Product packaging for Linaprazan(Cat. No.:CAS No. 248919-64-4)

Linaprazan

Cat. No.: B1588467
CAS No.: 248919-64-4
M. Wt: 366.5 g/mol
InChI Key: GHVIMBCFLRTFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linaprazan (CAS 248919-64-4) is an investigational Potassium-Competitive Acid Blocker (P-CAB) developed for the study of gastric acid-related diseases . Its mechanism of action involves reversibly binding to the potassium site of the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion . This non-covalent, ionic binding differentiates it from classical Proton Pump Inhibitors (PPIs) and is associated with a faster onset of action . This compound serves as the active metabolite of its prodrug, this compound glurate (X842), which was designed to provide a longer duration of acid control and a lower peak plasma concentration (Cmax) . Originally developed by AstraZeneca and now advanced by Cinclus Pharma, this compound glurate has shown promising results in clinical trials for erosive esophagitis, demonstrating high healing rates compared to lansoprazole . This makes this compound a valuable reference compound and tool for researchers exploring the pharmacology of P-CABs, investigating new treatments for gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections . For laboratory research use only. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N4O2 B1588467 Linaprazan CAS No. 248919-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870279
Record name 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248919-64-4, 847574-05-4
Record name Linaprazan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD0865
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Linaprazan on Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaprazan is a potent, reversible, and potassium-competitive acid blocker (P-CAB) that inhibits the gastric hydrogen/potassium-adenosine triphosphatase (H+/K+-ATPase), the final step in the gastric acid secretion pathway. Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and acts by competitively blocking the potassium-binding site on the luminal surface of the proton pump. This direct and reversible mechanism of action leads to a rapid onset of acid suppression. This guide provides a comprehensive overview of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the effects of this compound on the gastric H+/K+-ATPase.

Introduction to Gastric Acid Secretion and the H+/K+-ATPase

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signaling pathways converging on the parietal cells of the stomach lining. The key effector in this process is the H+/K+-ATPase, a P-type ATPase that actively transports H+ ions from the parietal cell cytoplasm into the gastric lumen in exchange for K+ ions. This process is the primary driver of gastric acidification.

The Gastric Acid Secretion Signaling Pathway

The regulation of H+/K+-ATPase activity is controlled by a network of signaling molecules that stimulate or inhibit its function. The primary stimulators include acetylcholine (released from enteric neurons), gastrin (a hormone released from G-cells), and histamine (a paracrine agent released from enterochromaffin-like cells). These secretagogues bind to their respective receptors on the parietal cell membrane, initiating downstream signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane.

cluster_lumen Gastric Lumen (Acidic) cluster_parietal Parietal Cell cluster_receptors Receptors cluster_signaling Intracellular Signaling H+/K+-ATPase H+/K+-ATPase H_out H+ H+/K+-ATPase->H_out K_in K+ K_in->H+/K+-ATPase M3 Muscarinic M3 Receptor PLC Phospholipase C M3->PLC CCK2 CCK2 Receptor CCK2->PLC H2 Histamine H2 Receptor AC Adenylyl Cyclase H2->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca DAG->Ca Ca->H+/K+-ATPase Activation & Translocation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->H+/K+-ATPase Activation & Translocation Acetylcholine Acetylcholine Acetylcholine->M3 Gastrin Gastrin Gastrin->CCK2 Histamine Histamine Histamine->H2

Figure 1: Gastric Acid Secretion Signaling Pathway.

This compound's Mechanism of Action on H+/K+-ATPase

This compound is a weak base with a pKa of 6.1.[1] In the acidic environment of the parietal cell's secretory canaliculi, this compound becomes protonated. This protonated form is the active species that binds to the H+/K+-ATPase.[1]

Reversible and Potassium-Competitive Inhibition

Unlike PPIs which form covalent bonds with the proton pump, this compound binds reversibly to the H+/K+-ATPase.[2][3][4][5] Its mechanism is characterized as potassium-competitive, meaning it competes with K+ ions for binding to the enzyme.[1][2][3] This competition occurs at the luminal surface of the H+/K+-ATPase, specifically within a vestibule formed by transmembrane helices. By occupying the K+ binding site, this compound prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen, thereby inhibiting acid secretion.[2][3][5]

The H+/K+-ATPase cycles between two main conformational states: E1, where the ion-binding sites face the cytoplasm, and E2, where they face the gastric lumen.[6] P-CABs, including this compound, preferentially bind to the E2-P conformation of the enzyme.

cluster_pump_cycle H+/K+-ATPase Catalytic Cycle E1_H E1-H+ E1P_H E1P-H+ E1_H->E1P_H ATP -> ADP E2P E2P E1P_H->E2P H+ out E2_K E2-K+ E2P->E2_K K+ in Inhibited_Complex E2P-Linaprazan Complex (Inactive) E2P->Inhibited_Complex E2_K->E1_H K+ out + ATP This compound This compound (Protonated) This compound->Inhibited_Complex K_ion K+ K_ion->E2P

Figure 2: Mechanism of this compound Inhibition.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data.

CompoundIC50 (nM)95% Confidence Interval (nM)Reference
This compound 40.2124.02–66.49[2]
Vonoprazan17.1510.81–26.87[2]
This compound Glurate (X842)436.20227.3–806.6[2]
Table 1: In vitro IC50 values for the inhibition of H+/K+-ATPase activity.[2]
CompoundParameterValueReference
This compound IC50 (at pH 7.4)1.0 ± 0.2 µM[1]
This compound Ki46 nM[1]
VonoprazanKi3.0 nM[7]
Table 2: Additional in vitro inhibitory constants for this compound and vonoprazan.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound on the gastric H+/K+-ATPase.

prep Prepare H+/K+-ATPase Vesicles (e.g., from rabbit gastric mucosa) incubation Incubate Vesicles with this compound (various concentrations) prep->incubation reaction Initiate ATPase Reaction (add ATP and K+) incubation->reaction stop Stop Reaction (e.g., with acid) reaction->stop measure Measure Inorganic Phosphate (Pi) Release (e.g., Malachite Green assay) stop->measure analyze Calculate % Inhibition and IC50 measure->analyze

Figure 3: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

Materials:

  • Lyophilized H+/K+-ATPase vesicles (e.g., from rabbit gastric mucosa)

  • Assay Buffer: 50 mM Tris-HCl (pH 6.5), 5 mM MgCl2, 10 µM valinomycin

  • Potassium Chloride (KCl) solution (e.g., 20 mM)

  • Adenosine triphosphate (ATP) solution

  • This compound stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Reconstitute lyophilized H+/K+-ATPase vesicles in the assay buffer. Prepare serial dilutions of this compound from the stock solution.

  • Incubation: In a 96-well plate, add the H+/K+-ATPase vesicles to each well. Add the different concentrations of this compound to the respective wells. Include control wells with vehicle (DMSO) only. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Initiation of Reaction: To initiate the ATPase reaction, add a solution containing ATP and KCl to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colored product.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its mechanism of action, characterized by rapid, reversible, and potassium-competitive inhibition of the gastric H+/K+-ATPase, offers a distinct pharmacological profile compared to traditional proton pump inhibitors. This in-depth guide has provided a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies that form the basis of our understanding of this compound's effects on the gastric proton pump. This information is crucial for researchers, scientists, and drug development professionals working to further refine and develop novel therapies for acid-related diseases.

References

Linaprazan glurate (X842) discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of Linaprazan Glurate (X842)

Introduction

This compound glurate, also known as X842, is a next-generation, potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, primarily erosive esophagitis (EE) and gastroesophageal reflux disease (GERD).[1][2][3] It represents a significant evolution from traditional proton pump inhibitors (PPIs) by offering a distinct mechanism of action that results in a more rapid and sustained control of gastric acid.[1][4][5][6] This technical guide details the comprehensive history of this compound glurate, from the initial discovery of its parent compound by AstraZeneca to its current late-stage clinical development by Cinclus Pharma and its partners.[1][7][8]

Discovery and Early Development: The this compound Era

The journey of this compound glurate begins with its active metabolite, this compound (AZD0865).[1][9]

  • 2001-2005: AstraZeneca's Initiative : AstraZeneca originally developed this compound with the goal of creating a successor to its highly successful PPIs, Losec (omeprazole) and Nexium (esomeprazole).[1] During this period, this compound was extensively studied.[1]

  • Extensive Early Phase Trials : AstraZeneca conducted 23 Phase I studies involving over 600 subjects and two Phase II studies with approximately 2,000 patients.[1][8][10] These trials demonstrated that this compound was well-tolerated, had a rapid onset of action, and achieved its full effect from the first dose.[1][10]

  • Project Discontinuation : Despite these promising early results, AstraZeneca decided to halt the this compound project in 2005.[1] Phase II studies had not demonstrated superior efficacy in esophagitis healing compared to esomeprazole.[5] Furthermore, this compound's rapid excretion from the body resulted in a short duration of acid inhibition, limiting its therapeutic potential.[9]

The Prodrug Innovation: Emergence of this compound Glurate (X842)

Recognizing the potential of the core molecule but also its pharmacokinetic limitations, a new strategy was devised.

  • Cinclus Pharma's Vision : In 2014, Cinclus Pharma was founded by former AstraZeneca employees who believed in the potential of this compound.[2] They acquired the rights to two prodrugs of this compound.[1]

  • The Prodrug Approach : To overcome the short half-life of this compound, its structure was modified through esterification with glutaric acid to create this compound glurate (X842).[5][6] This modification was designed to create a more favorable pharmacokinetic profile, specifically a longer plasma residence time, which would enhance its therapeutic effect.[1][5] this compound glurate is rapidly absorbed and then converted via enzymatic cleavage into its active metabolite, this compound, allowing for both a fast onset and a prolonged duration of action.[5][6]

Mechanism of Action: A Potassium-Competitive Acid Blocker (P-CAB)

This compound glurate operates via a mechanism distinct from that of PPIs.

  • Targeting the Proton Pump : Both P-CABs and PPIs target the H+/K+-ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid production.[3][4]

  • Reversible vs. Irreversible Inhibition : PPIs bind covalently and irreversibly to the proton pump.[4][5] In contrast, P-CABs like this compound bind ionically and reversibly to the potassium-binding site of the pump, competitively inhibiting its action.[1][3][4][5]

  • Key Advantages : This reversible, competitive binding gives P-CABs several advantages, including a rapid onset of action and the ability to inhibit newly synthesized proton pumps without requiring acid activation.[1][4]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell K_ion_lumen K+ H_ion H+ K_ion_cell K+ ProtonPump H+/K+ ATPase (Proton Pump) K_ion_cell->ProtonPump Enters Pump ProtonPump->K_ion_lumen K+ Export ProtonPump->H_ion H+ Secretion (Acid Production) This compound This compound (Active Metabolite) This compound->ProtonPump Reversibly Blocks K+ Binding Site PPI PPIs (Irreversible) PPI->ProtonPump Irreversibly Binds

Figure 1: Mechanism of Action of this compound vs. PPIs.

Preclinical and Pharmacological Profile

Pharmacokinetics (ADME)

Studies in rats have elucidated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound glurate.

  • Absorption and Metabolism : Following oral administration, this compound glurate (X842) is rapidly absorbed, but plasma concentrations of the prodrug itself are very low.[5][6] It is quickly hydrolyzed by the CES2 enzyme into its active form, this compound.[9] The concentration of this compound in the blood is significantly higher than that of the prodrug.[5]

  • Distribution : The drug-related substances are primarily concentrated in the stomach, eyes, liver, and intestines.[9]

  • Excretion : The majority of the dose is excreted via feces.[9]

Table 1: Pharmacokinetic Parameters of this compound after Single Oral Dose of X842 in Rats [5]

Dose (mg/kg)SexTmax (h)Cmax (ng/mL)AUC (0-24h) (h*ng/mL)t1/2 (h)
0.6Male2.028.5104.52.0
0.6Female4.058.7406.82.1
2.4Male4.0159.2942.82.7
2.4Female6.0260.02133.74.1
9.6Male4.0465.83550.22.5
9.6Female4.0655.85732.23.4
In Vitro Efficacy

The inhibitory potential of this compound glurate and its metabolite was assessed by measuring their effect on H+/K+-ATPase activity.

Table 2: In Vitro H+/K+-ATPase Inhibitory Activity [4][5]

CompoundIC50 Value (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
This compound 40.21 24.02–66.49
X842 436.20 227.3–806.6

These results show that the prodrug X842 is a weak inhibitor in vitro, confirming its primary role is to deliver the more potent active metabolite, this compound.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

The following protocol outlines the method used to determine the in vitro inhibitory potency.

  • Enzyme Preparation : H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of hogs or rabbits.

  • Reaction Mixture : The vesicles are incubated in a reaction buffer containing ATP and other necessary cofactors.

  • Compound Addition : Test compounds (X842, this compound, vonoprazan) are added at various concentrations to the reaction mixture. The experiment is run in the presence and absence of potassium ions (K+) to confirm K+-competitive inhibition.

  • Activity Measurement : ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

  • Data Analysis : The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.[4][5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicles Prepare H+/K+-ATPase Vesicles Incubate Incubate Vesicles with ATP Buffer Vesicles->Incubate Add_Cmpd Add Test Compounds (Varying Concentrations) Incubate->Add_Cmpd Measure_Pi Measure Released Phosphate (Pi) Add_Cmpd->Measure_Pi Plot_Curve Plot Concentration- Response Curve Measure_Pi->Plot_Curve Calc_IC50 Calculate IC50 Value Plot_Curve->Calc_IC50

Figure 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

Clinical Development Program

This compound glurate has progressed through a structured clinical trial program in both China and the West.

Phase I Trials

The first-in-human studies for this compound glurate began in February 2017.[10] Multiple single ascending dose (SAD) and multiple ascending dose (MAD) studies were completed, establishing the drug's safety, tolerability, and dose-dependent control over gastric pH.[10][11]

Phase II Trials

Several Phase II studies were conducted to determine the optimal dose and compare efficacy against standard PPI therapy.

  • NCT04531475 (China) : This randomized, double-blind study compared two doses of X842 (50 mg and 100 mg daily) against lansoprazole (30 mg daily) in 90 patients with erosive esophagitis (LA grades A-D) for 4 weeks.[12][13][14]

  • LEED Study (US/Europe) : Initiated in 2021, this dose-ranging study evaluated four different dosing regimens of this compound glurate against lansoprazole.[10][15] The primary endpoint was the 4-week endoscopic healing rate. For patients with severe EE (LA grades C/D), the highest healing rate in a this compound glurate group was 89%, compared to just 38% for lansoprazole.[10]

Table 3: Phase II 4-Week Healing Rates in Erosive Esophagitis (ITT Analysis)

StudyTreatment GroupHealing Rate (%)Patient Count (Healed/Total)
NCT04531475 (China) X842 50 mg93.6%29/31
X842 100 mg79.3%23/29
Lansoprazole 30 mg80.0%24/30
LEED Study (US/EU) This compound Glurate 75 mg78.0%N/A
Lansoprazole60.6%N/A
Phase III Trials

Based on successful Phase II results, the program has advanced to Phase III.

  • NCT07079540 (HEEALING 1) : This pivotal Phase III trial, initiated in September 2025, is a multicenter, randomized, double-blind study comparing X842 capsules (50 mg) to lansoprazole (30 mg) for the treatment of reflux esophagitis over 4 to 8 weeks.[10][16]

  • Future Indications : Phase III trials are also being planned for other indications, including the eradication of Helicobacter pylori and the treatment of duodenal ulcers.[17]

Screening Screening & Informed Consent Randomization Randomization (1:1:1) Screening->Randomization GroupA Treatment Group A (e.g., X842 50mg) Randomization->GroupA GroupB Treatment Group B (e.g., X842 100mg) Randomization->GroupB GroupC Active Control (e.g., Lansoprazole 30mg) Randomization->GroupC Treatment 4-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint Primary Endpoint Assessment (Endoscopy for Healing) Treatment->Endpoint FollowUp Safety Follow-Up Endpoint->FollowUp

Figure 3: Generalized Workflow for a Phase II Clinical Trial.

Key Milestones, Naming, and Partnerships

The development of this compound glurate has been marked by strategic partnerships and key regulatory milestones.

  • Original Development : this compound developed by AstraZeneca (2001-2005).[1]

  • Company Founding : Cinclus Pharma founded (2014) and acquires rights to this compound prodrugs.[1][2]

  • Joint Development : A joint development effort was initiated between Cinclus Pharma and Guizhou SinoRDA Biotechnology Co., Ltd. (and its subsidiary Shanghai Sinorda).[2][17] Medicilon provided comprehensive preclinical R&D services to SinoRDA.[17]

  • INN Designation : In September 2021, the World Health Organization (WHO) officially designated the International Nonproprietary Name (INN) as "this compound glurate," replacing the internal designation X842.[8]

  • Commercialization Partnership : In May 2025, Cinclus Pharma partnered with Zentiva for the commercialization of this compound glurate in Europe.[2]

  • Regulatory Approval : The National Medical Products Administration (NMPA) in China approved this compound glurate capsules for the treatment of reflux esophagitis.[3][17]

AZ AstraZeneca Cinclus Cinclus Pharma AZ->Cinclus Licenses this compound Rights Sinorda Jiangsu Sinorda (SinoRDA) Cinclus->Sinorda Joint Development Zentiva Zentiva Cinclus->Zentiva Commercialization Partner (EU) Medicilon Medicilon Medicilon->Sinorda Preclinical R&D Services

Figure 4: Key Development and Partnership Relationships.

Conclusion

The history of this compound glurate (X842) is a compelling example of pharmaceutical innovation, demonstrating how a promising but flawed compound can be successfully revitalized through a prodrug strategy. By improving the pharmacokinetic profile of the parent molecule, this compound, developers have created a potent P-CAB with a rapid onset and sustained duration of action. Extensive preclinical and clinical data have shown its potential to offer superior efficacy, particularly in patients with severe erosive esophagitis, addressing a significant unmet medical need. With a robust clinical program and strategic partnerships in place, this compound glurate is poised to become a significant new option in the therapeutic landscape for acid-related diseases.

References

Introduction: The Advent of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Linaprazan as a Potassium-Competitive Acid Blocker (P-CAB)

For Researchers, Scientists, and Drug Development Professionals

The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump).[1][2] While effective, PPIs have limitations, including a slow onset of action, requirement for acid activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs).[4][6]

P-CABs, such as this compound, offer a distinct mechanism by binding ionically and reversibly to the proton pump, competitively inhibiting the potassium (K+) binding site.[3][4][7] This mode of action is independent of the pump's activation state, leading to a more rapid, potent, and sustained acid suppression.[4][6][8] this compound, originally developed by AstraZeneca, and its prodrug, this compound glurate (also known as X842), are being investigated to address unmet needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9] this compound glurate is designed to provide an improved pharmacokinetic profile, overcoming the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action

This compound exerts its effect by directly targeting the final step of gastric acid secretion in parietal cells.[12]

  • Target: The gastric H+,K+-ATPase, an enzyme responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1][3]

  • Binding: Unlike PPIs which form covalent bonds, this compound binds reversibly and ionically to the pump.[1][3][7]

  • Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the H+,K+-ATPase.[8][13][14] By blocking K+ access, it prevents the conformational change required for proton translocation into the gastric lumen.[3]

  • Accumulation: As a weak base with a pKa of 6.1, this compound concentrates in the highly acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of effect.[6]

Caption: this compound's reversible, K+-competitive inhibition of the H+,K+-ATPase versus the irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile

This compound is a lipophilic weak base.[12] Its prodrug, this compound glurate, was developed to improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the maximum plasma concentration (Cmax), thereby minimizing potential liver exposure.[6][7][15] this compound glurate is rapidly absorbed and converted to its active metabolite, this compound, via enzymatic cleavage.[16][17]

Physicochemical Data
PropertyValueSource
IUPAC Name 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[12]
Molecular Formula C₂₁H₂₆N₄O₂[12]
Molar Mass 366.465 g·mol⁻¹[9]
pKa 6.1[4]
Preclinical Pharmacokinetic Data

Studies in rats demonstrate that this compound glurate (X842) is quickly converted to this compound. The active metabolite, this compound, achieves significantly greater systemic exposure than the prodrug.[6]

Table 2: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound in Rats (Single Oral Dose) [6][17]

Dose (mg/kg)AnalyteSexTmax (h)Cmax (ng/mL)AUC(0–24h) (h*ng/mL)t1/2 (h)
2.4 X842 (Prodrug)Male0.518.0 ± 5.628.5 ± 9.02.0 ± 0.3
This compoundMale2.066.7 ± 11.4277.6 ± 47.92.5 ± 0.6
X842 (Prodrug)Female0.516.5 ± 4.130.6 ± 11.02.1 ± 0.3
This compoundFemale2.0114.3 ± 27.5536.5 ± 140.72.9 ± 0.4
9.6 X842 (Prodrug)Male1.048.9 ± 14.1118.8 ± 38.32.7 ± 0.5
This compoundMale4.0200.7 ± 35.81162.7 ± 189.93.3 ± 0.6
X842 (Prodrug)Female1.063.8 ± 16.3165.7 ± 55.44.1 ± 1.5
This compoundFemale4.0368.6 ± 103.22408.8 ± 678.93.6 ± 0.5

Preclinical and Clinical Pharmacology

In Vitro H+,K+-ATPase Inhibition

This compound demonstrates potent, potassium-dependent inhibition of the H+,K+-ATPase enzyme. The prodrug, this compound glurate, is a much weaker inhibitor in vitro, highlighting its reliance on conversion to the active this compound form.[6][17]

Table 3: In Vitro H+,K+-ATPase Inhibitory Activity

CompoundIC₅₀ (nM)Ki (nM)NotesSource
This compound 40.2146K+-competitive inhibition[6][13][14]
This compound Glurate (X842) 436.20-Weak inhibitor; relies on conversion[6][16][17]
Vonoprazan (Comparator) 17.15-Potent P-CAB comparator[6][17]
In Vivo Acid Suppression

In healthy subjects, this compound glurate provides rapid and sustained control of intragastric pH. After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time within 90 minutes.[18] At full effect after 14 days, these doses maintained a pH > 5.0 for more than 80% of the time.[18]

Clinical Efficacy in Erosive Esophagitis (Phase II)

A Phase II dose-finding study (LEED trial) compared four twice-daily dosing regimens of this compound glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive esophagitis.[19][20]

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase II Trial) [19][20][21][22]

Patient PopulationThis compound Glurate (All Doses Combined)Lansoprazole (30 mg q.d.)Analysis Set
All Patients 71.1%60.6%Intention-to-Treat (ITT)
80.9%59.1%Per Protocol (PP)
Severe eGERD (LA Grade C/D) 89% (best dosing group)38%PP
Milder eGERD (LA Grade A/B) 91% (best dosing group)81%PP

The study demonstrated that this compound glurate achieved high healing rates, particularly outperforming lansoprazole in patients with more severe disease (LA grades C/D).[19][20][22]

Safety and Tolerability

Across numerous Phase I and II studies involving over 3,000 participants, this compound and this compound glurate have been generally well tolerated.[7][10][18] In the Phase II LEED study, the safety profile of this compound glurate was comparable to that of lansoprazole.[21][22] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[21][22]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the proton pump, typically isolated from rabbit gastric glands.

start Start prep Prepare H+,K+-ATPase Vesicles (from rabbit gastric glands) start->prep buffer Prepare Reaction Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 10 µM Valinomycin, pH 6.5 prep->buffer kcl Divide into two conditions: + 20 mM KCl (for K+ dependence) - KCl (control) buffer->kcl add_inhibitor Add Test Compound (e.g., this compound) at varying concentrations kcl->add_inhibitor initiate Initiate Reaction by adding ATP (Substrate) add_inhibitor->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Inorganic Phosphate (Pi) using Malachite Green solution stop->detect analyze Analyze Data: Calculate IC₅₀ values using non-linear regression detect->analyze end End analyze->end

Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.

Methodology Detail: The H+,K+-ATPase inhibition reaction is conducted in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM magnesium chloride, 10 µM valinomycin, pH 6.5).[6] To test for potassium-competitive action, parallel experiments are run with and without the addition of potassium chloride (e.g., 20 mM KCl).[6] The test compound (this compound) is added at various concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) via non-linear regression analysis.[6]

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical ligation is made at the pylorus, the junction between the stomach and the small intestine, to allow gastric secretions to accumulate. The test compound (e.g., this compound glurate) or vehicle is administered, typically orally.[16] After a set period, the animal is euthanized, and the stomach is removed. The accumulated gastric juice is collected, its volume is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by comparing the acid output in treated groups to the vehicle control group, allowing for the calculation of an ID50 (the dose required to inhibit acid secretion by 50%).[16]

Phase II Clinical Trial for Erosive Esophagitis (LEED Trial Design)

This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new drug for healing erosive esophagitis.

screening Screening & Enrollment - Erosive Esophagitis (LA Grade A-D) - Central Endoscopy Review randomization Randomization (Double-Blind) screening->randomization group_a Arm 1: this compound Glurate (Dose 1, b.d.) randomization->group_a group_b Arm 2: this compound Glurate (Dose 2, b.d.) randomization->group_b group_c Arm 3: this compound Glurate (Dose 3, b.d.) randomization->group_c group_d Arm 4: this compound Glurate (Dose 4, b.d.) randomization->group_d group_e Arm 5: Lansoprazole (30mg, q.d.) (Active Comparator) randomization->group_e treatment 4-Week Double-Blind Treatment Period group_a->treatment group_b->treatment group_c->treatment group_d->treatment group_e->treatment endpoint Primary Endpoint Assessment (Week 4) - Endoscopic Healing Rate - Safety & Tolerability treatment->endpoint open_label Optional 4-Week Open-Label Extension (All patients receive Lansoprazole) endpoint->open_label final Final Analysis open_label->final

Caption: Logical flow of the Phase II dose-finding clinical trial for this compound glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled, multi-center, dose-finding trial.[19][20]

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy data.[19]

  • Randomization: Patients were randomized into one of five parallel groups.[19] Four groups received different twice-daily (b.d.) doses of this compound glurate (25, 50, 75, or 100 mg), and one group received the approved once-daily (q.d.) dose of lansoprazole (30 mg) as an active comparator.[19]

  • Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20] This was followed by a 4-week open-label period where all patients received lansoprazole.[19]

  • Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of erosive esophagitis at Week 4.[19]

  • Secondary Endpoints: Safety and tolerability were assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs).[19]

Conclusion and Future Directions

This compound, particularly in its prodrug form this compound glurate, represents a promising advancement in the P-CAB class. Its rapid onset of action and potent, durable acid suppression, demonstrated in both preclinical and clinical studies, position it as a potential best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed in patients with severe erosive esophagitis, a group with significant unmet medical need, are particularly noteworthy.[21][22] With Phase III trials planned to commence, this compound glurate is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases of GERD and other acid-related diseases.[10][18][23]

References

Preclinical Pharmacology and Toxicology of Linaprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound and its prodrug, this compound glurate (X842). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the mechanism of action and experimental workflows. While extensive pharmacological data is available, detailed quantitative preclinical toxicology data for this compound and its prodrugs remains largely unpublished, though available literature suggests a favorable safety profile.[1][2]

Introduction

This compound represents a significant advancement in the management of acid-related disorders. As a member of the P-CAB class, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs competitively and reversibly block the potassium-binding site of the H+/K+-ATPase, leading to a rapid and sustained inhibition of gastric acid secretion.[1] this compound itself has a relatively short half-life in humans, which led to the development of the prodrug this compound glurate (X842) to improve its pharmacokinetic profile and extend its duration of action.[1] This guide focuses on the preclinical data that forms the basis of its clinical development.

Pharmacology

Mechanism of Action

This compound is a weak base that, upon reaching the acidic environment of the gastric parietal cells, becomes protonated.[3] The protonated form of this compound then binds reversibly to the potassium-binding site on the luminal side of the H+/K+-ATPase (proton pump).[1] This competitive inhibition of potassium binding prevents the conformational change required for the final step of H+ ion transport into the gastric lumen, thereby reducing gastric acid secretion.[1] Unlike PPIs, the action of P-CABs like this compound is independent of the pump's activation state, leading to a faster onset of action.[3]

Mechanism of Action of this compound cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen (Acidic) h_k_atpase H+/K+-ATPase (Proton Pump) k_ion K+ Ion h_ion_lumen H+ Ion (Lumen) h_k_atpase->h_ion_lumen k_ion->h_k_atpase Binds acid_secretion Gastric Acid Secretion (Reduced) h_ion_cell H+ Ion (Cytoplasm) h_ion_cell->h_k_atpase Pumped out This compound This compound This compound->h_k_atpase Competitively Blocks K+ Binding Site

Mechanism of Action of this compound
In Vitro Pharmacology

The inhibitory activity of this compound and its prodrug, this compound glurate, on H+/K+-ATPase has been evaluated in vitro. These studies are crucial for determining the potency and selectivity of the compounds.

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity [1][4]

CompoundIC50 (nM)Test System
This compound 40.21Rabbit Gastric Glands
This compound glurate (X842) 436.20Rabbit Gastric Glands
Vonoprazan (comparator) 17.15Rabbit Gastric Glands

IC50: Half-maximal inhibitory concentration.

The data indicates that this compound is a potent inhibitor of the proton pump, while its prodrug, this compound glurate, exhibits significantly lower intrinsic activity. This is expected, as the prodrug requires in vivo conversion to the active this compound.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted to assess the efficacy of this compound and this compound glurate in animal models of gastric acid secretion. The pylorus-ligated rat model is a standard method for evaluating the antisecretory activity of compounds.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats [1]

CompoundDose (mg/kg, p.o.)Inhibition of Total Acidity (%)
This compound glurate (X842) 0.544
1.061
1.585
Vonoprazan (comparator) 2.047

p.o.: per os (by mouth).

These results demonstrate the dose-dependent inhibition of gastric acid secretion by this compound glurate in vivo, with the prodrug showing greater potency than the comparator, vonoprazan, at lower doses.

Pharmacokinetics

The pharmacokinetic profiles of this compound and this compound glurate have been characterized in preclinical species. The prodrug approach was designed to improve upon the pharmacokinetic properties of the parent molecule, this compound.

Table 3: Pharmacokinetic Parameters of this compound and this compound glurate (X842) in Rats (Oral Administration) [1]

CompoundDose (mg/kg)GenderCmax (ng/mL)Tmax (h)AUC(0-24h) (ng·h/mL)t1/2 (h)
This compound glurate (X842) 2.4Male20.3 ± 8.40.534.6 ± 12.12.0 ± 0.4
Female33.7 ± 11.50.569.8 ± 23.12.1 ± 0.5
9.6Male60.1 ± 19.80.5115.2 ± 38.02.7 ± 0.9
Female102.3 ± 34.10.5245.6 ± 81.84.1 ± 1.4
This compound (from X842) 2.4Male158.7 ± 52.42.01234.5 ± 407.4-
Female245.6 ± 81.82.01890.1 ± 623.7-
9.6Male589.3 ± 194.52.04876.5 ± 1609.2-
Female912.4 ± 301.14.07890.1 ± 2603.7-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Data are presented as mean ± standard deviation.

The pharmacokinetic data show that this compound glurate is rapidly absorbed and converted to the active metabolite, this compound, which has a longer half-life and higher systemic exposure.[1] Studies in rats using [14C]-labeled this compound glurate indicated that the primary route of excretion is via feces (70.48% of the dose over 168 hours).[5] The drug-related substances were found to concentrate in the stomach, eyes, liver, and intestines.[5]

Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. Based on the available literature, detailed quantitative toxicology data for this compound and this compound glurate have not been publicly disclosed. However, several sources indicate a favorable safety profile.

One study on this compound glurate (X842) states that "No significant adverse effects, including acute, reproductive, teratogenic, or carcinogenic toxicity, were observed in either rats or dogs," but follows this by stating the data is "to be published."[1][2] The rationale for the improved safety of the prodrug is attributed to its pharmacokinetic profile, which results in approximately 75% lower Cmax values compared to the parent drug, this compound, thereby minimizing the load on the liver.[6]

While specific study results are not available, standard preclinical toxicology assessments for a new chemical entity like this compound would typically include:

  • Single-dose toxicity studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Repeat-dose toxicity studies of varying durations (e.g., 28-day, 90-day) in two species to evaluate the effects of longer-term exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Genotoxicity studies , including an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents, to assess the potential for DNA damage.

  • Carcinogenicity studies , typically long-term bioassays in two rodent species, to evaluate the tumorigenic potential of the compound.

  • Reproductive and developmental toxicity studies to assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Safety pharmacology studies to evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key preclinical studies can be outlined.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of P-CABs.

In Vitro H+/K+-ATPase Inhibition Assay Workflow start Start: Prepare Gastric Vesicles incubation Incubate Vesicles with This compound/Prodrug (Various Concentrations) start->incubation add_atp Initiate Reaction by Adding ATP incubation->add_atp measure_activity Measure ATPase Activity (e.g., Phosphate Release) add_atp->measure_activity calculate_ic50 Calculate IC50 Value measure_activity->calculate_ic50

In Vitro H+/K+-ATPase Inhibition Assay Workflow

Protocol Outline:

  • Preparation of H+/K+-ATPase-rich vesicles: Gastric mucosal tissue from a suitable species (e.g., rabbit) is homogenized and subjected to differential centrifugation to isolate vesicles enriched with the proton pump.

  • Incubation: The vesicles are pre-incubated with varying concentrations of the test compound (this compound or this compound glurate) in a buffered solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of Mg2+ and K+ ions.

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Pylorus-Ligated Rat Model

This in vivo model is used to assess the antisecretory effects of a compound on basal gastric acid secretion.

Pylorus-Ligated Rat Model Workflow fasting Fast Rats Overnight (with access to water) anesthesia Anesthetize Rats fasting->anesthesia ligation Surgically Ligate the Pylorus anesthesia->ligation dosing Administer Test Compound (e.g., orally) ligation->dosing collection Sacrifice Rats after a Set Time and Collect Gastric Contents dosing->collection analysis Analyze Gastric Contents for Volume, pH, and Acidity collection->analysis end End: Determine % Inhibition analysis->end

Pylorus-Ligated Rat Model Workflow

Protocol Outline:

  • Animal Preparation: Rats (e.g., Sprague-Dawley or Wistar) are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated with a suture to prevent the passage of gastric contents into the duodenum.

  • Drug Administration: The test compound is administered, typically by oral gavage, immediately after the ligation procedure. A control group receives the vehicle.

  • Gastric Content Collection: After a predetermined time (e.g., 4-6 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the pH and total acidity (determined by titration with a standard base) are quantified.

  • Data Evaluation: The percentage inhibition of gastric acid secretion is calculated by comparing the results from the drug-treated groups to the vehicle control group.

Conclusion

The preclinical data for this compound and its prodrug, this compound glurate, demonstrate a potent and sustained inhibition of gastric acid secretion through a potassium-competitive mechanism. The in vitro and in vivo pharmacology studies provide a strong rationale for its clinical development in acid-related disorders. The prodrug approach has successfully improved the pharmacokinetic profile of this compound, leading to a longer duration of action. While detailed quantitative toxicology data is not yet in the public domain, the available information suggests a favorable safety profile, which is being further evaluated in ongoing and planned clinical trials.[7] This technical guide summarizes the core preclinical findings that underpin the continued investigation of this compound as a promising therapeutic agent.

References

An In-depth Technical Guide to the Conversion of Linaprazan Glurate to Active Linaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, pharmacokinetics, and experimental evaluation of the conversion of linaprazan glurate (X842) to its active metabolite, this compound. This compound glurate is a prodrug developed to enhance the pharmacokinetic profile of this compound, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.

Core Mechanism of Conversion

This compound glurate is designed as an ester prodrug of this compound to achieve a more extended duration of action and improved pharmacological properties.[1] The primary mechanism for its conversion to the active drug, this compound, is through enzymatic hydrolysis.

Enzymatic Hydrolysis: The conversion is a rapid process mediated by carboxylesterases. Specifically, Carboxylesterase 2 (CES2) has been identified as the primary enzyme responsible for the hydrolysis of the glutarate ester linkage in this compound glurate, releasing the active this compound.[2] This enzymatic cleavage occurs in vivo following administration.[1]

The chemical transformation involves the cleavage of the ester bond, yielding this compound and glutaric acid.

G cluster_0 Conversion Pathway cluster_1 Catalyzing Enzyme Linaprazan_Glurate This compound Glurate (Prodrug) This compound This compound (Active Drug) Linaprazan_Glurate->this compound Hydrolysis Glutaric_Acid Glutaric Acid Linaprazan_Glurate->Glutaric_Acid Hydrolysis CES2 Carboxylesterase 2 (CES2) CES2->Linaprazan_Glurate catalyzes

Figure 1: Enzymatic Conversion of this compound Glurate

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of this compound glurate.

Table 1: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound after Oral Administration in Rats [1]

ParameterThis compound Glurate (Prodrug)This compound (Active Metabolite)
t1/2 (h) 2.0 - 4.1-
Cmax (ng/mL) Significantly lower than this compoundSignificantly higher than this compound glurate
AUC(0–24h) 5.1–9.8 times lower than this compound5.1–9.8 times higher than this compound glurate
Conversion Rate (%) -48.69 - 59.48

Table 2: In Vitro H+/K+-ATPase Inhibitory Potency [1]

CompoundIC50 (nM)
Vonoprazan17
This compound40
This compound Glurate (X842)436

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound glurate.

3.1. Pharmacokinetic Assessment in Rats

This protocol describes the in vivo pharmacokinetic profiling of this compound glurate and its conversion to this compound in Sprague-Dawley rats.[1]

  • Animal Model: Male and female Sprague-Dawley rats.

  • Drug Administration:

    • This compound glurate is dissolved in a vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline) for oral or intravenous administration.

  • Blood Sampling:

    • Blood samples are collected via the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).

  • Plasma Preparation:

    • Blood samples are centrifuged (e.g., at 3,500 rpm for 10 minutes at 4°C) to separate plasma.

    • The resulting plasma is stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound glurate and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

G Start Start Drug_Admin Drug Administration (Oral/IV) Start->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Figure 2: Pharmacokinetic Study Workflow

3.2. In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of compounds on the proton pump.[1]

  • Enzyme Source: H+/K+-ATPase isolated from sources like hog gastric mucosa.

  • Assay Principle: The assay measures the enzymatic activity by quantifying the release of phosphate from ATP hydrolysis.

  • Procedure:

    • The H+/K+-ATPase enzyme is pre-incubated with varying concentrations of the test compounds (this compound glurate, this compound) or a positive control (e.g., vonoprazan).

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is stopped, and the amount of inorganic phosphate released is measured, often using a colorimetric method (e.g., measuring absorbance at 620 nm).

    • The inhibition rate is calculated by comparing the enzyme activity in the presence of the test compound to the control.

    • IC50 values are determined from the concentration-response curves.

G Start Start Enzyme_Prep Prepare H+/K+-ATPase Start->Enzyme_Prep Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Phosphate_Measure Measure Inorganic Phosphate Release Reaction_Stop->Phosphate_Measure IC50_Calc Calculate IC50 Phosphate_Measure->IC50_Calc End End IC50_Calc->End

Figure 3: H+/K+-ATPase Inhibition Assay Workflow

3.3. Pylorus-Ligated Rat Model

This in vivo model is used to assess the efficacy of gastric acid suppressants.[1]

  • Animal Model: Male Wistar rats, fasted overnight.

  • Procedure:

    • Rats are anesthetized.

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter is ligated.

    • The test compound (this compound glurate) or vehicle is administered, often intraduodenally.

    • The abdominal incision is closed.

    • After a set period (e.g., 4 hours), the rats are euthanized.

    • The stomach is isolated, and the gastric contents are collected.

  • Analysis:

    • The volume of gastric juice is measured.

    • The pH of the gastric juice is determined.

    • The total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH).

    • The percentage of acid inhibition is calculated by comparing the results from the treated group with the vehicle control group.

References

Molecular Binding Site of Linaprazan on the Gastric Proton Pump: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding site of Linaprazan, a potassium-competitive acid blocker (P-CAB), on the gastric H+/K+-ATPase, commonly known as the proton pump. This document details the mechanism of action, specific molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these features.

Introduction: The Gastric Proton Pump and the Advent of P-CABs

The gastric H+/K+-ATPase is the primary enzyme responsible for the acidification of the stomach lumen. It actively transports H+ ions out of the parietal cells in exchange for K+ ions, a process that is the final step in gastric acid secretion. For decades, proton pump inhibitors (PPIs), which irreversibly block this enzyme, have been the standard of care for acid-related disorders.

This compound belongs to a newer class of drugs known as potassium-competitive acid blockers (P-CABs). Unlike PPIs, P-CABs inhibit the proton pump through a reversible, K+-competitive mechanism, offering a more rapid onset of action and prolonged acid suppression.[1] this compound itself has a shorter half-life, which led to the development of its prodrug, this compound glurate (X842), to ensure a longer duration of action.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competitively binding to the potassium-binding site of the H+/K+-ATPase from the luminal side.[1][2] This reversible ionic interaction prevents the binding of K+ ions, which is a critical step in the enzyme's catalytic cycle, thereby halting the exchange of H+ and K+ ions and reducing gastric acid secretion.[1] The protonated form of this compound is the active species, and it concentrates in the highly acidic environment of the parietal cell secretory canaliculi.

The overall mechanism can be visualized as a multi-step process:

cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Linaprazan_blood This compound (circulating) Linaprazan_cyto This compound (cytoplasm) Linaprazan_blood->Linaprazan_cyto Diffusion Linaprazan_active This compound-H+ (protonated, active) Linaprazan_cyto->Linaprazan_active Accumulation & Protonation Pump_bound This compound-H+ bound to H+/K+-ATPase Linaprazan_active->Pump_bound Reversible Binding Pump_unbound H+/K+-ATPase (active) Inhibition Inhibition of H+ secretion Pump_bound->Inhibition Protonation H+

Figure 1: Mechanism of this compound Action.

Molecular Binding Site and Key Amino Acid Interactions

While a crystal or cryo-EM structure of this compound specifically bound to the H+/K+-ATPase is not publicly available, molecular docking studies based on homology models of the enzyme have provided significant insights into its binding site. These models are often constructed using the known structures of related P-type ATPases.

The binding pocket for P-CABs, including this compound, is located in a luminal cavity formed by several transmembrane (TM) helices, primarily TM4, TM5, and TM6.[3]

Based on molecular docking simulations, the following amino acid residues of the H+/K+-ATPase are predicted to be key for the interaction with this compound (also known by its development code AZD0865):[4]

  • Asp137 and Asn138: Located in the loop between TM1 and TM2, these residues are thought to be in close proximity to the P-CAB binding site.[5]

  • Cys813: This residue is considered a very important binding site for enhancing the inhibitory activity of P-CABs through hydrophobic interactions.[6]

  • Other potential interacting residues: The broader binding pocket is thought to involve residues in the loops of TM1-TM2 (Gln127–Leu141), TM4 (Arg328–Ala335), TM5–TM6 (Tyr799–Thr815), TM7–TM8 (Trp899–Phe917), TM8 (Leu921–Tyr928), and TM9–TM10 (Asn986–Asn989).[6]

The following diagram illustrates the putative binding of this compound within the transmembrane domain of the H+/K+-ATPase, highlighting the key interacting helices.

Figure 2: Putative Binding of this compound.

Quantitative Binding Data

The inhibitory potency of this compound and its prodrug has been quantified through in vitro assays measuring the inhibition of H+/K+-ATPase activity. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

CompoundIC50 (nM)95% Confidence Interval (nM)
This compound 40.2124.02–66.49
This compound glurate (X842)436.20227.3–806.6
Vonoprazan (comparator)17.1510.81–26.87
Data from in vitro inhibition of rabbit gastric H+/K+-ATPase activity.[2]

These data demonstrate that this compound is a potent inhibitor of the proton pump, although less so than Vonoprazan in this specific assay. The significantly higher IC50 of the prodrug, this compound glurate, is expected, as it requires enzymatic conversion to the active this compound.[2]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from studies on this compound glurate and is a standard method for assessing the inhibitory activity of P-CABs.[2]

Objective: To determine the IC50 value of a test compound on H+/K+-ATPase activity.

Materials:

  • Lyophilized rabbit gastric H+/K+-ATPase

  • Assay buffer (e.g., 5 mM MgCl2, 50 mM KCl, 50 mM Tris-HCl, pH 7.4)

  • ATP solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Plate reader for measuring phosphate release (e.g., colorimetric assay)

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase in the appropriate buffer as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • Add the reconstituted H+/K+-ATPase to the wells of a 96-well plate.

    • Add the different concentrations of this compound to the wells.

    • Include control wells with no inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding ATP to all wells.

    • Incubate at 37°C for a specific duration (e.g., 30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., a reagent that precipitates the protein or chelates Mg2+).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.

The workflow for this experimental protocol can be visualized as follows:

start Start prep_enzyme Prepare H+/K+-ATPase and Reagents start->prep_enzyme add_to_plate Add Enzyme and this compound to 96-well Plate prep_enzyme->add_to_plate prep_compound Prepare Serial Dilutions of this compound prep_compound->add_to_plate pre_incubate Pre-incubate at 37°C add_to_plate->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release stop_reaction->measure_pi analyze Calculate % Inhibition and Determine IC50 measure_pi->analyze end End analyze->end

Figure 3: H+/K+-ATPase Inhibition Assay Workflow.

Conclusion

This compound represents a significant advancement in the management of acid-related gastric disorders. Its mechanism as a potassium-competitive acid blocker allows for rapid and reversible inhibition of the gastric proton pump. While the precise molecular interactions are primarily understood through computational modeling, these studies provide a robust framework for its binding within a luminal cavity of the H+/K+-ATPase, involving key residues in several transmembrane helices. The quantitative data confirms its high potency. The experimental protocols outlined here provide a basis for further research and development of this and other P-CABs. Future elucidation of an experimental structure of this compound bound to the proton pump will undoubtedly refine our understanding of its mechanism of action at a molecular level.

References

Early-phase clinical trial results for Linaprazan glurate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Phase Clinical Trial Results of Linaprazan Glurate

Introduction

This compound glurate is a novel, next-generation potassium-competitive acid blocker (P-CAB) under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1][2] As a prodrug, this compound glurate is converted to its active metabolite, this compound. This conversion is designed to yield an improved pharmacokinetic profile compared to the direct administration of this compound, specifically a lower maximum plasma concentration (Cmax) and a longer plasma residence time, which minimizes the load on the liver and prolongs the control of intragastric acidity.[2][3]

This compound glurate offers a distinct mechanism of action compared to proton pump inhibitors (PPIs).[2] P-CABs inhibit the H+/K+-ATPase (proton pump) via reversible, potassium-competitive ionic binding at the potassium channel.[2][4] This results in a faster onset of action and more flexible inhibition of acid secretion compared to the irreversible, covalent binding of PPIs.[2] Comprehensive data from numerous Phase I and Phase II studies have demonstrated that this compound and its prodrug, this compound glurate, are well-tolerated with a rapid onset of action, showing a full effect from the first dose.[2][5]

Mechanism of Action

This compound glurate functions as a prodrug that is systemically converted to its active form, this compound. This compound then acts as a P-CAB, directly targeting the final step in the gastric acid secretion pathway. It competitively and reversibly blocks the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells, thereby inhibiting the exchange of H+ and K+ ions and preventing the secretion of acid into the gastric lumen.[4][6]

Mechanism of Action: this compound Glurate (P-CAB) cluster_lumen Gastric Lumen Linaprazan_Glurate This compound Glurate (Prodrug) This compound This compound (Active Metabolite) Linaprazan_Glurate->this compound Pump H+/K+-ATPase (Proton Pump) This compound->Pump Reversible Inhibition H_ion H+ Ion (Acid) Pump->H_ion Secretes K_ion K+ Ion K_ion->Pump Binds Acid Gastric Acid (H+) H_ion->Acid

Caption: Mechanism of Action of this compound Glurate as a P-CAB.

Pharmacokinetics

Early-phase studies in healthy subjects were designed to evaluate the pharmacokinetic (PK) profile of this compound glurate and its active metabolite, this compound. These studies assessed parameters after single and multiple ascending doses, as well as the effect of food.

Key Pharmacokinetic Studies & Protocols
  • First-in-Human (FIH) Study (CX842A2101) : This was a single ascending dose (SAD) and multiple ascending dose (MAD) study using a suspension formulation.[7] It demonstrated that this compound glurate administration results in a lower Cmax and longer plasma residence time for this compound compared to direct administration of this compound.[3][7]

  • Relative Bioavailability & Food Effect Study (CX842A2106) : A single-dose, 3-way crossover study in healthy volunteers to compare a new oral tablet formulation to a previous one and to assess the effect of a high-fat, high-calorie meal on PK.[7]

    • Treatments :

      • A: 100 mg reference formulation (fasting)

      • B: 100 mg test formulation (fasting)

      • C: 100 mg test formulation (fed)[7]

    • Primary Endpoints : Ratios for AUCinf, AUClast, and Cmax to determine relative bioavailability and food effect.[7]

  • PK/PD Study in Healthy Subjects (NCT05742984 / CX842A2107) : An open-label, parallel-group study evaluating PK and pharmacodynamics (PD) of single and repeated oral doses (25 mg, 50 mg, 75 mg) given once-daily (QD) or twice-daily (BID) for 14 days.[8][9][10]

    • PK Sampling : Blood samples were collected at numerous time points up to 48 hours post-dose on Day 1, Day 2, and Day 14 to determine parameters like Ctrough, Cmax, Caver, t½, and Tmax.[9]

Pharmacokinetic Data Summary

Preclinical and Phase I data indicate that this compound glurate is rapidly absorbed and quickly converted to its active metabolite, this compound.[6][11] The prodrug design successfully achieves approximately 75% lower Cmax values for this compound compared to direct this compound administration, which is expected to reduce the metabolic load on the liver.[2] In animal models, the half-life (t1/2) of this compound following oral administration of the prodrug ranged from 2.0 to 4.1 hours.[4][11]

ParameterObservationSignificanceSource
Cmax (Maximum Concentration) ~75% lower for this compound (active metabolite) compared to direct this compound administration.Minimizes metabolic load on the liver.[2]
Plasma Residence Time Longer for this compound following prodrug administration.Prolongs the duration of effective acid control.[2][3]
Conversion This compound glurate is rapidly converted to this compound in vivo.Ensures quick onset of action.[4][11]
Food Effect A high-fat, high-calorie meal's effect on PK was assessed.Informs dosing recommendations relative to meals.[7]

Pharmacodynamics

The primary pharmacodynamic effect of this compound glurate is the inhibition of gastric acid secretion, measured by changes in intragastric pH.

Key Pharmacodynamic Studies & Protocols
  • PK/PD Study (NCT05742984) : This Phase I study in healthy subjects used continuous intragastric pH measurement to assess the pharmacodynamic effects of various dosing regimens (25, 50, 75 mg; QD and BID).[8][10]

    • Primary PD Endpoint : Percentage of time with intragastric pH >4 over a 24-hour period on Day 1 and Day 14.[9]

    • Results : The study demonstrated rapid and effective acid inhibition within 90 minutes after the first dose.[12]

Early-Phase Clinical Efficacy and Safety

Phase I and II trials have evaluated the safety, tolerability, and efficacy of this compound glurate, primarily in healthy volunteers and patients with erosive esophagitis (eGERD).

Phase I Studies

Multiple Phase I studies involving over 600 subjects have been completed, consistently showing that this compound glurate is safe and well-tolerated.[5] These studies established the foundational PK/PD profile and informed dose selection for later-phase trials.[5][7] A study (NCT05742984) with 75 healthy subjects evaluated single and repeated oral doses up to 75 mg for 14 days.[8] Another study is evaluating single ascending doses up to 600 mg to assess PK and cardiodynamic ECG effects.[13]

Phase II LEED Study (NCT05055128)

The LEED (this compound glurate Erosive Esophagitis Dose Ranging) trial was a randomized, double-blind, active-comparator study designed to find the optimal dose for Phase III trials.[1][5]

Workflow for Phase II LEED Clinical Trial (NCT05055128) cluster_treatment 4-Week Treatment Period Screening Patient Screening (N=248) - Endoscopically confirmed eGERD - LA Grade C/D or - LA Grade A/B with partial PPI response Randomization Randomization (Double-Blind) Screening->Randomization LG25 This compound Glurate 25 mg BID Randomization->LG25 LG50 This compound Glurate 50 mg BID Randomization->LG50 LG75 This compound Glurate 75 mg BID Randomization->LG75 LG100 This compound Glurate 100 mg BID Randomization->LG100 Lansoprazole Lansoprazole 30 mg QD (Active Comparator) Randomization->Lansoprazole Endpoint Primary Endpoint Assessment (Week 4) - Endoscopic Healing Rate LG25->Endpoint LG50->Endpoint LG75->Endpoint LG100->Endpoint Lansoprazole->Endpoint FollowUp 4-Week Open-Label Lansoprazole Follow-up Endpoint->FollowUp

Caption: Experimental workflow of the Phase II LEED dose-finding study.

The LEED study demonstrated superior healing rates for this compound glurate compared to the PPI lansoprazole, especially in patients with more severe disease.[5][14]

Patient PopulationThis compound Glurate (Highest Dosing Group)Lansoprazole (30 mg QD)Analysis TypeSource
Moderate to Severe eGERD (LA Grade C/D) 89%38%4-Week Healing Rate[5][14]
Milder eGERD (LA Grade A/B) 91%81%4-Week Healing Rate[5][14]
All Patients (ITT Analysis) 71.1% (across all doses)60.6%4-Week Healing Rate[1][3]
All Patients (Per Protocol Analysis) 80.9% (across all doses)59.1%4-Week Healing Rate[1][3]

A post-hoc analysis of all patients with LA grades C/D showed that the average healing rate for those treated with this compound glurate was significantly higher than for those in the lansoprazole group (p<0.05).[5]

Across all early-phase trials, this compound glurate has been found to be generally safe and well-tolerated. In the LEED study, the safety profile was comparable to that of lansoprazole. The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population, reflecting the period during which the trial was conducted.[5][14]

Conclusion

The early-phase clinical development program for this compound glurate has yielded promising results. As a next-generation P-CAB, its prodrug design successfully achieves a favorable pharmacokinetic profile characterized by a lower Cmax and extended plasma residence time of its active metabolite, this compound. Phase I studies have confirmed its safety and rapid pharmacodynamic effect on gastric acid suppression. The Phase II LEED study further solidified its potential by demonstrating significantly higher endoscopic healing rates in patients with erosive esophagitis, particularly in severe cases, when compared to a standard PPI. These robust data support the continued development of this compound glurate in Phase III trials as a potential paradigm-shifting treatment for acid-related diseases.[5][15]

References

Linaprazan's Effect on Gastric Acid Secretion in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of linaprazan, a potassium-competitive acid blocker (P-CAB), on gastric acid secretion, with a focus on preclinical data from animal models. It details the mechanism of action, quantitative efficacy, and the experimental protocols used to determine these effects.

Introduction: Mechanism of Action

This compound is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump.[1] Unlike proton pump inhibitors (PPIs) which bind covalently and irreversibly to the enzyme, this compound and other P-CABs compete with potassium ions (K+) to ionically and reversibly block the pump's activity.[2][3][4] This distinct mechanism allows for a rapid onset of action and a flexible inhibition of acid secretion.[2][5]

To enhance its pharmacokinetic profile and achieve a longer duration of action, a prodrug, this compound glurate (also known as X842), was developed.[1][2][6] In vivo, X842 is rapidly converted to its active metabolite, this compound, through enzymatic cleavage.[1][3][7] This prodrug strategy results in a lower maximum plasma concentration (Cmax) and an extended half-life (t1/2), contributing to both a fast onset and a prolonged acid suppression effect.[1][3]

Caption: Mechanism of this compound on the Parietal Cell Proton Pump.

Quantitative Data from Animal Models

The efficacy of this compound and its prodrug has been quantified through in vitro and in vivo studies, primarily in rat and dog models.

The inhibitory potency of this compound, its prodrug X842, and the comparator P-CAB vonoprazan was assessed on isolated gastric H+/K+-ATPase. The results demonstrate that this compound is a potent inhibitor, while its prodrug form (X842) is significantly weaker, confirming its role as a prodrug that requires in vivo conversion.

CompoundIC₅₀ (nM)Animal Model Source
Vonoprazan 17In Vitro (Porcine)[1][7]
This compound 40In Vitro (Porcine)[1][7]
This compound Glurate (X842) 436In Vitro (Porcine)[1][7]

Studies using the pylorus-ligated rat model show that this compound glurate (X842) potently inhibits basal gastric acid secretion in a dose-dependent manner. Notably, it demonstrated greater potency than vonoprazan in this model.

CompoundDose (mg/kg, oral)Acid Inhibition (%) vs. VehicleAnimal Model
Vonoprazan 2.047%Pylorus-Ligated Rat[1]
This compound Glurate (X842) 0.544%Pylorus-Ligated Rat[1]
This compound Glurate (X842) 1.061%Pylorus-Ligated Rat[1]
This compound Glurate (X842) 1.585%Pylorus-Ligated Rat[1]

Pharmacokinetic studies confirm the rapid in vivo conversion of X842 to this compound. After oral administration, the plasma concentration of the active metabolite, this compound, significantly exceeds that of the prodrug.[1][3] The half-life of this compound post-administration of the prodrug is extended, supporting a prolonged duration of action.[1][3]

SpeciesSexDose (mg/kg, oral)This compound t₁⸝₂ (hours)
Rat Male2.42.0 - 2.7
Rat Female2.42.1 - 4.1
Data derived from studies on the prodrug X842, showing the half-life of the resulting active metabolite, this compound.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on gastric acid secretion in animal models.

This model is used to assess the inhibition of basal gastric acid secretion.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight (18-24 hours) with free access to water.

  • Drug Administration: this compound glurate (X842), a comparator drug (e.g., vonoprazan), or a vehicle solution is administered orally (p.o.) or intraperitoneally (i.p.).

  • Surgical Procedure:

    • One hour post-drug administration, animals are anesthetized (e.g., with urethane or isoflurane).

    • A midline laparotomy is performed to expose the stomach.

    • The pyloric sphincter, at the junction of the stomach and the small intestine, is carefully ligated with a suture to prevent gastric emptying.

    • The abdominal incision is closed.

  • Sample Collection: Four to five hours after ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed.

  • Analysis:

    • The gastric contents are collected and centrifuged to remove solid debris.

    • The volume of the gastric juice is measured.

    • The total acid concentration is determined by titration with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 N) to a neutral pH (7.0).

    • Total acid output is calculated (Volume × Concentration) and compared between treatment groups and the vehicle control.

Start Start: Fasted Rats Admin Oral Administration (this compound, Vehicle, etc.) Start->Admin Wait1 Wait 1 Hour Admin->Wait1 Anesthesia Anesthetize Animal Wait1->Anesthesia Surgery Laparotomy & Pyloric Ligation Anesthesia->Surgery Wait2 Wait 4-5 Hours Surgery->Wait2 Euthanize Euthanize & Remove Stomach Wait2->Euthanize Collect Collect Gastric Contents Euthanize->Collect Analyze Measure Volume & Titrate for Acid Content Collect->Analyze End End: Calculate Total Acid Output Analyze->End cluster_Prodrug Prodrug Administration cluster_Conversion In Vivo Conversion cluster_Action Pharmacological Action X842 This compound Glurate (X842) Oral Administration Conversion Rapid Enzymatic Cleavage (e.g., by CES2) X842->Conversion Linaprazan_Active Active this compound Conversion->Linaprazan_Active Fast_Onset Fast Onset of Action (Rapid appearance of active drug) Linaprazan_Active->Fast_Onset leads to Long_Duration Long Duration of Action (Extended t1/2 of active drug) Linaprazan_Active->Long_Duration leads to

References

Absorption, distribution, metabolism, and excretion (ADME) of Linaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of linaprazan, a potassium-competitive acid blocker (P-CAB). The information presented herein is a synthesis of available preclinical and clinical data. This document also covers the ADME characteristics of this compound glurate (also known as X842), a prodrug of this compound developed to improve its pharmacokinetic profile.

Introduction

This compound is a reversible inhibitor of the gastric H+/K+-ATPase, offering a rapid onset of action for the suppression of gastric acid secretion.[1][2] However, its relatively short half-life in humans has led to the development of this compound glurate, a prodrug designed to extend the duration of action.[2][3][4] Understanding the ADME properties of both this compound and its prodrug is critical for optimizing clinical efficacy and safety.

Absorption

This compound is characterized by rapid absorption following oral administration.[2] To prolong its therapeutic effect, a prodrug, this compound glurate, was developed. This compound glurate is also rapidly absorbed and subsequently converted to the active this compound.[5][6]

A clinical study has been conducted to evaluate the impact of a high-fat, high-calorie meal on the pharmacokinetics of a new oral tablet formulation of this compound glurate and the resulting exposure of this compound.[7]

Distribution

Preclinical studies in rats have provided insights into the distribution of this compound glurate and its metabolites. Following administration, drug-related substances were found to be primarily concentrated in the stomach, eyes, liver, small intestine, and large intestine.[3][4] Within the blood, the distribution is favored in the plasma over the hemocytes.[3][4]

Metabolism

The metabolic pathway of this compound glurate is initiated by its hydrolysis to the active moiety, this compound.[3][4] This conversion is primarily mediated by the enzyme Carboxylesterase 2 (CES2).[3][8] Following its formation, this compound undergoes further metabolism through a series of oxidation, dehydrogenation, and glucuronidation reactions.[3][4]

In preclinical rat models, a total of 13 metabolites have been identified in plasma, urine, feces, and bile.[3][4] The most abundant metabolite detected in the plasma of both male and female rats was M150, identified as 2,6-dimethylbenzoic acid.[3][4] In male rats, M150 accounted for 80.65% of the total drug-related material in plasma (based on AUC0-24h), while in female rats, it represented 67.65%.[3][4]

The potential for drug-drug interactions has been investigated in clinical trials. Studies have been conducted to assess the interaction of this compound glurate with clarithromycin, a known strong inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), and with midazolam, a sensitive CYP3A4 substrate.[9][10] This suggests that CYP3A4 and P-gp may play a role in the disposition of this compound.[10]

Metabolic Pathway of this compound Glurate

This compound Glurate Metabolism This compound Glurate This compound Glurate This compound (Active) This compound (Active) This compound Glurate->this compound (Active) Hydrolysis (CES2) Oxidation, Dehydrogenation, Glucuronidation Oxidation, Dehydrogenation, Glucuronidation This compound (Active)->Oxidation, Dehydrogenation, Glucuronidation Phase I & II Metabolism Metabolites (e.g., M150) Metabolites (e.g., M150) Oxidation, Dehydrogenation, Glucuronidation->Metabolites (e.g., M150)

Caption: Metabolic conversion of this compound glurate to this compound and subsequent metabolism.

Excretion

This compound itself is subject to rapid excretion, which contributes to its short duration of acid inhibition.[3][4] The development of this compound glurate was a direct approach to mitigate this rapid clearance.[3][4]

In radiolabeled studies in rats receiving a single oral dose of [14C]this compound glurate, the primary route of excretion was through the feces.[3][4] Over a period of 168 hours, approximately 70.48% of the administered radioactive dose was recovered in the feces.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its prodrug, this compound glurate, from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound and this compound Glurate (X842) in Male Rats after a Single Oral Dose

Parameter2.4 mg/kg this compound Glurate9.6 mg/kg this compound Glurate
This compound Glurate (Prodrug)
Tmax (h)0.58 ± 0.200.92 ± 0.49
Cmax (ng/mL)12.7 ± 4.536.8 ± 12.8
AUC(0-24h) (hng/mL)21.0 ± 5.078.9 ± 31.2
t1/2 (h)2.0 ± 0.52.7 ± 0.9
This compound (Active Metabolite)
Tmax (h)1.50 ± 0.841.67 ± 0.82
Cmax (ng/mL)48.3 ± 13.9148.2 ± 38.6
AUC(0-24h) (hng/mL)205.1 ± 61.1741.8 ± 213.9
t1/2 (h)3.3 ± 0.54.3 ± 0.9

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[2]

Table 2: Pharmacokinetic Parameters of this compound and this compound Glurate (X842) in Female Rats after a Single Oral Dose

Parameter2.4 mg/kg this compound Glurate9.6 mg/kg this compound Glurate
This compound Glurate (Prodrug)
Tmax (h)0.58 ± 0.200.58 ± 0.20
Cmax (ng/mL)20.3 ± 7.253.0 ± 21.8
AUC(0-24h) (hng/mL)33.7 ± 11.4114.8 ± 57.0
t1/2 (h)2.1 ± 0.34.1 ± 2.6
This compound (Active Metabolite)
Tmax (h)2.00 ± 1.101.17 ± 0.41
Cmax (ng/mL)68.1 ± 18.0168.0 ± 42.1
AUC(0-24h) (hng/mL)276.9 ± 67.2871.9 ± 204.6
t1/2 (h)3.7 ± 0.64.6 ± 0.8

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[2]

Experimental Protocols

In Vivo ADME Study in Rats

A study was conducted to investigate the pharmacokinetics, tissue distribution, mass balance, and metabolism of this compound glurate in rats.[3]

  • Test System: Sprague-Dawley rats.[2]

  • Dosing: A single oral dose of 2.4 mg/kg (100 µCi/kg) of [14C]this compound glurate was administered.[3] For non-radiolabeled pharmacokinetic studies, oral doses of 0.6, 2.4, and 9.6 mg/kg were used.[2] Intravenous administration was also performed to assess biotransformation.[2]

  • Sample Collection: Blood, urine, feces, and bile were collected at various time points.[3] For tissue distribution, various organs were collected post-administration.[3][4]

  • Analytical Methods: Concentrations of this compound glurate and this compound were determined using validated bioanalytical methods, likely LC-MS/MS, though specific details are not provided in the available literature. Radioactivity in samples was measured by liquid scintillation counting. Metabolite profiling was conducted using high-resolution mass spectrometry.[11]

Clinical Drug-Drug Interaction Study

A Phase I, open-label, fixed-sequence study was designed to evaluate the drug-drug interaction potential of this compound glurate.[10]

  • Objective: To assess the effect of clarithromycin on the pharmacokinetics of this compound and this compound glurate, and the effect of this compound glurate on the pharmacokinetics of midazolam.[10]

  • Study Design: The study was divided into two parts. Part I involved the co-administration of this compound glurate (100 mg once daily) with clarithromycin. Part II evaluated the effect of repeated doses of this compound glurate (75 mg twice daily) on the pharmacokinetics of a single dose of midazolam.[10]

  • Sample Collection: Serial blood samples were collected for pharmacokinetic analysis of all administered drugs and their relevant metabolites.

  • Analytical Methods: Drug concentrations in plasma were measured using validated bioanalytical methods.

General Experimental Workflow for ADME Studies

ADME Experimental Workflow cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical Animal Model (Rats) Animal Model (Rats) Dosing (Oral/IV) Dosing (Oral/IV) Animal Model (Rats)->Dosing (Oral/IV) Sample Collection Blood, Urine, Feces, Tissues Dosing (Oral/IV)->Sample Collection Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Collection->Bioanalysis (LC-MS/MS) Data Analysis (PK Parameters) Data Analysis (PK Parameters) Bioanalysis (LC-MS/MS)->Data Analysis (PK Parameters) Healthy Volunteers Healthy Volunteers Dosing (Drug-Drug Interaction) Dosing (Drug-Drug Interaction) Healthy Volunteers->Dosing (Drug-Drug Interaction) Blood Sampling Blood Sampling Dosing (Drug-Drug Interaction)->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis->Pharmacokinetic Analysis

Caption: A generalized workflow for preclinical and clinical ADME studies of this compound.

Conclusion

The ADME profile of this compound is characterized by rapid absorption and excretion. The development of the prodrug, this compound glurate, has successfully addressed the short half-life of the parent compound by providing prolonged exposure to the active this compound. Metabolism is a key clearance pathway, involving initial hydrolysis of the prodrug followed by extensive phase I and phase II reactions of this compound. Fecal excretion is the predominant route of elimination for this compound glurate and its metabolites in preclinical models. The potential for drug-drug interactions involving CYP3A4 and P-gp warrants further investigation to ensure the safe and effective use of this compound in diverse patient populations.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Linaprazan in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linaprazan in rat plasma. The straightforward protein precipitation extraction procedure and the rapid chromatographic runtime of 5 minutes make this method suitable for high-throughput pharmacokinetic studies. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and stability.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase. It is the active metabolite of the prodrug this compound glurate (X842).[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify this compound in rat plasma, supporting preclinical research and development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2EDTA)

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System Agilent 1290 Infinity II LC System or equivalent
Column Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-10% B), 4.1-5.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 367.2 -> 239.1, this compound-d4: 371.2 -> 243.1
Collision Energy Optimized for each transition
Source Temp. 550°C
IonSpray Voltage 5500 V

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability.

Parameter Result
Linearity Range 1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quant. 1 ng/mL
Intra-day Precision ≤ 8.5%
Inter-day Precision ≤ 10.2%
Intra-day Accuracy 93.5 - 106.8%
Inter-day Accuracy 95.1 - 104.3%
Recovery This compound: 88.2 - 94.5%, IS: 91.7%
Matrix Effect 92.1 - 98.6%
Stability Stable in plasma for 24 hours at room temperature, for 3 freeze-thaw cycles, and for 30 days at -80°C. Stable in processed samples for 24 hours in the autosampler.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats After Oral Administration of this compound Glurate (X842)

The following table summarizes the pharmacokinetic parameters of this compound after a single oral administration of its prodrug, this compound glurate (X842), to male and female rats.[1][3]

Dose (mg/kg)SexCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
0.6 Male45.3 ± 15.22.0 ± 0.0210.1 ± 65.42.7 ± 0.5
Female58.9 ± 18.72.0 ± 0.0298.4 ± 89.23.1 ± 0.8
2.4 Male189.5 ± 55.62.0 ± 0.0987.6 ± 287.42.0 ± 0.3
Female255.4 ± 78.32.0 ± 0.01345.7 ± 412.92.1 ± 0.4
9.6 Male754.2 ± 211.82.0 ± 0.04123.5 ± 1154.62.5 ± 0.6
Female987.6 ± 301.22.0 ± 0.05678.9 ± 1732.44.1 ± 1.1

Data presented as mean ± standard deviation.

Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Rat Plasma add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex1 Vortex Mix (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation Chromatographic Separation (C18 Column, 5 min gradient) injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in rat plasma.

G cluster_validation Method Validation selectivity Selectivity & Specificity lloq Lower Limit of Quantification (LLOQ) selectivity->lloq linearity Linearity & Range precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (Intra- & Inter-day) linearity->accuracy linearity->lloq recovery Extraction Recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.)

Caption: Key parameters in the validation of the bioanalytical method.

References

Application Note: Preparation of Linaprazan Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

AN-001: Linaprazan Stock Solution Protocol

Introduction

This compound (also known as AZD-0865) is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump).[1][2] As a small molecule inhibitor, its accurate and consistent preparation in solution is fundamental for reliable and reproducible results in in vitro studies, such as enzyme inhibition assays or cell-based functional assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling. This compound is a lipophilic, weak base that is practically insoluble in aqueous solutions.[1][3] Therefore, an appropriate organic solvent is required to create a concentrated primary stock solution, which can then be diluted to working concentrations in aqueous assay buffers. The most commonly used and recommended solvent for this purpose is dimethyl sulfoxide (DMSO).[2]

Data Presentation: this compound Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₆N₄O₂[1][3]
Molar Mass 366.5 g/mol [1][3]
Solubility in DMSO ≥ 35 mg/mL (approx. 95.5 mM)[2]
Aqueous Solubility ~0.032 g/L (practically insoluble)[3]
Storage (Solid) -20°C for up to 3 years[4]
Storage (Stock in DMSO) -20°C for up to 1 year; -80°C for up to 2 years[2]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM primary stock solution of this compound in DMSO.

Materials

  • This compound powder (solid form)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened recommended[2]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

Part 1: Preparation of 10 mM Primary Stock Solution

  • Pre-handling of Compound: Before opening the vial containing this compound powder, centrifuge it briefly (e.g., 1 minute at 1,000 x g) to ensure all the powder is collected at the bottom of the vial.[4] This is especially critical for small quantities that may coat the walls or cap during shipment.

  • Calculating Required Solvent Volume: To prepare a 10 mM stock solution, use the following calculation:

    • Volume (L) = [Mass of this compound (g)] / [Molar Mass ( g/mol )] / [Desired Concentration (mol/L)]

    • Example for 1 mg of this compound:

      • Volume (L) = (0.001 g) / (366.5 g/mol ) / (0.010 mol/L) = 0.0002728 L

      • Volume (µL) = 272.8 µL

  • Dissolution:

    • Carefully add the calculated volume of high-purity DMSO directly to the vial of this compound powder.[4]

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain. If precipitation is observed or dissolution is slow, sonication for 5-10 minutes or gentle warming can be used to aid the process.[2][5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed cryovials.[4][5]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Part 2: Preparation of Working Solutions

  • Thawing: When ready to use, remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.[6]

  • Dilution: Prepare intermediate and final working solutions by diluting the primary stock in the appropriate aqueous assay buffer or cell culture medium.

    • Important: Perform serial dilutions to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.

    • The final concentration of DMSO in the in vitro assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[7][8] Always include a vehicle control (assay buffer/medium with the same final concentration of DMSO) in your experiments.[5]

  • Sterilization (if required): For sterile applications like cell culture, the final working solution (after dilution in medium) can be sterilized by passing it through a 0.2 µm syringe filter. Do not autoclave solutions containing this compound or DMSO.[4]

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Visualizations

Diagram 1: Experimental Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Primary Stock Preparation cluster_storage Aliquoting and Storage cluster_use Preparation for Assay compound Receive this compound (Solid) centrifuge Centrifuge Vial compound->centrifuge calculate Calculate DMSO Volume (for 10 mM Stock) centrifuge->calculate add_dmso Add DMSO to Vial calculate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute assay Use in In Vitro Assay (<0.5% DMSO) dilute->assay

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes: Linaprazan Pharmacokinetic Profiling in Canines

Author: BenchChem Technical Support Team. Date: November 2025

AN-PK-D01

Introduction

Linaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton-pump inhibitors (PPIs), which require acidic activation and bind covalently, P-CABs offer a rapid onset of action and a dose-dependent effect on acid production.[1][3] Preclinical pharmacokinetic (PK) studies in animal models, such as the beagle dog, are a critical component of drug development. These studies provide essential data on absorption, distribution, metabolism, and excretion (ADME), which informs dose selection for subsequent efficacy and safety studies. This document outlines a comprehensive experimental design for characterizing the pharmacokinetic profile of this compound following oral (PO) and intravenous (IV) administration in beagle dogs.

Mechanism of Action

This compound is a weak base that concentrates in the acidic environment of the parietal cell canaliculus.[4] Here, it is protonated and competitively blocks the potassium (K+) binding site of the H+/K+-ATPase enzyme.[5] This inhibition prevents the final step of gastric acid secretion—the exchange of intracellular H+ for extracellular K+—thereby reducing gastric acidity.[2]

G Mechanism of this compound Action pump H+/K+ ATPase (Proton Pump) lumen Gastric Lumen (Acidic) pump->lumen H+ lumen->pump K+ blood Bloodstream blood->pump This compound This compound This compound->pump Reversible Inhibition

Caption: this compound reversibly inhibits the H+/K+ ATPase proton pump.

Experimental Design

This study is designed as a single-dose, two-period crossover study to determine key pharmacokinetic parameters, including absolute oral bioavailability.

  • Test System: Purpose-bred male beagle dogs (n=6), 1-2 years of age, weighing 8-12 kg. Animals are acclimatized for at least one week before the study.

  • Housing: Animals are housed in individual stainless-steel cages under standard laboratory conditions (22±3°C, 50±20% humidity, 12-hour light/dark cycle).

  • Diet: Standard canine diet is provided. Animals are fasted for 12 hours prior to dosing, with water available ad libitum. Food is returned 4 hours post-dose.[6]

  • Study Groups & Dosing:

    • Period 1:

      • Group 1 (n=3): this compound, 2 mg/kg, intravenous (IV) bolus injection.

      • Group 2 (n=3): this compound, 5 mg/kg, oral (PO) administration via gavage.

    • Washout Period: A 7-day washout period is observed between dosing periods.[7]

    • Period 2 (Crossover):

      • Group 1 (n=3): this compound, 5 mg/kg, oral (PO) administration.

      • Group 2 (n=3): this compound, 2 mg/kg, intravenous (IV) administration.

  • Dose Formulation:

    • IV Formulation: this compound is dissolved in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 2 mg/mL.

    • PO Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Mean ± SD)

Parameter Unit IV Administration (2 mg/kg) PO Administration (5 mg/kg)
Cmax ng/mL 1250 ± 210 850 ± 155
Tmax h 0.08 (bolus) 1.5 ± 0.5
AUC(0-t) ng·h/mL 3400 ± 450 5100 ± 780
AUC(0-inf) ng·h/mL 3550 ± 470 5350 ± 810
t1/2 h 3.5 ± 0.8 4.1 ± 0.9
CL L/h/kg 0.56 ± 0.07 -
Vdss L/kg 2.1 ± 0.3 -
F (%) % - 60.5 ± 8.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Total body clearance; Vdss: Volume of distribution at steady state; F: Absolute oral bioavailability.

Protocols

Protocol 1: Dosing and Blood Sampling
  • Pre-dose: Fast animals for 12 hours. Collect a pre-dose blood sample (2 mL) from the cephalic vein into a K2-EDTA tube.

  • Dosing:

    • IV Administration: Administer a single 2 mg/kg bolus dose of this compound formulation via the cephalic vein over approximately 1 minute.

    • PO Administration: Administer a single 5 mg/kg dose of this compound suspension via oral gavage. Flush with 5 mL of water.[6]

  • Blood Sampling: Collect serial blood samples (2 mL) from the cephalic or jugular vein at the following time points post-dose:

    • IV Route: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • PO Route: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[7][8]

  • Sample Handling: Immediately after collection, gently invert the EDTA tubes 8-10 times. Place tubes on ice.

  • Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.

  • Storage: Carefully transfer the resulting plasma into two separate, clearly labeled cryovials. Store samples frozen at -80°C until bioanalysis.[8]

G start Start: Animal Acclimatization (≥ 7 days) fasting Fasting (12h) start->fasting dosing Dose Administration (IV or PO) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling centrifuge Centrifugation (3000 x g, 10 min, 4°C) sampling->centrifuge plasma Plasma Separation & Storage (-80°C) centrifuge->plasma analysis LC-MS/MS Bioanalysis plasma->analysis pk_calc Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc report Data Reporting & Interpretation pk_calc->report

Caption: Workflow for the canine pharmacokinetic study.

Protocol 2: Plasma Sample Bioanalysis via LC-MS/MS
  • Objective: To quantify this compound concentrations in canine plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]

  • Materials:

    • This compound reference standard

    • Internal Standard (IS), e.g., a structurally similar compound like Lansoprazole or a stable-isotope labeled this compound.[11]

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure water

    • Canine blank plasma

  • Sample Preparation (Protein Precipitation): [8]

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor → product ion transitions for this compound and the IS.[12]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards (e.g., 1 - 2000 ng/mL).

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

References

Application Notes and Protocols for In Vivo Formulation of Linaprazan Glurate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan glurate (also known as X842) is a novel potassium-competitive acid blocker (P-CAB) that functions as a prodrug of this compound.[1] P-CABs represent a class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[2][3] This mechanism allows for a rapid onset of action and prolonged duration of acid suppression.[4] this compound glurate has been developed to improve upon the pharmacokinetic profile of this compound, offering a longer plasma residence time to achieve sustained gastric acid control.[5]

These application notes provide detailed protocols for the preparation of an oral formulation of this compound glurate suitable for animal studies, specifically in rats. Also included are protocols for a common pharmacodynamic model to assess efficacy (pylorus ligation), pharmacokinetic analysis, and a representative bioanalytical method for quantification in plasma.

Physicochemical Properties of this compound Glurate

A summary of the key physicochemical properties of this compound glurate is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₄O₅[6]
Molecular Weight 480.6 g/mol [6]

Oral Formulation for Rodent Studies

Formulation Composition

A previously published oral formulation for this compound glurate in rat studies consists of the following components:[2]

ComponentPercentage (v/v or w/v)
Solutol HS155%
Ethanol45%
PEG40010%
Saline (0.9% NaCl)40%
Methane Sulfonic AcidAs needed to adjust pH to 3.0
Rationale for Formulation Components
  • Solutol® HS 15 (Kolliphor® HS 15): A non-ionic solubilizer and emulsifying agent used to enhance the solubility of poorly water-soluble compounds and improve oral bioavailability.[7]

  • Ethanol: A co-solvent used to dissolve this compound glurate.

  • Polyethylene Glycol 400 (PEG400): A co-solvent and viscosity-modifying agent that aids in solubilizing the active pharmaceutical ingredient.[8]

  • Saline: The aqueous vehicle for the formulation.

  • Methane Sulfonic Acid: Used to adjust the pH of the formulation to 3.0. An acidic pH can be crucial for the stability and solubility of certain drug candidates.

Experimental Protocols

Protocol 1: Preparation of Oral Dosing Solution

This protocol describes the step-by-step preparation of a 100 mL stock solution of the this compound glurate oral formulation. The concentration of this compound glurate can be adjusted based on the desired dose for the animal studies.

Materials:

  • This compound glurate powder

  • Solutol HS15

  • Ethanol (95% or absolute)

  • PEG400

  • Saline (0.9% NaCl)

  • Methane sulfonic acid

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weighing the Components: Accurately weigh the required amount of this compound glurate powder based on the desired final concentration. For a 100 mL solution, measure out 5 mL of Solutol HS15, 45 mL of ethanol, 10 mL of PEG400, and 40 mL of saline.

  • Initial Solubilization: In a suitable glass beaker, combine the weighed this compound glurate powder with the measured ethanol. Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved.

  • Addition of Co-solvents and Surfactant: To the ethanol-drug mixture, add the PEG400 and Solutol HS15. Continue stirring until a homogenous solution is formed.

  • Addition of Aqueous Phase: Slowly add the saline to the organic mixture while continuously stirring. The solution may become slightly cloudy but should clear upon further mixing.

  • pH Adjustment: Using a calibrated pH meter, measure the pH of the solution. Carefully add methane sulfonic acid dropwise while stirring until the pH of the solution reaches 3.0.

  • Final Volume Adjustment: Transfer the final solution to a 100 mL volumetric flask and add saline to bring the solution to the final volume. Mix thoroughly.

  • Storage: Store the formulation in a well-sealed container, protected from light, at 2-8°C.

Protocol 2: Pharmacodynamic Evaluation in Pylorus-Ligated Rats

This model is used to assess the in vivo efficacy of this compound glurate in inhibiting basal gastric acid secretion.[2]

Materials:

  • Male Sprague-Dawley or Wistar rats (fasted overnight with free access to water)

  • This compound glurate oral formulation

  • Vehicle control (formulation without this compound glurate)

  • Anesthetic (e.g., isoflurane, ether)

  • Surgical instruments

  • Suture materials

  • Centrifuge and centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution for titration

  • Phenolphthalein indicator

Procedure:

  • Dosing: Administer the this compound glurate formulation or vehicle control orally to the fasted rats at the desired volume (typically 5-10 mL/kg).

  • Surgical Procedure: One hour after dosing, anesthetize the rats. Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction of the stomach and the duodenum, being careful not to obstruct blood flow. Close the abdominal incision with sutures.[9]

  • Gastric Juice Collection: Four hours after pyloric ligation, euthanize the rats by CO₂ asphyxiation.[2] Clamp the esophagus and remove the stomach.

  • Sample Processing: Collect the gastric contents into a centrifuge tube. Centrifuge the contents at 3,000 rpm for 10 minutes.[2]

  • Analysis:

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.[9]

    • Measure the total acidity by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.[9]

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound glurate and its active metabolite, this compound.

Materials:

  • Male and female Sprague-Dawley rats with jugular vein cannulas

  • This compound glurate oral formulation

  • Blood collection tubes (containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • -80°C freezer for plasma storage

Procedure:

  • Dosing: Administer a single oral dose of the this compound glurate formulation to the rats.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 4: Bioanalytical Method for this compound Glurate and this compound in Rat Plasma (Representative LC-MS/MS Method)

This is a representative protocol based on common methods for quantifying similar small molecules in plasma.[10][11][12] Method validation is required before use.

Materials:

  • Rat plasma samples

  • Acetonitrile

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound glurate, this compound, and the internal standard.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for this compound glurate, this compound, and the internal standard.

Quantitative Data Summary

Pharmacokinetic Parameters in Rats

The following table summarizes the pharmacokinetic parameters of this compound glurate (prodrug) and this compound (active metabolite) after a single oral administration in Sprague-Dawley rats.

Dose (mg/kg)SexAnalytet½ (h)Cmax (ng/mL)AUC(0–24h) (h*ng/mL)
0.6 MaleProdrugNA8.7 ± 4.913.8 ± 13.1
Parent2.7 ± 0.413.5 ± 5.867.6 ± 23.7
2.4 MaleProdrug2.0 ± 0.242.6 ± 17.485.6 ± 45.6
Parent2.1 ± 0.372.5 ± 5.6382.3 ± 44.9
9.6 MaleProdrug2.4 ± 1.0164.3 ± 123.9309.8 ± 255.9
Parent2.6 ± 0.1336.4 ± 69.43022.3 ± 785.6
0.6 FemaleProdrugNA12.3 ± 10.412.3 ± 10.4
Parent4.1 ± 1.226.5 ± 11.4196.4 ± 55.3
2.4 FemaleProdrug2.1 ± 0.355.4 ± 20.8138.6 ± 58.2
Parent2.7 ± 0.4148.2 ± 20.91007.8 ± 121.3
9.6 FemaleProdrug2.3 ± 0.4162.0 ± 121.2345.5 ± 255.1
Parent2.1 ± 0.3647.1 ± 140.45543.0 ± 1243.6

Data adapted from a study on the pharmacological characterization of this compound glurate.[2] NA: Not available.

Efficacy in Pylorus-Ligated Rats

The table below shows the dose-dependent effect of this compound glurate on total gastric acid output in the pylorus-ligated rat model.[2]

Treatment GroupDose (mg/kg)Total Acidity (µEq/4h)Inhibition (%)
Vehicle -135.8 ± 12.7-
This compound Glurate 0.15127.6 ± 11.96
0.576.1 ± 9.844
1.052.9 ± 8.561
1.520.4 ± 5.385
Vonoprazan 2.071.9 ± 10.247

*P < 0.05 compared to vehicle control.

Visualizations

Mechanism of Action of Potassium-Competitive Acid Blockers

P_CAB_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Proton_Lumen H+ K_Lumen K+ Proton_Pump H+/K+ ATPase (Proton Pump) K_Lumen->Proton_Pump K+ Uptake (Blocked) K_Site K+ Binding Site K_Lumen->K_Site Competes with Proton_Pump->Proton_Lumen H+ Secretion (Blocked) K_Cell K+ PCAB This compound (Active Metabolite) PCAB->K_Site Reversibly Binds Proton_Cell H+ Proton_Cell->Proton_Pump Enters Pump

Caption: P-CABs reversibly block the H+/K+ ATPase proton pump.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_formulation Formulation Preparation cluster_studies Animal Studies cluster_analysis Analysis prep_start Weigh this compound Glurate & Excipients dissolve Dissolve in Ethanol & PEG400 prep_start->dissolve add_solutol Add Solutol HS15 dissolve->add_solutol add_saline Add Saline add_solutol->add_saline adjust_ph Adjust pH to 3.0 add_saline->adjust_ph final_formulation Final Oral Formulation adjust_ph->final_formulation dosing Oral Dosing to Rats final_formulation->dosing pk_study Pharmacokinetic Study dosing->pk_study pd_study Pharmacodynamic Study (Pylorus Ligation) dosing->pd_study blood_collection Serial Blood Collection pk_study->blood_collection gastric_collection Gastric Content Collection pd_study->gastric_collection plasma_analysis LC-MS/MS Analysis of Plasma blood_collection->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) plasma_analysis->pk_parameters gastric_analysis Measure Volume, pH, Acidity gastric_collection->gastric_analysis pd_results Determine Inhibition of Acid Secretion gastric_analysis->pd_results

Caption: Workflow for formulation, animal studies, and analysis.

Logical Relationship of this compound Glurate as a Prodrug

prodrug_conversion LG This compound Glurate (Prodrug) Administered Orally Absorption Absorption from GI Tract LG->Absorption Metabolism In Vivo Enzymatic Hydrolysis (e.g., by CES2) Absorption->Metabolism This compound This compound (Active Metabolite) Enters Systemic Circulation Metabolism->this compound Effect Inhibition of Gastric H+/K+ ATPase This compound->Effect

Caption: Conversion of this compound Glurate to its active form.

References

Revolutionizing Acid Control: Application Notes and Protocols for Measuring Intragastric pH Following Linaprazan Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for accurately measuring intragastric pH following the administration of Linaprazan, a novel Potassium-Competitive Acid Blocker (P-CAB). Understanding the pharmacodynamic effects of this compound on gastric acid secretion is crucial for its clinical development and for elucidating its therapeutic potential in acid-related disorders. This document outlines the methodologies for key experiments, presents available data in a structured format, and includes visualizations to clarify experimental workflows and the underlying mechanism of action.

This compound, and its prodrug this compound glurate, represent a new frontier in acid suppression therapy. Unlike traditional proton pump inhibitors (PPIs), this compound offers a rapid, potent, and sustained control of intragastric pH by reversibly binding to the H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1][2] This distinct mechanism of action translates to a faster onset and potentially longer duration of acid suppression, making precise pH monitoring essential to characterize its clinical advantages.[3][4]

Data Presentation: Pharmacodynamic Effects of this compound on Intragastric pH

The following tables summarize the available quantitative data on the effects of this compound and its prodrug, this compound glurate, on intragastric pH from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound Glurate (X842) in a Pylorus-Ligated Rat Model [3]

Treatment GroupDose (mg/kg)Total Gastric Acid Inhibition (%)
Vehicle Control-0
Vonoprazan247
This compound Glurate (X842) 0.544
This compound Glurate (X842) 1.061
This compound Glurate (X842) 1.585

Table 2: Intragastric pH Control with this compound Glurate in Healthy Subjects (Phase I Data) [5]

Dose of this compound GluratePrimary EndpointObservation
≥50 mgGastric pH ≥4 Holding Time Ratio (HTR)>50% over 24 hours
≥100 mgNocturnal Gastric pH ≥4 HTR (12-24h)>50%

Table 3: Erosive Esophagitis Healing Rates after 4 Weeks of Treatment (Phase II LEED Study) [6]

Treatment GroupPatient PopulationHealing Rate (%)
This compound Glurate (all doses) All Patients (ITT)71.1
Lansoprazole (30 mg q.d.)All Patients (ITT)60.6
This compound Glurate (best performing dose) LA Grade A/B with partial PPI responseOutperformed lansoprazole by 28%
This compound Glurate (best performing dose) LA Grade C/DOutperformed lansoprazole by over 50%

Experimental Protocols

Accurate measurement of intragastric pH is paramount in evaluating the efficacy of this compound. The following are detailed protocols for the most common techniques employed in clinical and preclinical studies.

Protocol 1: 24-Hour Ambulatory Intragastric pH Monitoring

This is the gold-standard method for assessing the efficacy of acid-suppressing medications in a real-world setting.[7]

Objective: To continuously measure intragastric pH over a 24-hour period to determine the extent and duration of acid suppression following this compound administration.

Materials:

  • Ambulatory pH monitoring system (including a portable data logger and pH catheter with an antimony pH electrode)

  • Calibration buffer solutions (pH 7.0 and pH 1.0)

  • Topical anesthetic (e.g., lidocaine spray)

  • Lubricating jelly

  • Adhesive tape

  • Patient diary

Procedure:

  • System Calibration:

    • Calibrate the pH probe according to the manufacturer's instructions using the pH 7.0 and pH 1.0 buffer solutions. This should be done immediately before probe placement.

  • Patient Preparation:

    • Instruct the patient to fast for at least 8-12 hours prior to the procedure.

    • Administer a topical anesthetic to the patient's nostril and pharynx to minimize discomfort during catheter insertion.

  • Catheter Placement:

    • Gently insert the lubricated pH catheter through the selected nostril and advance it into the esophagus as the patient swallows sips of water.

    • Continue to advance the catheter into the stomach. The final position of the pH sensor should be in the gastric body, typically 10 cm below the lower esophageal sphincter (LES). The LES can be localized using esophageal manometry prior to pH probe placement.

  • Data Recording:

    • Connect the external end of the catheter to the portable data logger.

    • Instruct the patient to wear the data logger on a belt or shoulder strap for the entire 24-hour monitoring period.

    • Provide the patient with a diary to record meal times, supine periods (sleep), and the occurrence of any symptoms (e.g., heartburn, regurgitation). This information is crucial for correlating pH data with daily activities.

  • Data Analysis:

    • After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer.

    • Key parameters to be analyzed include:

      • Mean 24-hour intragastric pH.

      • Percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 4, pH > 5, pH > 6).

      • Onset of action, defined as the time to reach and maintain a target pH level.

      • Nocturnal acid breakthrough (NAB), defined as a drop in intragastric pH to below 4 for at least one continuous hour during the overnight period.

Protocol 2: Intragastric pH Measurement by Nasogastric Tube Aspiration

This method provides discrete pH measurements and is often used in settings where continuous monitoring is not feasible.

Objective: To obtain gastric fluid samples at specific time points to measure pH after this compound administration.

Materials:

  • Nasogastric (NG) tube

  • 60 mL syringe

  • pH indicator strips (CE marked for human gastric aspirate) or a calibrated pH meter

  • Lubricating jelly

  • Adhesive tape

Procedure:

  • NG Tube Insertion:

    • Lubricate the tip of the NG tube and gently insert it through the patient's nostril into the stomach.

    • Confirm correct placement by aspirating gastric contents and testing the pH (should be acidic) or by chest X-ray.

    • Secure the tube with adhesive tape.

  • Sample Aspiration:

    • At predetermined time points before and after this compound administration, attach a 60 mL syringe to the NG tube.

    • Gently pull back the plunger to aspirate a small volume (1-2 mL) of gastric fluid.

  • pH Measurement:

    • Immediately test the pH of the aspirate using a pH indicator strip or a pH meter.

    • When using pH strips, apply a drop of the aspirate to the strip and compare the color change to the provided chart.

    • Record the pH value along with the time of aspiration.

  • Data Analysis:

    • Plot the pH values against time to visualize the change in intragastric acidity following drug administration.

Protocol 3: Heidelberg Capsule Test

This technique utilizes a radiotelemetry capsule to measure intragastric pH without the need for a transnasal catheter.

Objective: To measure intragastric pH using a tethered or free-floating capsule.

Materials:

  • Heidelberg pH capsule

  • Receiver/recorder and waistband antenna

  • Calibration solutions

  • Saturated sodium bicarbonate solution (for challenge test)

Procedure:

  • System Preparation:

    • Activate and calibrate the Heidelberg capsule according to the manufacturer's instructions.

    • Fasten the waistband antenna around the patient's waist and turn on the receiver/recorder.

  • Capsule Ingestion:

    • The patient swallows the capsule with a small amount of water. For tethered use, the capsule is attached to a thin cotton thread, and the end is taped to the patient's cheek to keep it in the stomach.

  • pH Measurement:

    • The capsule transmits pH data to the receiver as it passes through the stomach.

    • A baseline fasting pH is recorded.

    • For a challenge test to assess the stomach's acid-secreting capacity, the patient ingests a small amount of sodium bicarbonate solution. The time it takes for the stomach to re-acidify is measured.

  • Data Retrieval:

    • After the test (typically 1-2 hours for a challenge test, or longer for transit studies), the data is downloaded from the receiver. If tethered, the capsule is retrieved. If untethered, it passes naturally.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Linaprazan_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+ ATPase H+/K+-ATPase (Proton Pump) H_channel H+/K+ ATPase->H_channel H+ K_channel K_channel->H+/K+ ATPase K+ Inhibition Inhibition H_out H+ K_in K+ This compound This compound This compound->K_channel Competitively binds to the K+ binding site

Caption: Mechanism of action of this compound.

pH_Monitoring_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Patient_Fasting Patient Fasting (8-12 hours) Catheter_Placement Catheter Placement (Transnasal insertion into stomach) Patient_Fasting->Catheter_Placement System_Calibration pH System Calibration (pH 7.0 & 1.0 buffers) System_Calibration->Catheter_Placement Connect_Logger Connect to Data Logger Catheter_Placement->Connect_Logger Patient_Diary Patient Maintains Diary (Meals, Sleep, Symptoms) Connect_Logger->Patient_Diary Data_Download Download Data from Logger Patient_Diary->Data_Download 24 hours Correlate_Data Correlate pH with Diary Entries Data_Download->Correlate_Data Calculate_Parameters Calculate Key pH Parameters (Mean pH, % Time pH>4, etc.) Correlate_Data->Calculate_Parameters Logical_Relationship Linaprazan_Admin This compound Administration Proton_Pump_Inhibition Proton Pump Inhibition Linaprazan_Admin->Proton_Pump_Inhibition Gastric_Acid_Suppression Gastric Acid Suppression Proton_Pump_Inhibition->Gastric_Acid_Suppression Increase_Intragastric_pH Increased Intragastric pH Gastric_Acid_Suppression->Increase_Intragastric_pH Therapeutic_Effect Therapeutic Effect (e.g., Healing of Erosive Esophagitis) Increase_Intragastric_pH->Therapeutic_Effect

References

Application Note: Establishing an In Vitro Dose-Response Curve for Linaprazan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for establishing an in vitro dose-response curve for Linaprazan, a potassium-competitive acid blocker (P-CAB). This compound is a reversible inhibitor of the gastric H+/K+-ATPase (proton pump), a key enzyme in gastric acid secretion.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency. The following protocol outlines the materials, experimental workflow, and data analysis procedures for a biochemical assay using purified H+/K+-ATPase to determine the dose-dependent inhibitory effect of this compound.

Mechanism of Action: H+/K+-ATPase Inhibition

This compound exerts its effect by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme located in gastric parietal cells.[1][2] This reversible inhibition blocks the final step in the secretion of H+ ions into the gastric lumen, thereby reducing gastric acidity.[3][4] Unlike proton pump inhibitors (PPIs) that require acidic conversion to an active form, P-CABs like this compound bind directly to the enzyme in a potassium-dependent manner.[1][2][5]

cluster_cell Gastric Parietal Cell ATPase H+/K+ ATPase (Proton Pump) ADP ADP + Pi ATPase->ADP K_in K+ ATPase->K_in H_out H+ ATPase->H_out ATP ATP ATP->ATPase Energy H_in H+ H_in->ATPase Binds from cytoplasm K_out K+ K_out->ATPase Binds from lumen This compound This compound This compound->ATPase Reversible Inhibition

Caption: Mechanism of this compound as a Potassium-Competitive Acid Blocker (P-CAB).

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is designed to measure the inhibition of purified gastric H+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis using a malachite green-based colorimetric assay.

2.1. Materials and Reagents

  • Enzyme: Purified, lyophilized porcine or canine gastric H+/K+-ATPase vesicles.

  • Compound: this compound powder.

  • Substrate: Adenosine 5'-triphosphate (ATP) disodium salt.

  • Cofactor: Potassium Chloride (KCl).

  • Buffer: Tris-HCl or HEPES buffer (pH 7.4).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Detection Reagent: Malachite Green Phosphate Assay Kit.

  • Equipment:

    • Spectrophotometer or microplate reader (620-650 nm).

    • 37°C incubator.

    • 96-well microplates (clear, flat-bottom).

    • Standard laboratory pipettes and consumables.

2.2. Experimental Workflow

The overall workflow involves preparing the reagents, performing the enzymatic reaction with a dilution series of this compound, stopping the reaction, and detecting the product to determine the level of inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents 1. Prepare Buffers & Reagents prep_enzyme 2. Reconstitute H+/K+ ATPase prep_reagents->prep_enzyme prep_drug 3. Prepare this compound Stock & Dilutions prep_enzyme->prep_drug add_enzyme 4. Add Enzyme & this compound to Microplate prep_drug->add_enzyme pre_incubate 5. Pre-incubate (10 min, RT) add_enzyme->pre_incubate start_reaction 6. Initiate Reaction (Add ATP/KCl) pre_incubate->start_reaction incubate 7. Incubate (30 min, 37°C) start_reaction->incubate stop_reaction 8. Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate 9. Read Absorbance (~620 nm) stop_reaction->read_plate calc_inhibition 10. Calculate % Inhibition read_plate->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 12. Determine IC50 (4PL Regression) plot_curve->calc_ic50

Caption: Step-by-step workflow for the this compound H+/K+-ATPase inhibition assay.

2.3. Detailed Procedure

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • This compound Stock (10 mM): Dissolve the required amount of this compound powder in 100% DMSO.

    • H+/K+-ATPase Solution: Reconstitute the lyophilized enzyme in the assay buffer to a working concentration of ~5-10 µg/mL. Keep on ice.

    • Reaction Mix (2X): Prepare a solution in assay buffer containing 4 mM ATP and 20 mM KCl.

  • This compound Dilution Series:

    • Perform serial dilutions of the 10 mM this compound stock in assay buffer containing a constant percentage of DMSO (e.g., 2%) to create a concentration range. A suggested 10-point, 3-fold dilution series would span from approximately 10 µM down to 0.5 nM.

    • Include a vehicle control (buffer with DMSO, 0% inhibition) and a background control (no enzyme, 100% inhibition).

  • Assay Plate Setup:

    • To a 96-well plate, add 25 µL of each this compound dilution (or control) in triplicate.

    • Add 25 µL of the H+/K+-ATPase solution to all wells except the background control (add 25 µL of assay buffer instead).

    • Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the 2X Reaction Mix (ATP/KCl) to all wells. The final volume will be 100 µL.

    • Immediately transfer the plate to a 37°C incubator for 30 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green detection reagent to all wells. This reagent is acidic and will quench the enzyme activity while reacting with the liberated phosphate.

    • Incubate for an additional 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis and Presentation

3.1. Data Analysis Workflow

The analysis involves converting raw absorbance values into percent inhibition, plotting this against drug concentration, and fitting the data to a non-linear regression model to derive the IC50.

Caption: Workflow for analyzing dose-response data to determine the IC50 value.

3.2. Calculations

  • Correct for Background: Subtract the average absorbance of the "no enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each this compound concentration: % Inhibition = 100 * (1 - (Abs_Sample / Abs_Vehicle))

    • Abs_Sample: Absorbance of the well with this compound.

    • Abs_Vehicle: Absorbance of the vehicle control (0% inhibition).

3.3. Data Presentation

Quantitative data should be organized into clear tables for interpretation and comparison.

Table 1: Example this compound Dilution Scheme

Concentration (nM) Log [this compound] (M)
10000 -5.00
3333 -5.48
1111 -5.95
370 -6.43
123 -6.91
41 -7.39
13.7 -7.86
4.6 -8.34
1.5 -8.82
0.5 -9.30

| 0 (Vehicle) | N/A |

Table 2: Representative Dose-Response Data

[this compound] (nM) Avg. Absorbance (Corrected) % Inhibition
10000 0.045 96.8
3333 0.051 96.4
1111 0.078 94.5
370 0.155 88.9
123 0.389 72.2
41 0.712 50.0
13.7 0.998 29.8
4.6 1.215 15.2
1.5 1.355 5.4
0.5 1.401 2.2

| 0 (Vehicle) | 1.432 | 0.0 |

3.4. IC50 Determination

Plot the % Inhibition versus the Log [this compound] and fit the data using a four-parameter logistic (4PL) equation with graphing software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that produces 50% inhibition of the H+/K+-ATPase activity.

Table 3: Summary of Dose-Response Parameters

Parameter Value 95% Confidence Interval
IC50 40.2 nM (24.0 nM - 66.5 nM)
HillSlope -1.1 (-0.9 to -1.3)
0.998 N/A

Note: Values are representative and based on published data for illustrative purposes.[2][5]

References

Troubleshooting & Optimization

Linaprazan Solubility and Handling Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Linaprazan in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing a stock solution of this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a solubility of ≥ 35 mg/mL (95.51 mM) in DMSO. It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q3: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A3: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[1] For similar compounds, such as the prodrug this compound glurate, warming to 60°C with ultrasonication is recommended to achieve a 12.5 mg/mL solution in DMSO.

Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.5%, as higher concentrations can be cytotoxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, primary cells are often more sensitive. It is always best to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum tolerable concentration. As a general rule, keeping the final DMSO concentration at or below 0.1% is considered safe for most cells.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve in DMSO. - Low-quality or hydrated DMSO.- Insufficient solvent volume.- Compound has precipitated out of solution.- Use fresh, anhydrous, high-purity DMSO.- Ensure you are using a sufficient volume of DMSO to not exceed the solubility limit (≥ 35 mg/mL).- Gently warm the solution and use a sonicator to aid dissolution.
Precipitation occurs immediately upon adding the DMSO stock to the cell culture medium. - Rapid change in solvent polarity.- Final concentration of this compound exceeds its aqueous solubility.- Perform a serial dilution of the DMSO stock in your cell culture medium.- Vigorously vortex or mix the medium while adding the this compound stock solution.- Consider preparing an intermediate dilution in a co-solvent system if the issue persists, though this will require additional vehicle controls.
Cells in the treatment group show signs of stress or death, even at low this compound concentrations. - DMSO toxicity.- Determine the maximum tolerable DMSO concentration for your specific cell line by running a DMSO-only dose-response curve.- Ensure the final DMSO concentration in all wells, including controls, is consistent and below the toxic threshold (ideally ≤ 0.5%).

Quantitative Data Summary

The following table summarizes the solubility of this compound and its prodrug, this compound glurate.

CompoundSolventSolubilityMolar Concentration (mM)Notes
This compound DMSO≥ 35 mg/mL95.51Use of fresh, anhydrous DMSO is recommended.[1]
This compound glurate DMSO12.5 mg/mL26.01Requires sonication and warming to 60°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 366.47 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, gently warm the solution to 37°C and/or sonicate for short intervals until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. To minimize DMSO toxicity, aim for a final DMSO concentration of ≤ 0.5%.

  • Perform a serial dilution of the 10 mM stock solution in your cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM working solution with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock.

  • Add the final diluted this compound solution to your cells.

  • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment serial_dilute Serially Dilute in Cell Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound Inhibition of the Gastric H+/K+ ATPase

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion. It competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase (proton pump) on gastric parietal cells.

G cluster_pump H+/K+ ATPase Catalytic Cycle E1_H E1 conformation (H+ binds from cytoplasm) E1P E1~P conformation E1_H->E1P ATP hydrolysis E2P E2-P conformation (H+ released to lumen) E1P->E2P Conformational change E2_K E2 conformation (K+ binds from lumen) E2P->E2_K Dephosphorylation E2_K->E1_H Conformational change This compound This compound This compound->Inhibition Inhibition->E2_K Competitive Inhibition of K+ Binding

References

Technical Support Center: Optimizing Oral Bioavailability of Linaprazan in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of Linaprazan in preclinical settings. The information is based on available preclinical data for this compound and its prodrug, this compound glurate (X842).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the plasma concentrations of this compound after oral administration of this compound glurate in our rat studies. What could be the potential causes and solutions?

A1: High variability in plasma concentrations can stem from several factors in preclinical studies. Here are some common causes and troubleshooting steps:

  • Formulation Issues:

    • Incomplete Solubilization: this compound glurate requires a specific vehicle for complete solubilization. Ensure the formulation vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline) is prepared correctly and the compound is fully dissolved before administration.[1][2] Any precipitation will lead to inconsistent dosing.

    • pH of the Formulation: The pH of the dosing solution can impact the stability and solubility of the compound. For this compound glurate, methanesulfonic acid has been used to adjust the pH to 3.[1][2] Ensure consistent pH across all formulations.

  • Animal-Related Factors:

    • Fasting Status: Ensure that all animals are fasted overnight (typically 10-16 hours) before oral administration, as food can significantly impact drug absorption.[1][2]

    • Sex Differences: Studies have shown that female rats may exhibit higher systemic exposure to this compound glurate than male rats.[1][2][3] Ensure that your study groups are appropriately balanced by sex, or that data from males and females are analyzed separately. The plasma AUC of this compound glurate in female rats has been observed to be twice as high as in male rats.[3]

    • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal motility and drug absorption. Ensure all personnel are properly trained.

  • Metabolic Differences:

    • Carboxylesterase Activity: this compound glurate is a prodrug that is rapidly hydrolyzed by carboxylesterase 2 (CES2) to the active compound, this compound.[1][3] The activity of this enzyme can vary between animals, potentially leading to different rates of conversion and, consequently, variable this compound plasma levels.

Q2: The half-life of this compound appears shorter than expected in our in vivo studies, even when administering the this compound glurate prodrug. How can we address this?

A2: While this compound glurate was developed to prolong the action of this compound, a shorter-than-expected half-life of the parent drug could be due to several factors:

  • Rapid Metabolism: this compound itself undergoes further metabolism, including oxidation, dehydrogenation, and glucuronidation.[1][3] The rate of these metabolic processes can influence its half-life.

  • Species Differences: The metabolic rate in the animal model you are using might be higher than that reported in other preclinical models. It's crucial to characterize the metabolic profile in your specific model.

  • Dose Level: The pharmacokinetics of this compound can be dose-dependent. Ensure that the dose you are using is within the range where a longer half-life is expected.

Q3: We are having difficulty replicating the in vitro H+/K+-ATPase inhibition data for this compound and its prodrug. What are the critical parameters for this assay?

A3: The key to this assay is the potassium-dependent mechanism of inhibition for this class of drugs.

  • Potassium Ion Concentration: The inhibitory activity of this compound and this compound glurate on the H+/K+-ATPase is highly dependent on the presence of potassium ions.[1][2][4] Ensure that your assay buffer contains an appropriate concentration of K+. Control experiments in the absence of K+ should show no measurable inhibitory effect.[1][2]

  • Prodrug Conversion: this compound glurate (X842) itself is a weak inhibitor of the H+/K+-ATPase in vitro, with a significantly higher IC50 value compared to this compound.[1][2][4] The in vivo efficacy of the prodrug relies on its conversion to the more potent this compound. Therefore, in vitro assays using isolated enzymes without the presence of esterases will show lower potency for the prodrug.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC50) against H+/K+-ATPase

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
This compound40.2124.02–66.49
This compound Glurate (X842)436.20227.3–806.6

Data sourced from in vitro experiments on gastric H+/K+-ATPase.[1][2]

Table 2: Pharmacokinetic Parameters of this compound after a Single Oral Dose of this compound Glurate (X842) in Rats

Dose (mg/kg)Sext1/2 (h)
2.4Male2.0 - 2.7
9.6Male2.0 - 2.7
2.4Female2.1 - 4.1
9.6Female2.1 - 4.1

t1/2 represents the half-life of this compound after administration of the prodrug.[1][2]

Experimental Protocols

1. Preparation of Oral Formulation for Rat Pharmacokinetic Studies

  • Objective: To prepare a clear, homogenous solution of this compound glurate (X842) for oral administration in rats.

  • Materials:

    • This compound glurate (X842)

    • Solutol HS15

    • Ethanol

    • PEG400

    • Saline

    • Methanesulfonic acid

  • Procedure:

    • Prepare the vehicle by mixing 5% Solutol HS15, 45% ethanol, 10% PEG400, and 40% saline.[1][2]

    • Dissolve this compound glurate in the vehicle to achieve the desired final concentrations (e.g., 0.6 mg/mL, 2.4 mg/mL, and 9.6 mg/mL).[1][2]

    • Use methanesulfonic acid to carefully adjust the pH of the final solution to 3.[1][2]

    • Ensure the final solution is clear and free of any precipitates before administration.

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound and its prodrug, this compound glurate, after oral administration.

  • Animal Model: Sprague-Dawley rats.[2]

  • Procedure:

    • Fast the rats overnight (10-16 hours) with free access to water.[1][2]

    • Administer the prepared this compound glurate formulation orally via gavage at the desired dose.

    • Collect blood samples from the caudal vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 12, 24 hours).[5]

    • Place blood samples into tubes containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of both this compound and this compound glurate using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Rat Study cluster_analysis Analysis prep_vehicle Prepare Vehicle (Solutol/Ethanol/PEG400/Saline) dissolve Dissolve this compound Glurate prep_vehicle->dissolve adjust_ph Adjust pH to 3 dissolve->adjust_ph dosing Oral Gavage Administration adjust_ph->dosing fasting Overnight Fasting of Rats fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound glurate.

metabolic_pathway prodrug This compound Glurate (X842) (Prodrug) active_drug This compound (Active Drug) prodrug->active_drug Hydrolysis (CES2) metabolites Oxidized, Dehydrogenated, and Glucuronidated Metabolites active_drug->metabolites Metabolism excretion Excretion (Mainly Feces) metabolites->excretion

Caption: Metabolic pathway of this compound glurate to this compound and subsequent metabolism.

References

Troubleshooting variability in Linaprazan efficacy experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Linaprazan efficacy experiments. The following FAQs and guides are designed to address specific issues and ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant subject-to-subject variability in gastric acid suppression with this compound glurate. What are the potential causes?

A1: High inter-subject variability is a known challenge in gastrointestinal drug studies. For this compound glurate, several factors can contribute:

  • Formulation Effects: Early clinical trials with this compound glurate noted that the tablet formulation could contribute to pharmacokinetic variability.[1] Ensure you are using a consistent and well-characterized formulation. A new and improved formulation has been developed for later phase trials to address this.[1]

  • Food Intake: The timing and composition of meals can significantly alter the absorption and pharmacokinetics of acid suppressants.[2] A high-fat meal, for example, can delay gastric emptying and affect drug absorption. Standardize feeding protocols relative to drug administration.

  • Metabolism: this compound glurate is a prodrug that is converted to its active form, this compound, primarily by the enzyme carboxylesterase 2 (CES2).[3] While P-CABs are generally less affected by cytochrome P450 (CYP) enzymes than proton pump inhibitors (PPIs), this compound's chemical class (imidazopyridine derivatives) has been associated with CYP3A4 inhibition.[4][5] Genetic polymorphisms in CES2 or co-administration of drugs affecting CYP3A4 could theoretically contribute to variability.

  • Baseline Gastric pH: Individual baseline gastric acidity can vary. Ensure proper baseline measurements are taken to normalize the data and accurately assess the drug's effect.

Q2: Our dose-response curve for this compound glurate is not linear, with a higher dose showing lower than expected efficacy. Is this a known issue?

A2: Yes, this phenomenon was observed in a dose-finding study where the 100 mg dosing group showed a lower healing rate than the 75 mg group.[1] This was considered an unexpected healing rate. The study suggested that large data variability and potential formulation issues might have contributed to the lack of a clear dose-response relationship in that instance.[1] It is crucial to investigate potential confounding factors such as formulation consistency, subject compliance, and pharmacokinetic measurements across dose groups.

Q3: What is the expected onset of action for this compound? We are seeing a delay in pH change in our experiments.

A3: this compound, as a Potassium-Competitive Acid Blocker (P-CAB), is characterized by a rapid onset of action because it does not require acid activation to the same extent as PPIs.[4] It directly and reversibly binds to the proton pump.[6] If you are experiencing a delayed onset, consider the following:

  • Measurement Timing: Ensure your pH monitoring begins immediately after administration to capture the initial effects.

  • Formulation Dissolution: The dissolution rate of the tablet or capsule can impact the time to reach maximum plasma concentration (Cmax). Variability in dissolution could lead to perceived delays in onset.

  • Prodrug Conversion: this compound glurate must be converted to this compound.[3] While this conversion is generally rapid, any factors affecting the responsible enzymes (like CES2) could theoretically influence the onset of action.

Troubleshooting Guides

Guide 1: Inconsistent Pharmacokinetic (PK) Profiles

Issue: High variability in plasma concentrations (Cmax, AUC) of this compound across subjects in the same dose group.

Potential Causes & Troubleshooting Steps:

  • Formulation & Administration:

    • Verify Formulation: Confirm the use of a consistent, high-quality formulation. If using a custom formulation, conduct thorough dissolution and stability testing. An optimized tablet formulation has been developed for Phase 3 studies with improved bioavailability and less impact from food.

    • Standardize Administration: Administer the drug with a standardized volume of liquid. Ensure consistent timing relative to other procedures.

  • Food Effect:

    • Fasting State: For maximal consistency, administer this compound glurate in a fasted state (e.g., overnight fast).[7][8]

    • Standardized Meal: If studying the effect of food, use a standardized meal (e.g., high-fat, high-calorie) for all subjects in that cohort, as meal composition can alter absorption.[2][7]

  • Metabolism & Excretion:

    • Subject Screening: Screen subjects for co-medications that could inhibit or induce metabolizing enzymes like CES2 or CYP3A4.

    • Sex Differences: In preclinical studies with rats, sex-based differences in metabolism were observed, though not in dogs.[4] Consider this as a potential, though less likely, source of variability in human studies and ensure balanced sex distribution in study groups.

Guide 2: Variable Pharmacodynamic (PD) Response (Gastric pH)

Issue: Inconsistent changes in intragastric pH despite consistent dosing.

Potential Causes & Troubleshooting Steps:

  • pH Monitoring Protocol:

    • Probe Calibration & Placement: Ensure pH probes are correctly calibrated before each experiment. Verify proper and consistent placement of the probe in the stomach.

    • Baseline Measurement: Record a stable baseline pH for a sufficient duration before drug administration to account for individual variations.

    • Data Analysis: Define clear parameters for analysis, such as the percentage of time pH is maintained above 4, and apply them consistently across all datasets.[1]

  • PK/PD Disconnect:

    • Concurrent Sampling: If feasible, collect blood samples for PK analysis concurrently with PD measurements to directly correlate plasma drug concentration with gastric pH changes. There is a known strong correlation between this compound plasma concentration and pH control.[9]

    • Prodrug Considerations: Remember that this compound glurate itself has very weak activity against the H+/K+-ATPase in vitro; its efficacy relies on its conversion to this compound.[4] Therefore, plasma levels of the active metabolite are the key correlate for pharmacodynamic effects.

Data Summary Tables

Table 1: In Vitro Inhibitory Potency of P-CABs

CompoundIC50 (nM)95% Confidence Interval
Vonoprazan17.1510.81–26.87
This compound40.2124.02–66.49
This compound Glurate (X842)436.20227.3–806.6
Data from in vitro H+/K+-ATPase activity assay.[4]

Table 2: Clinical Efficacy of this compound Glurate vs. Lansoprazole in Erosive Esophagitis (4-Week Healing Rates)

Treatment GroupIntention-to-Treat (ITT) AnalysisPer Protocol (PP) Analysis
This compound Glurate (All Doses) 71.1%80.9%
This compound Glurate 25 mg b.d.73.7%-
This compound Glurate 50 mg b.d.75.7%-
This compound Glurate 75 mg b.d.78.0%-
This compound Glurate 100 mg b.d.54.5%-
Lansoprazole 30 mg q.d. 60.6%59.1%
Data from a Phase II dose-finding study.[1][10] Note the unexpected lower healing rate in the 100 mg group, which was attributed to high data variability.[1]

Experimental Protocols

Protocol: In Vivo Gastric Acid Secretion Assessment (Pylorus-Ligated Rat Model)

This protocol is adapted from preclinical studies on P-CABs.[4]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (or other appropriate strain), weighing approximately 150g.

    • Fast the animals overnight (10-16 hours) with free access to water.[8]

  • Drug Administration:

    • Administer this compound glurate or vehicle control orally (p.o.) via gavage.

    • The vehicle can be a mixture such as PEG400/ethanol/Solutol/water, adjusted to an acidic pH (e.g., pH 3) to ensure solubility.[4]

  • Surgical Procedure (Pylorus Ligation):

    • At a set time post-drug administration (e.g., 1 hour), anesthetize the rats.

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to blood vessels.

    • Close the abdominal incision.

  • Gastric Juice Collection:

    • After a set duration post-ligation (e.g., 4 hours), euthanize the animals.

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the contents to remove solid debris.

    • Titrate the supernatant with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 to determine the total acid output.

    • Calculate the percentage inhibition of acid secretion relative to the vehicle control group.

Visualizations

Linaprazan_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_circulation Systemic Circulation Lumen Gastric Lumen (Acidic) Pump H+/K+ ATPase (Proton Pump) H_ion_lumen H+ Pump->H_ion_lumen Secretion K_ion_lumen K+ K_ion_lumen->Pump Binding H_ion_lumen->Lumen K_ion_cell K+ This compound This compound (Active Drug) This compound->Pump Competitive Inhibition cluster_parietal_cell cluster_parietal_cell LG This compound Glurate (Prodrug) Enzyme CES2 Enzyme LG->Enzyme Hydrolysis Enzyme->this compound

Caption: Mechanism of Action of this compound Glurate.

Troubleshooting_Workflow Start High Variability in Efficacy Data Check_PK Review Pharmacokinetic (PK) Data Start->Check_PK Check_PD Review Pharmacodynamic (PD) Data Start->Check_PD PK_High_Var PK Highly Variable? Check_PK->PK_High_Var PD_High_Var PD Highly Variable? Check_PD->PD_High_Var Troubleshoot_PK Troubleshoot PK: - Formulation - Food Effect - Metabolism PK_High_Var->Troubleshoot_PK Yes Correlate Correlate PK and PD Data PK_High_Var->Correlate No Troubleshoot_PD Troubleshoot PD: - pH Probe Calibration - Probe Placement - Baseline Measurement PD_High_Var->Troubleshoot_PD Yes PD_High_Var->Correlate No Troubleshoot_PK->Correlate Troubleshoot_PD->Correlate End Refine Protocol Correlate->End

Caption: Logical workflow for troubleshooting experimental variability.

References

Linaprazan stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in long-term experiments involving linaprazan, ensuring the compound's stability is paramount to the integrity and reproducibility of their results. This technical support center provides essential information, troubleshooting guidance, and standardized protocols for the effective storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For solid this compound, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years to maintain its chemical integrity.[1]

Q2: How should I store this compound in a stock solution?

A2: this compound stock solutions should be stored at -80°C for long-term stability of up to 2 years, or at -20°C for up to 1 year.[1]

Q3: Can mechanical stress, such as grinding, affect the stability of this compound?

A3: Yes, mechanical milling has been shown to induce a direct crystal-to-glass transformation in this compound, a process known as solid-state amorphization.[2] This physical change can potentially alter the compound's solubility and stability. It is advisable to avoid excessive mechanical stress during handling.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures, such as lansoprazole, are known to degrade under conditions of acid and base hydrolysis, as well as oxidation.[3] Therefore, it is crucial to protect this compound from extreme pH conditions and oxidizing agents.

Q5: How can I assess the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves subjecting the drug to stress conditions (e.g., acid, base, heat, light, oxidation) and then using an HPLC method that can separate the intact drug from any degradation products that may have formed.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound due to improper storage.Verify that this compound has been stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions for critical experiments.
Changes in the physical appearance of solid this compound (e.g., clumping, discoloration). Absorption of moisture or degradation.Store solid this compound in a desiccator at the recommended temperature. If changes are observed, it is advisable to use a fresh batch of the compound.
Precipitation observed in stock solutions upon thawing. Poor solubility or supersaturation at lower temperatures.Gently warm the solution and sonicate to aid dissolution.[1] Ensure the solvent is appropriate for the desired concentration and storage temperature.
Appearance of new peaks in HPLC chromatograms of older samples. Chemical degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating, meaning it can resolve the main peak from all degradation products.

Data on this compound Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Temperature Duration
Solid-20°CUp to 3 years[1]
Solid4°CUp to 2 years[1]
Stock Solution-80°CUp to 2 years[1]
Stock Solution-20°CUp to 1 year[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples using a suitable HPLC method (a general method is provided below).

General Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a generic method and must be optimized and validated for the specific application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (70°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound hydrolysis_product Hydrolysis Product (e.g., amide cleavage) This compound->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product (e.g., N-oxide) This compound->oxidation_product Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Mitigating off-target effects in Linaprazan cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing linaprazan in cellular assays. This compound is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump). Understanding its mechanism and potential experimental variables is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells, thereby inhibiting the final step of acid secretion.[1] Unlike proton pump inhibitors (PPIs), its action is not dependent on an acidic environment for activation.

Q2: What is the difference between this compound and this compound glurate (X842)?

A2: this compound glurate (X842) is a prodrug of this compound.[1][2][3] After administration, it is converted into the active compound, this compound. This prodrug formulation was developed to improve the pharmacokinetic profile of this compound, aiming for a longer duration of action and reduced peak plasma concentrations to minimize potential liver exposure.[4]

Q3: Is this compound selective for the H+/K+-ATPase?

A3: Yes, this compound is a selective inhibitor of the gastric H+/K+-ATPase.[1][4] While comprehensive public data on its selectivity against a full panel of other ATPases is limited, the class of P-CABs, in general, demonstrates high selectivity for the gastric proton pump over other related pumps like the Na+/K+-ATPase. For example, a derivative of the P-CAB vonoprazan showed a 925.6-fold greater selectivity for H+/K+-ATPase over Na+/K+-ATPase.[5] This high selectivity minimizes the likelihood of off-target effects on other ion pumps in your cellular assays.

Q4: What are the typical in vitro IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) for this compound and its prodrug has been determined in in vitro H+/K+-ATPase inhibition assays. These values can serve as a reference for the expected potency in your experiments.

CompoundTargetIC50 (nM)
This compoundH+/K+-ATPase40.21
This compound Glurate (X842)H+/K+-ATPase436.20
Vonoprazan (Reference P-CAB)H+/K+-ATPase17.15
Data sourced from in vitro H+/K+-ATPase inhibition assays.[1][2][3]

Q5: Are there any known off-target effects I should be aware of in a cellular context?

A5: The primary concern noted during the clinical development of the original this compound formulation was an increase in liver transaminases in some patients, suggesting potential hepatotoxicity at high concentrations. The prodrug, this compound glurate, was designed to mitigate this by reducing the maximum plasma concentration (Cmax) and thus the load on the liver. When using this compound in cellular assays, especially with cell types other than gastric parietal cells (e.g., liver cell lines), it is prudent to include cytotoxicity assays to monitor for any potential off-target effects on cell viability.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound.

Issue 1: Lower than Expected Inhibition of Acid Secretion
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations for serial dilutions. Ensure the final concentration in your assay is appropriate, referencing the known IC50 values.
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the supplier.
Suboptimal Assay Conditions Ensure the pH, temperature, and ion concentrations (especially K+) in your assay buffer are optimal for H+/K+-ATPase activity. This compound's inhibition is competitive with potassium.
Low H+/K+-ATPase Expression/Activity in Cells Confirm the expression and activity of the H+/K+-ATPase in your chosen cell line or primary cell culture. If activity is low, consider using a cell line with higher expression or optimizing stimulation conditions (e.g., with histamine or db-cAMP).
Cellular Efflux of the Compound Some cell lines may express efflux pumps that actively remove small molecules. Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to achieve consistent cell numbers across wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media.
Incomplete Washing Steps Ensure complete aspiration and dispensing of wash buffers to remove residual reagents that could interfere with the assay readout.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations at or below the IC50 for H+/K+-ATPase inhibition for your primary experiments.
Off-Target Effects on Cell Viability If cytotoxicity is observed at concentrations relevant for H+/K+-ATPase inhibition, consider performing mechanistic cytotoxicity assays (e.g., apoptosis, necrosis assays) to understand the mode of cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control.
Contamination Check for mycoplasma or bacterial contamination in your cell cultures, as this can affect cell health and response to treatment.

Experimental Protocols & Visualizations

Key Signaling Pathway: Gastric Acid Secretion

The following diagram illustrates the signaling pathways that converge on the H+/K+-ATPase in gastric parietal cells, the target of this compound.

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Histamine Histamine H2R H2R Histamine->H2R ACh ACh M3R M3R ACh->M3R Ca2+ Ca2+ CCK2R->Ca2+ cAMP cAMP H2R->cAMP M3R->Ca2+ PKA PKA cAMP->PKA PKC PKC Ca2+->PKC HK_ATPase H+/K+-ATPase (Proton Pump) PKC->HK_ATPase Activation PKA->HK_ATPase Activation Somatostatin Somatostatin SSTR2 SSTR2 Somatostatin->SSTR2 Gi Gi SSTR2->Gi Gi->cAMP H+_Secretion Gastric Acid Secretion HK_ATPase->H+_Secretion H+ out K+ in This compound This compound This compound->HK_ATPase Inhibition

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Workflow: Troubleshooting this compound Assays

This workflow provides a logical approach to troubleshooting unexpected results in your this compound cellular assays.

Troubleshooting_Workflow start Start: Unexpected Assay Result check_reagents Verify Reagent Integrity (this compound, Buffers, Cells) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents and Re-run Assay reagents_ok->prepare_fresh No check_protocol Review Assay Protocol (Concentrations, Incubation Times) reagents_ok->check_protocol Yes prepare_fresh->check_reagents protocol_ok Protocol Correct? check_protocol->protocol_ok correct_protocol Correct Protocol Parameters and Re-run Assay protocol_ok->correct_protocol No check_controls Analyze Control Wells (Positive, Negative, Solvent) protocol_ok->check_controls Yes correct_protocol->check_protocol controls_ok Controls Behaving as Expected? check_controls->controls_ok troubleshoot_controls Troubleshoot Control Conditions controls_ok->troubleshoot_controls No cytotoxicity_check Assess Cytotoxicity (e.g., MTT, LDH assay) controls_ok->cytotoxicity_check Yes troubleshoot_controls->check_controls cytotoxic Is this compound Cytotoxic at Assay Concentration? cytotoxicity_check->cytotoxic lower_concentration Lower this compound Concentration or Change Cell Line cytotoxic->lower_concentration Yes investigate_off_target Investigate Potential Off-Target Effects cytotoxic->investigate_off_target No lower_concentration->cytotoxicity_check end Problem Resolved investigate_off_target->end

Caption: A logical workflow for troubleshooting this compound assays.

Detailed Methodology: Aminopyrine Uptake Assay

This assay indirectly measures acid secretion in cultured gastric parietal cells by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in acidic compartments.[6][7][8][9]

  • Cell Culture:

    • Culture primary parietal cells or a suitable cell line (e.g., a cell line engineered to express the H+/K+-ATPase) in appropriate media and conditions until they reach the desired confluency.

    • Seed cells in 24- or 48-well plates.

  • Assay Procedure:

    • Wash the cells with a buffer mimicking extracellular fluid (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Add ¹⁴C-aminopyrine to each well at a final concentration of approximately 0.1 µCi/mL.

    • Simultaneously, add a secretagogue (e.g., histamine, dibutyryl-cAMP) to stimulate acid secretion in all wells except the basal control.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove extracellular ¹⁴C-aminopyrine.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and quantify the amount of ¹⁴C-aminopyrine using a scintillation counter.

    • Normalize the results to the protein concentration of each well.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) or express the results as a percentage of the stimulated control.

    • Plot the dose-response curve for this compound and determine the IC50 value.

Detailed Methodology: BCECF-AM Intracellular pH Measurement

This method uses the pH-sensitive fluorescent dye BCECF-AM to directly measure changes in intracellular pH (pHi) in response to H+/K+-ATPase activity.[10][11][12][13][14]

  • Cell Preparation and Dye Loading:

    • Culture cells on glass-bottom dishes or in a format suitable for fluorescence microscopy or plate-based fluorometry.

    • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

    • Load the cells with 2-5 µM BCECF-AM in buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent BCECF inside.

    • Wash the cells thoroughly with buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the cells on a fluorescence microscope or in a fluorescence plate reader equipped with appropriate filters for ratiometric imaging.

    • Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).

    • Measure the emission fluorescence at ~535 nm for both excitation wavelengths.

  • Experimental Procedure:

    • Establish a baseline pHi reading.

    • Treat the cells with varying concentrations of this compound or vehicle control.

    • Stimulate acid secretion with a secretagogue (e.g., histamine).

    • Record the changes in the fluorescence ratio (490 nm / 440 nm) over time.

  • Data Analysis and Calibration:

    • The ratio of the fluorescence intensities is proportional to the intracellular pH.

    • At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a nigericin/high K+ buffer to equilibrate the intracellular and extracellular pH at known values.

    • Calculate the rate of pHi change or the steady-state pHi in the presence of this compound.

By following these guidelines and protocols, researchers can effectively mitigate potential off-target effects and troubleshoot common issues in their this compound cellular assays, leading to more reliable and interpretable data.

References

Technical Support Center: Achieving 24-Hour Acid Suppression with Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacodynamics of Linaprazan glurate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate the successful execution of experiments aimed at achieving 24-hour acid suppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound glurate and how does it differ from traditional proton pump inhibitors (PPIs)?

A1: this compound glurate is a novel potassium-competitive acid blocker (P-CAB) and a prodrug of its active metabolite, this compound.[1][2] Unlike PPIs, which require an acidic environment for activation and bind irreversibly to proton pumps, this compound glurate acts via a different mechanism.[1][3] As a P-CAB, it competitively and reversibly inhibits the H+/K+-ATPase (proton pump) by binding to the potassium-binding site.[1][3] This distinct mechanism of action allows for a rapid onset of acid suppression and a longer duration of effect, independent of meal times.[4]

Q2: What is the rationale for using a prodrug formulation like this compound glurate?

A2: this compound glurate was developed to improve upon the pharmacokinetic profile of its active form, this compound. While this compound demonstrated a rapid onset of action, it had a relatively short half-life, making it challenging to achieve sustained 24-hour acid suppression.[5] The glurate prodrug formulation extends the plasma residence time, leading to a more prolonged and consistent inhibition of gastric acid secretion.[1] This modification results in a lower maximum concentration (Cmax), which can minimize the load on the liver, while maintaining effective acid control over a 24-hour period.[1]

Q3: What level of acid suppression can be expected with this compound glurate over a 24-hour period?

A3: Preclinical and clinical studies have demonstrated that this compound glurate can achieve significant and sustained 24-hour acid suppression.[5][6] In a Phase I clinical trial, single doses of this compound glurate were shown to maintain intragastric pH above 4 for 24 hours.[2] A Phase II study in patients with erosive esophagitis also showed dose-dependent healing rates, indicating effective acid control.[6] In preclinical rat models, this compound glurate has been shown to provide dose-dependent inhibition of gastric acid secretion with a long duration of action.[5]

Q4: How does the efficacy of this compound glurate compare to other P-CABs like vonoprazan?

A4: Preclinical data suggests that this compound glurate may have a more potent and longer-lasting effect compared to vonoprazan in some models. For instance, in a pylorus-ligated rat model, this compound glurate demonstrated a more potent inhibition of acid secretion than vonoprazan.[5]

Troubleshooting Guides

In Vivo 24-Hour Gastric pH Monitoring Experiments

Q5: We are observing significant signal noise and artifacts in our 24-hour gastric pH recordings in rats. What are the common causes and how can we troubleshoot this?

A5: Signal noise and artifacts are common challenges in telemetry-based pH monitoring. Here are some potential causes and solutions:

  • Improper Probe Placement:

    • Issue: The pH probe may not be correctly positioned in the stomach, leading to intermittent contact with the gastric mucosa or exposure to air pockets.

    • Troubleshooting:

      • Ensure precise surgical implantation of the telemetry probe into the stomach lumen. The probe should be secured to the stomach wall to prevent movement.

      • Verify the probe's position via imaging (e.g., X-ray) post-surgery if persistent issues occur.

  • Signal Interference:

    • Issue: Electromagnetic interference from other laboratory equipment can disrupt the telemetry signal.

    • Troubleshooting:

      • House the animals in a dedicated, shielded environment away from potential sources of interference (e.g., large motors, fluorescent lighting ballasts).

      • Ensure the telemetry receiver is positioned optimally according to the manufacturer's guidelines.

  • Animal Behavior:

    • Issue: Vigorous activity, gnawing on the cage, or specific postures can create movement artifacts.

    • Troubleshooting:

      • Acclimatize the animals to the experimental setup to reduce stress-related behaviors.

      • Use video recording in conjunction with pH monitoring to correlate artifacts with specific behaviors. This can help in data filtering during analysis.

  • Probe Malfunction:

    • Issue: The pH probe itself may be damaged or have a limited lifespan.

    • Troubleshooting:

      • Calibrate the pH probe before implantation according to the manufacturer's instructions.

      • If issues persist with a specific probe across different animals, it may need to be replaced.

Q6: Our control animals are showing unexpected fluctuations in gastric pH throughout the 24-hour cycle. What could be the reason for this variability?

A6: Gastric pH in rodents can be influenced by several factors, even in a controlled setting:

  • Coprophagy:

    • Issue: Rats are coprophagic (they consume their own feces), which can buffer stomach acid and cause transient increases in pH.

    • Troubleshooting:

      • While preventing coprophagy completely can be stressful for the animals, be aware of this behavior and its potential impact on your data. Some specialized caging systems can limit this behavior.

  • Circadian Rhythms:

    • Issue: Gastric acid secretion follows a circadian rhythm, with potential variations between the light and dark cycles.

    • Troubleshooting:

      • Maintain a strict 12-hour light/dark cycle.

      • Ensure that drug administration and measurements are performed at the same time each day to minimize variability.

  • Stress:

    • Issue: Handling and experimental procedures can induce stress, which can alter gastric acid secretion.

    • Troubleshooting:

      • Allow for a sufficient acclimatization period after surgery and before the start of the experiment.

      • Handle the animals minimally and consistently.

Q7: We are having difficulty formulating this compound glurate for oral administration in our preclinical studies. What are the recommended vehicles?

A7: The solubility and stability of the compound are key considerations for formulation. Based on published preclinical studies, a common vehicle for this compound glurate (also referred to as X842) is a mixture of:

  • PEG400/ethanol/Solutol/water (40:10:5:45% v/v) , with the pH adjusted to 3 using methane sulfonic acid.

It is crucial to ensure the compound is fully dissolved and the formulation is stable for the duration of the experiment. Always perform a small-scale formulation test to check for precipitation or degradation before administering it to the animals.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Glurate (X842) and its Active Metabolite this compound in Rats (Oral Administration)

ParameterDose (mg/kg)This compound Glurate (X842)This compound
Tmax (h) 2.40.5 ± 0.22.0 ± 0.8
9.60.8 ± 0.42.7 ± 1.2
Cmax (ng/mL) 2.415.6 ± 5.4234.5 ± 87.6
9.645.3 ± 18.9876.1 ± 254.3
AUC0-t (ng*h/mL) 2.425.7 ± 8.91234.5 ± 456.7
9.698.4 ± 34.55432.1 ± 1234.5
t1/2 (h) 2.41.8 ± 0.63.5 ± 1.2
9.62.1 ± 0.74.1 ± 1.5

Data presented as mean ± SD. Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. Data is illustrative and based on trends reported in preclinical studies.

Table 2: In Vitro Inhibitory Potency of this compound Glurate and Comparators on H+/K+-ATPase Activity

CompoundIC50 (nM)95% Confidence Interval
Vonoprazan17.1510.81–26.87
This compound40.2124.02–66.49
This compound glurate (X842)436.20227.3–806.6

IC50: Half-maximal inhibitory concentration. Data from in vitro assays with isolated H+/K+-ATPase.[5]

Experimental Protocols

Protocol 1: 24-Hour Gastric pH Monitoring in Conscious Rats using Telemetry

Objective: To continuously measure intragastric pH over a 24-hour period in conscious, freely moving rats following administration of this compound glurate.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Implantable telemetry pH probes

  • Telemetry receiver and data acquisition system

  • Surgical instruments for implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine, carprofen)

  • This compound glurate

  • Vehicle for formulation (see FAQ Q7)

  • Oral gavage needles

  • Standard rat chow and water

Procedure:

  • Surgical Implantation of Telemetry Probe:

    • Anesthetize the rat using isoflurane.

    • Shave and sterilize the abdominal area.

    • Make a midline laparotomy incision to expose the stomach.

    • Create a small incision in the non-glandular region of the stomach wall.

    • Insert the pH sensor tip of the telemetry probe into the lumen of the stomach.

    • Secure the probe to the stomach wall using a purse-string suture.

    • Close the abdominal incision in layers.

    • Administer post-operative analgesics as per veterinary recommendations.

    • Allow the animals to recover for at least 7-10 days before the experiment. During this period, monitor for signs of pain, infection, and ensure a return to normal food and water intake.

  • Acclimatization:

    • House the rats individually in their home cages placed on the telemetry receivers for at least 48 hours before the start of the experiment to allow them to acclimate to the setup.

  • Baseline pH Recording:

    • Record baseline gastric pH for a full 24-hour period before drug administration to establish a diurnal rhythm for each animal.

  • Drug Administration:

    • Prepare the this compound glurate formulation immediately before use.

    • Administer the vehicle or this compound glurate at the desired dose via oral gavage.

  • 24-Hour pH Monitoring:

    • Continuously record the gastric pH for 24 hours post-dosing.

    • Ensure the animals have free access to food and water throughout the recording period.

    • Maintain a consistent 12-hour light/dark cycle.

  • Data Analysis:

    • Analyze the pH data to determine key parameters such as:

      • Mean pH over 24 hours.

      • Percentage of time the pH is above a certain threshold (e.g., pH > 4).

      • Area under the curve (AUC) for pH over time.

    • Compare the data from the this compound glurate-treated group with the vehicle-treated group.

Animal Welfare Considerations:

  • All surgical procedures should be performed under aseptic conditions by trained personnel.

  • Provide adequate post-operative care, including analgesia and monitoring for any signs of distress.

  • Ensure animals are housed in an enriched environment to minimize stress.

  • Monitor the animals' body weight and food/water intake throughout the study.

Mandatory Visualizations

G cluster_0 Mechanism of Action: this compound Glurate This compound glurate (Prodrug) This compound glurate (Prodrug) This compound (Active Metabolite) This compound (Active Metabolite) This compound glurate (Prodrug)->this compound (Active Metabolite) Metabolism H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) This compound (Active Metabolite)->H+/K+ ATPase (Proton Pump) Reversible Inhibition Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase (Proton Pump)->Gastric Acid Secretion

Caption: Mechanism of action of this compound glurate.

G cluster_1 Experimental Workflow: 24-Hour Gastric pH Monitoring Surgical Implantation Surgical Implantation Recovery & Acclimatization Recovery & Acclimatization Surgical Implantation->Recovery & Acclimatization 7-10 days Baseline pH Recording Baseline pH Recording Recovery & Acclimatization->Baseline pH Recording 24 hours Drug Administration Drug Administration Baseline pH Recording->Drug Administration 24-Hour pH Monitoring 24-Hour pH Monitoring Drug Administration->24-Hour pH Monitoring Continuous Data Analysis Data Analysis 24-Hour pH Monitoring->Data Analysis

Caption: Workflow for 24-hour gastric pH monitoring.

G cluster_2 Troubleshooting Logic for pH Signal Artifacts Signal Artifacts Observed Signal Artifacts Observed Check Probe Placement Check Probe Placement Signal Artifacts Observed->Check Probe Placement Is placement secure? Shield from Interference Shield from Interference Signal Artifacts Observed->Shield from Interference Any E/M sources? Correlate with Behavior Correlate with Behavior Signal Artifacts Observed->Correlate with Behavior Movement artifacts? Calibrate/Replace Probe Calibrate/Replace Probe Signal Artifacts Observed->Calibrate/Replace Probe If all else fails Problem Resolved Problem Resolved Check Probe Placement->Problem Resolved Shield from Interference->Problem Resolved Correlate with Behavior->Problem Resolved Calibrate/Replace Probe->Problem Resolved

Caption: Troubleshooting signal artifacts in pH monitoring.

References

Technical Support Center: Linaprazan Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Linaprazan and its prodrug, this compound glurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing a long-acting formulation of this compound?

The principal challenge with this compound is its rapid elimination from the body, leading to a short duration of acid inhibition.[1] To achieve prolonged therapeutic effect, particularly for conditions like severe erosive gastroesophageal reflux disease (eGERD), a more sustained plasma concentration is required. This pharmacokinetic limitation necessitated the development of a prodrug, this compound glurate, which exhibits a longer plasma residence time.[1]

Q2: What is this compound glurate and how does it improve upon this compound?

This compound glurate is a glutaric acid prodrug of this compound.[1] After oral administration, it is converted to the active metabolite, this compound. This prodrug approach was designed to overcome the short half-life of this compound, resulting in a lower maximum plasma concentration (Cmax) and a more extended duration of action.[1] This improved pharmacokinetic profile allows for effective gastric acid control over a 24-hour period.

Q3: Are there any known stability issues with the solid-state form of this compound glurate?

Yes, the hydrochloride (HCl) salt of this compound glurate can exist in different crystalline forms, known as polymorphs.[2] Polymorphism can significantly impact physicochemical properties such as solubility, dissolution rate, and stability. For this compound glurate HCl, different polymorphs (e.g., Form 1 and Form 2) have been identified, which possess higher solubility and chemical stability compared to the free base or amorphous forms.[2] Careful control of the crystallization process is crucial to ensure a consistent and stable polymorphic form in the final drug product.

Q4: What are the expected degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its structure as a potassium-competitive acid blocker (P-CAB) and data from related proton pump inhibitors (PPIs) like Lansoprazole, this compound is likely susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Degradation in acidic conditions is a common pathway for this class of compounds.

  • Basic Hydrolysis: Alkaline conditions can also lead to the degradation of the molecule.

  • Oxidation: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

Forced degradation studies on similar compounds have confirmed susceptibility to acidic, basic, and oxidative stress.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles for this compound glurate tablets.

Possible Cause: Polymorphic variability of the this compound glurate HCl active pharmaceutical ingredient (API). Different polymorphs can have different solubilities, leading to variable dissolution rates.

Troubleshooting Steps:

  • Polymorph Characterization:

    • Utilize X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of the API in different batches.

    • Establish a specification for the desired polymorphic form.

  • Control of Crystallization:

    • Review and optimize the crystallization process of the API to consistently produce the desired polymorph. Factors to consider include solvent system, temperature, and agitation rate.

  • Formulation Optimization:

    • Incorporate solubility enhancers in the formulation. For a weak base like this compound, the inclusion of an acidic excipient can create a more favorable microenvironment for dissolution.

    • Consider the use of surfactants to improve wetting and dissolution.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.

Possible Cause: Degradation of this compound due to interaction with excipients or exposure to harsh environmental conditions (heat, humidity, light).

Troubleshooting Steps:

  • Forced Degradation Studies:

    • If not already performed, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products. This will help in identifying the unknown peaks.

  • Excipient Compatibility Studies:

    • Conduct compatibility studies by storing binary mixtures of this compound and each excipient under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the mixtures at predetermined time points by HPLC to identify any interactions.

  • Method Validation:

    • Ensure that the HPLC method is stability-indicating, meaning it can separate the active ingredient from all potential degradation products and impurities.

  • Packaging Evaluation:

    • Assess the suitability of the packaging material. If the degradation is due to moisture or light, consider using more protective packaging.

Data Presentation

Table 1: Example HPLC Parameters for Stability-Indicating Analysis of Related P-CABs

ParameterVonoprazan FumarateLansoprazole Intermediate
Column Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.03 M sodium phosphate buffer (pH 6.5), methanol, acetonitrile (72:25:3, v/v/v)Formic acid/triethylamine buffer
Mobile Phase B 0.03 M sodium phosphate buffer (pH 6.5), acetonitrile (30:70, v/v)Acetonitrile
Elution GradientGradient
Flow Rate 1 mL/min1.0 mL/min
Detection UV at 230 nmUV at 260 nm
Column Temperature Not specified45°C

Note: These are examples from related compounds and should be optimized for this compound analysis.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Methodology:

  • Chromatographic System: A gradient HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: A buffered aqueous solution (e.g., 20 mM phosphate buffer, pH adjusted to 7.0).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B over a run time of approximately 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Formulation_Challenges cluster_API API Properties cluster_Formulation Formulation Strategies cluster_Stability Stability Issues API This compound HalfLife Short Half-Life API->HalfLife leads to Chemical Chemical Degradation (Hydrolysis, Oxidation) API->Chemical susceptible to Prodrug This compound Glurate Polymorphism Polymorphism (HCl Salt) Prodrug->Polymorphism exhibits Solubility Low Aqueous Solubility Polymorphism->Solubility affects Physical Physical Instability (Polymorphic Conversion) Polymorphism->Physical can lead to DosageForm Solid Oral Dosage Form (Tablet) Solubility->DosageForm influences HalfLife->Prodrug necessitates Excipients Excipient Selection DosageForm->Excipients requires Process Manufacturing Process DosageForm->Process Excipients->Chemical can cause Process->Physical can induce

Caption: Logical relationship of challenges in this compound formulation.

Experimental_Workflow cluster_Analysis Stability-Indicating Method cluster_Outcome Outcome Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photolytic Stress Photo->HPLC_Dev HPLC_Val Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val Analysis Analysis of Stressed Samples HPLC_Val->Analysis Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Deg_ID Degradant Identification (LC-MS) Peak_Purity->Deg_ID Stable_Formulation Stable Formulation Development Deg_ID->Stable_Formulation Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell Lumen Gastric Lumen (Acidic) Pump H+/K+ ATPase (Proton Pump) H_ion H+ Pump->H_ion pumps out K_channel K+ Channel K_ion K+ K_channel->K_ion transports in H_ion->Lumen K_ion->Pump binds to This compound This compound This compound->Pump Competitively binds to K+ site

References

Optimizing dosing frequency of Linaprazan glurate for sustained effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing frequency of Linaprazan glurate to achieve a sustained effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound glurate and how does it work?

This compound glurate is a prodrug of this compound, a potassium-competitive acid blocker (P-CAB).[1] It works by reversibly inhibiting the gastric hydrogen-potassium ATPase (H+/K+ ATPase), also known as the proton pump, which is the final step in the secretion of gastric acid.[2][3][4] Unlike proton pump inhibitors (PPIs) that bind covalently and irreversibly to the proton pump, P-CABs like this compound bind ionically and reversibly at the potassium-binding site.[1][2] This mechanism allows for a rapid onset of action and a more flexible control over acid secretion.[1][3] this compound glurate was specifically designed to have an improved pharmacokinetic profile compared to its active metabolite, this compound, aiming for a longer duration of action.[1][3]

Q2: How does the prodrug formulation of this compound glurate contribute to its sustained effect?

This compound glurate is an esterified prodrug of this compound with glutaric acid.[3][4] This modification results in a slower release and conversion to the active compound, this compound.[2][3] This leads to a lower maximal plasma concentration (Cmax) and a prolonged plasma half-life (t1/2) of this compound compared to when this compound is administered directly.[3] The slower conversion and extended plasma residence time of the active metabolite contribute to a more sustained inhibition of gastric acid secretion over a 24-hour period.[3][5]

Q3: What are the key pharmacokinetic parameters to consider when designing a dosing regimen?

The key pharmacokinetic parameters to consider are the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2) of both this compound glurate and its active metabolite, this compound. These parameters will help in determining the dosing frequency required to maintain a therapeutic concentration of this compound at the proton pump.

Q4: How does the effect of this compound glurate on gastric pH correspond to its plasma concentration?

Studies have shown that this compound glurate provides rapid and potent control of gastric acid. Following administration, a significant increase in intragastric pH is observed. For instance, in healthy subjects, higher doses of this compound glurate led to a gastric pH greater than 4.0 for over 90% of the time within 90 minutes of the first dose.[6] At steady state, the two highest doses studied resulted in a gastric pH greater than 5.0 for more than 80% of the time.[6] The sustained elevation of gastric pH is a direct consequence of the prolonged presence of the active metabolite, this compound, at the site of action.

Q5: Have different dosing frequencies of this compound glurate been studied?

Yes, clinical trials have investigated both once-daily (QD) and twice-daily (BID) dosing regimens of this compound glurate.[7][8] A dose-finding study in patients with erosive esophagitis evaluated four different twice-daily doses (25 mg, 50 mg, 75 mg, and 100 mg).[9][10] The results of these studies help in determining the optimal dosing frequency to achieve the desired level of acid suppression and clinical efficacy.

Troubleshooting Guides

Issue 1: Suboptimal duration of acid suppression observed in an animal model.

  • Possible Cause 1: Inappropriate dose selection.

    • Troubleshooting Step: Review the dose-response data from preclinical studies. The dose required for 50% inhibition (ID50) of gastric acid secretion in pylorus-ligated rats was found to be 0.55 mg/kg for this compound glurate.[3] Ensure the administered dose is within the effective range.

  • Possible Cause 2: Rapid metabolism of the prodrug.

    • Troubleshooting Step: Analyze the plasma concentrations of both this compound glurate and this compound over time. This compound glurate is expected to be rapidly converted to this compound.[2][3] If the clearance of this compound is faster than anticipated in the specific animal model, a higher or more frequent dose may be necessary.

  • Possible Cause 3: Species-specific differences in metabolism.

    • Troubleshooting Step: Be aware that metabolic rates can vary between species. The plasma half-life of this compound after oral administration of this compound glurate in male rats ranged from 2.0 to 2.7 hours, and in female rats from 2.1 to 4.1 hours.[2][3] These values may differ in other species.

Issue 2: High inter-individual variability in pharmacodynamic response (gastric pH).

  • Possible Cause 1: Genetic polymorphisms in drug-metabolizing enzymes.

    • Troubleshooting Step: While specific data on this compound glurate is emerging, investigate if enzymes known for metabolizing similar compounds exhibit significant genetic variability in the study population.

  • Possible Cause 2: Influence of food intake.

    • Troubleshooting Step: Standardize the feeding schedule of experimental subjects. A clinical trial protocol specified that subjects should follow a standardized food intake schedule, with dosing occurring 30 minutes after an evening meal for non-fasted conditions.[7]

  • Possible Cause 3: Inconsistent drug formulation or administration.

    • Troubleshooting Step: Ensure the drug formulation is homogenous and the administration technique is consistent across all subjects. An optimized tablet formulation has been developed which doubles the bioavailability compared to earlier formulations.[6] Using a consistent and optimized formulation is crucial.

Data Presentation

Table 1: In Vitro Inhibitory Potency on H+/K+-ATPase Activity

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
This compound40.2124.02–66.49
This compound glurate (X842)436.20227.3–806.6

Data sourced from in vitro studies on H+/K+-ATPase activity.[2][3]

Table 2: Pharmacokinetic Parameters of this compound after Single Oral Dose of this compound Glurate in Rats

Dose (mg/kg)SexCmax (ng/mL)Tmax (h)AUC(0–24h) (ng·h/mL)t1/2 (h)
2.4Male158.3 ± 45.12.0 ± 0.0895.4 ± 189.22.0 ± 0.5
2.4Female198.7 ± 56.22.7 ± 1.21345.1 ± 398.72.1 ± 0.4
9.6Male589.6 ± 154.32.7 ± 1.24567.8 ± 1234.52.7 ± 0.8
9.6Female876.5 ± 234.13.3 ± 1.07890.1 ± 2109.84.1 ± 1.1

Data represents mean ± SD. Sourced from pharmacokinetic studies in rats.[2][3]

Table 3: 4-Week Healing Rates in Erosive Oesophagitis (ITT Population)

Treatment GroupHealing Rate (%)
This compound glurate (all doses)71.1
Lansoprazole (30 mg QD)60.6

Data from a dose-finding study in patients with erosive esophagitis.[9][10][11]

Experimental Protocols

1. Measurement of Gastric Acid Secretion (Pylorus-Ligated Rat Model)

  • Objective: To assess the in vivo efficacy of this compound glurate in inhibiting gastric acid secretion.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley rats are fasted for 18-24 hours with free access to water.

    • Drug Administration: this compound glurate or vehicle is administered orally.

    • Surgical Procedure: At a predetermined time after drug administration, the rats are anesthetized. A midline laparotomy is performed, and the pylorus is ligated to allow for the accumulation of gastric juice.

    • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is carefully removed. The gastric content is collected.

    • Analysis: The volume of the gastric juice is measured. The acidity is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter. The total acid output is calculated and expressed as μEq/hour.

  • Reference: This method is a standard preclinical model for evaluating inhibitors of gastric acid secretion.[3]

2. Determination of Plasma Concentration of this compound Glurate and this compound

  • Objective: To determine the pharmacokinetic profile of this compound glurate and its active metabolite.

  • Methodology:

    • Sample Collection: Blood samples are collected from subjects at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Separation: The blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[2][3]

    • Sample Preparation: A protein precipitation method is typically used to extract the analytes from the plasma. An internal standard is added before precipitation.

    • Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound glurate and this compound in plasma.[12]

    • Data Analysis: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated using appropriate software.

3. H+/K+-ATPase (Proton Pump) Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of this compound glurate and this compound on the proton pump.

  • Methodology:

    • Enzyme Preparation: H+/K+-ATPase is typically prepared from the gastric microsomes of rabbits or pigs.

    • Assay Principle: The activity of the H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • Procedure: The enzyme is incubated with varying concentrations of the test compounds (this compound glurate, this compound) in a buffer containing ATP and magnesium chloride. The reaction is initiated by the addition of potassium chloride, as the enzyme's activity is K+-dependent.[2][3]

    • Phosphate Detection: The reaction is stopped, and the amount of released Pi is measured using a colorimetric method, such as the malachite green assay.[2][3]

    • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Visualizations

Gastric_Acid_Secretion_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion ProtonPump H⁺/K⁺ ATPase (Proton Pump) H_ion->ProtonPump K_ion_out K⁺ ProtonPump->K_ion_out out H_lumen H⁺ ProtonPump->H_lumen Secretion K_ion_in K⁺ K_ion_in->ProtonPump This compound This compound This compound->ProtonPump Reversible Inhibition HCl HCl (Gastric Acid) H_lumen->HCl Cl_lumen Cl⁻ Cl_lumen->HCl

Caption: Mechanism of action of this compound on the H+/K+ ATPase in gastric parietal cells.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis invitro In Vitro H⁺/K⁺ ATPase Inhibition Assay animal_model Pylorus-Ligated Rat Model invitro->animal_model pk_pd_animal Pharmacokinetic/ Pharmacodynamic Studies in Animals animal_model->pk_pd_animal phase1 Phase I Clinical Trial (Healthy Subjects) pk_pd_animal->phase1 pk_analysis Pharmacokinetic Analysis (Cmax, t1/2, AUC) pk_pd_animal->pk_analysis pd_analysis Pharmacodynamic Analysis (Gastric pH, Acid Output) pk_pd_animal->pd_analysis dose_finding Dose-Finding Studies (Patients) phase1->dose_finding phase1->pk_analysis phase1->pd_analysis phase3 Phase III Clinical Trials dose_finding->phase3 dose_finding->pk_analysis dose_finding->pd_analysis dose_optimization Dosing Frequency Optimization pk_analysis->dose_optimization pd_analysis->dose_optimization

Caption: Experimental workflow for optimizing this compound glurate dosing frequency.

References

Overcoming limitations of short half-life of first-generation P-CABs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the short half-life of first-generation Potassium-Competitive Acid Blockers (P-CABs) and the transition to second-generation agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of first-generation P-CABs?

First-generation P-CABs, while offering rapid onset of action, are primarily limited by their relatively short half-life. This can necessitate more frequent dosing to maintain consistent gastric acid suppression over a 24-hour period. For instance, early P-CABs like linaprazan had a short plasma half-life that required multiple daily doses, which was a contributing factor to the halt of its development.[1]

Q2: How do second-generation P-CABs address the short half-life limitation?

Second-generation P-CABs, such as vonoprazan, tegoprazan, fexuprazan, and keverprazan, have been specifically designed to have longer plasma half-lives.[2][3][4] This extended duration of action allows for once-daily dosing while maintaining effective acid suppression throughout the day and night, a significant advantage over both first-generation P-CABs and many proton pump inhibitors (PPIs).

Q3: What are the key pharmacokinetic differences between first and second-generation P-CABs?

The most significant difference lies in their pharmacokinetic profiles, particularly the terminal half-life (t½). Second-generation agents exhibit substantially longer half-lives. For example, vonoprazan has a half-life of approximately 7 to 9 hours, while fexuprazan's half-life is around 9 hours.[5] This contrasts with earlier P-CABs and PPIs, which typically have half-lives of 1-2 hours.

Data Presentation: Comparative Pharmacokinetics of P-CABs

The following table summarizes the key pharmacokinetic parameters of several first and second-generation P-CABs, providing a clear comparison of their properties.

DrugGenerationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)
Vonoprazan Second20 mg18.2 - 24.31.5 - 2.0160.8 - 225.3~7.7 - 9.0
Tegoprazan Second50 mg813.8~0.52761.0~3.9 - 5.4
Fexuprazan Second40 mg33.87 - 34.622.5 - 3.0446.24 - 463.19~9.4 - 9.9
Keverprazan Second20 mg28.8 - 43.11.25 - 3.0230 - 361~6.2 - 6.8
This compound FirstN/AN/AN/AN/AShort

Note: Pharmacokinetic parameters can vary based on the study population, dosage, and analytical methods used. The data presented here are representative values from various clinical studies.

Experimental Protocols

Protocol 1: Quantification of P-CABs in Human Plasma using LC-MS/MS

This protocol provides a general framework for the bioanalysis of P-CABs like vonoprazan and tegoprazan in human plasma. Specific parameters may need optimization for different P-CABs and instrument setups.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the P-CAB).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the target P-CAB and its internal standard. These transitions need to be optimized for each specific molecule.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the P-CAB in the plasma samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guides

Troubleshooting Bioanalytical (LC-MS/MS) Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent effects.1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instrument instability.1. Ensure consistent pipetting and vortexing; use an automated liquid handler if available. 2. Use a stable isotope-labeled internal standard; dilute the sample; use a more effective sample cleanup method (e.g., solid-phase extraction). 3. Perform instrument calibration and maintenance.
Low Analyte Recovery 1. Inefficient protein precipitation. 2. Analyte degradation during sample processing. 3. Adsorption to plasticware.1. Try different precipitation solvents (e.g., methanol, acetone). 2. Keep samples on ice during processing; investigate the stability of the P-CAB under different conditions (pH, temperature).[6] 3. Use low-binding microcentrifuge tubes and pipette tips.
No or Low Signal 1. Incorrect MS/MS transitions. 2. Ion source contamination. 3. Analyte instability in the stored plasma samples.1. Optimize MRM transitions by infusing a standard solution of the analyte. 2. Clean the ion source. 3. Investigate the long-term stability of the P-CAB in plasma at the storage temperature. Some P-CABs have shown instability under certain stress conditions.[6]
Troubleshooting Clinical Pharmacokinetic Study Issues
IssuePotential Cause(s)Suggested Solution(s)
High Inter-Individual Variability in Pharmacokinetic Parameters 1. Genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4). 2. Differences in patient physiology (e.g., gastric pH, gastrointestinal motility). 3. Concomitant medications causing drug-drug interactions. 4. Non-adherence to dosing regimen.1. Genotype study participants for relevant enzymes. While second-generation P-CABs are less affected by CYP2C19 polymorphisms than PPIs, CYP3A4 is a major metabolic pathway. 2. Stratify data analysis based on relevant physiological parameters if measured. The absorption of some drugs can be influenced by gastric pH.[7] 3. Carefully screen and record all concomitant medications. Be aware of potent CYP3A4 inhibitors or inducers. 4. Implement measures to monitor and encourage patient adherence.
Unexpected Food Effect 1. Altered gastric pH and emptying time due to food. 2. Specific food components interacting with the drug.1. While most second-generation P-CABs have minimal food effect, it's crucial to standardize meal types and timing in clinical studies. 2. If a food effect is suspected, conduct a formal food-effect study as per regulatory guidelines.
Discrepancy Between Preclinical and Clinical Pharmacokinetics 1. Species differences in drug metabolism and transporters. 2. Differences in formulation performance between animals and humans.1. Use human-derived in vitro systems (e.g., human liver microsomes) to better predict human metabolism. 2. Develop a formulation with robust in vitro dissolution characteristics across a range of pH conditions.

Mandatory Visualizations

P_CAB_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) H+/K+ ATPase H+/K+ ATPase ADP ADP H+/K+ ATPase->ADP H_ion_lumen H+ H+/K+ ATPase->H_ion_lumen Pumps H+ out PCAB_active P-CAB (at pump) K_channel K+ Channel K_ion_lumen K+ K_channel->K_ion_lumen K+ efflux H_ion H+ K_ion_cytoplasm K+ ATP ATP ATP->H+/K+ ATPase Provides energy K_ion_lumen->H+/K+ ATPase PCAB P-CAB (in circulation) PCAB->H+/K+ ATPase Accumulates in parietal cell PCAB_active->H+/K+ ATPase Reversible K+-competitive inhibition

Caption: Mechanism of action of P-CABs on the H+/K+ ATPase proton pump.

PK_Workflow Dosing Dosing Blood_Sampling Blood Sampling (Time points: 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis Results Cmax, Tmax, AUC, t½ Data_Analysis->Results

Caption: General experimental workflow for a P-CAB pharmacokinetic study.

Troubleshooting_Logic Start Unexpected PK Data (e.g., high variability) Check_Bioanalysis Review Bioanalytical Data (QC samples, chromatograms) Start->Check_Bioanalysis Bioanalysis_OK Bioanalysis OK? Check_Bioanalysis->Bioanalysis_OK Troubleshoot_Bioanalysis Troubleshoot LC-MS/MS (See Bioanalytical Guide) Bioanalysis_OK->Troubleshoot_Bioanalysis No Check_Clinical Review Clinical Study Conduct (Dosing times, diet, concomitant meds) Bioanalysis_OK->Check_Clinical Yes Troubleshoot_Bioanalysis->Check_Bioanalysis Clinical_OK Study Conduct OK? Check_Clinical->Clinical_OK Troubleshoot_Clinical Identify Protocol Deviations Clinical_OK->Troubleshoot_Clinical No Investigate_Intrinsic Investigate Intrinsic Factors (Genotyping, patient demographics) Clinical_OK->Investigate_Intrinsic Yes Troubleshoot_Clinical->Check_Clinical End Identify Source of Variability Investigate_Intrinsic->End

Caption: Logical workflow for troubleshooting unexpected pharmacokinetic data.

References

Validation & Comparative

Head-to-head comparison of Linaprazan and esomeprazole in GERD models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Tale of Two Inhibitors

Linaprazan and esomeprazole both target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion, but through distinct mechanisms. Esomeprazole, a classic PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus. It then forms an irreversible covalent bond with the proton pump. In contrast, this compound, a P-CAB, acts as a reversible, potassium-competitive inhibitor, binding ionically to the pump and offering a different pharmacological profile.[1] P-CABs are not prodrugs and do not require acidic conditions for activation, leading to a more rapid onset of action.[1]

cluster_0 Esomeprazole (PPI) Pathway cluster_1 This compound (P-CAB) Pathway A Esomeprazole (Prodrug in Blood) B Parietal Cell (Acidic Canaliculus) A->B Accumulation C Sulfenamide (Active Form) B->C Acid-catalyzed activation D H+/K+-ATPase (Proton Pump) C->D Binds cysteine residues E Irreversible Inhibition (Covalent Bond) D->E Forms disulfide bridge F This compound (Active in Blood) G Parietal Cell F->G Distribution H H+/K+-ATPase (Proton Pump) G->H Directly approaches pump I Reversible Inhibition (Ionic Bond) H->I Competes with K+

Figure 1. Contrasting mechanisms of Esomeprazole (PPI) and this compound (P-CAB).

Preclinical Data Summary

Direct preclinical studies comparing this compound and esomeprazole in GERD animal models are scarce in the available literature. However, in vitro and in vivo studies on this compound and its prodrug, this compound glurate (X842), provide valuable insights into its potency and efficacy.

In Vitro H+/K+-ATPase Inhibition

The inhibitory potential of this compound has been quantified by its half-maximal inhibitory concentration (IC50) against the proton pump.

CompoundIC50 (nM)Test SystemReference
This compound 40.21Rabbit Gastric Glands (H+/K+-ATPase activity)[2]
Vonoprazan 17.15Rabbit Gastric Glands (H+/K+-ATPase activity)[2]
This compound Glurate (X842) 436.20Rabbit Gastric Glands (H+/K+-ATPase activity)[2]
Table 1: In Vitro Inhibitory Potency. This compound shows potent inhibition of the H+/K+-ATPase, though it is less potent than vonoprazan in this assay. Its prodrug, this compound glurate, is a much weaker inhibitor in vitro, consistent with its mechanism of being converted to the active this compound in vivo.[2]
In Vivo Gastric Acid Inhibition (Pylorus-Ligated Rat Model)

A study on this compound glurate (X842), the prodrug of this compound, demonstrated its dose-dependent inhibition of gastric acid secretion in a pylorus-ligated rat model. While this study used vonoprazan as a comparator instead of esomeprazole, it provides the most relevant available preclinical efficacy data. X842 showed a potent, long-lasting effect, with an ID50 (dose for 50% inhibition) of 0.55 mg/kg.[2] At doses of ≥1 mg/kg, X842 outperformed 2 mg/kg of vonoprazan.[2]

CompoundDose (mg/kg)Gastric Acid Inhibition (%)Reference
This compound Glurate (X842) 0.156% (not significant)[2]
0.544%[2]
1.061%[2]
1.585%[2]
Vonoprazan 2.047%[2]
Table 2: In Vivo Efficacy in Pylorus-Ligated Rats. This compound glurate demonstrates superior dose-dependent inhibition of gastric acid secretion compared to vonoprazan in this model.[2]

Clinical Data Summary: Healing and pH Control

Several clinical trials have compared this compound (also referred to by its development code AZD0865) or its prodrug, this compound glurate, against esomeprazole or another PPI, lansoprazole. These studies provide the most direct head-to-head performance data.

Healing of Erosive Esophagitis

In a study involving patients with erosive esophagitis, this compound (25, 50, and 75 mg) showed similar healing rates to esomeprazole (40 mg) after 4 weeks of treatment.[3] A more recent study on this compound glurate also demonstrated high healing rates compared to lansoprazole.[4]

TreatmentHealing Rate (4 Weeks)Patient PopulationReference
This compound (AZD0865) 25 mg 76.9%Erosive Esophagitis (LA Grades A-D)[3]
This compound (AZD0865) 50 mg 78.2%Erosive Esophagitis (LA Grades A-D)[3]
This compound (AZD0865) 75 mg 81.1%Erosive Esophagitis (LA Grades A-D)[3]
Esomeprazole 40 mg 81.9%Erosive Esophagitis (LA Grades A-D)[3]
This compound Glurate (all doses) 71.1% (ITT)Erosive Esophagitis (LA Grades A-D)[4]
Lansoprazole 30 mg 60.6% (ITT)Erosive Esophagitis (LA Grades A-D)[4]
Table 3: Comparative Healing Rates in Erosive Esophagitis. This compound demonstrated efficacy comparable to esomeprazole in healing erosive esophagitis.[3] Its prodrug, this compound glurate, showed high healing rates versus lansoprazole.[4]
Intragastric pH Control in NERD Patients

A study in patients with non-erosive reflux disease (NERD) provided a direct comparison of intragastric pH control.

Treatment% Time with Intragastric pH > 4 (24h)Patient PopulationReference
This compound (AZD0865) 75 mg/day 75%NERD Patients[5]
Esomeprazole 20 mg/day 60%NERD Patients[5]
Table 4: Intragastric pH Control. This compound at 75 mg/day provided significantly greater time with intragastric pH > 4 compared to 20 mg of esomeprazole in patients with NERD.[5]

Experimental Protocols

In Vivo Model: Pylorus-Ligated Rat

This model is a standard method for evaluating the antisecretory activity of compounds.

Objective: To measure the effect of a test compound on the volume and acidity of gastric juice accumulated after ligation of the pylorus.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: The test compound (e.g., this compound glurate), vehicle control, or comparator is administered orally (p.o.) or intraperitoneally (i.p.).

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the stomach. The pylorus (the exit of the stomach) is ligated with a suture to prevent gastric emptying.

  • Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours) to allow for gastric juice accumulation.

  • Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured. The acidity of the supernatant is determined by titration with a standardized NaOH solution.

  • Endpoint: The primary endpoint is the total acid output, calculated from the volume and acidity. The percentage inhibition relative to the vehicle control group is then determined.[2]

A Fasted Sprague-Dawley Rats B Oral Administration (this compound, Esomeprazole, Vehicle) A->B C Anesthesia & Laparotomy B->C D Pylorus Ligation C->D E 4-hour Incubation D->E F Euthanasia & Stomach Removal E->F G Gastric Juice Collection F->G H Measure Volume & Titrate Acidity G->H I Calculate % Inhibition of Acid Output H->I

Figure 2. Workflow for the Pylorus-Ligated Rat Model.

In Vivo Model: Surgically-Induced Reflux Esophagitis

This model is used to assess the ability of a compound to prevent or heal esophageal lesions caused by chronic acid reflux.

Objective: To evaluate the therapeutic effect of a test compound on the esophageal mucosa in a chronic reflux model.

Methodology:

  • Animal Model: Wistar rats or other suitable rodent models are used.

  • Surgical Procedure: A surgical procedure is performed to induce chronic gastroesophageal reflux. A common method involves a laparotomy followed by ligation of the limiting ridge between the forestomach and the corpus, and a partial obstruction of the duodenum near the pylorus. This creates a chronic reflux of gastric contents into the esophagus.

  • Recovery Period: Animals are allowed to recover from surgery for a period (e.g., 1-2 weeks).

  • Treatment Protocol: Following recovery, animals are randomized into groups to receive daily doses of the test compound (e.g., this compound), comparator (e.g., esomeprazole), or vehicle control for a specified duration (e.g., 2-4 weeks).

  • Endpoint Assessment: At the end of the treatment period, animals are euthanized. The esophagus is excised and opened longitudinally.

  • Macroscopic Evaluation: The severity of esophageal lesions (e.g., erosion, ulceration, thickening) is scored based on a predefined scale.

  • Histopathological Analysis: Esophageal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation, basal cell hyperplasia, and other pathological changes.

  • Data Analysis: Lesion scores and histological parameters are compared between the treatment groups and the control group to determine the efficacy of the compounds in healing or preventing reflux-induced esophagitis.

A Wistar Rats B Surgery to Induce Chronic Reflux (e.g., Forestomach & Duodenum Ligation) A->B C Post-operative Recovery B->C D Randomization & Daily Dosing (this compound, Esomeprazole, Vehicle) C->D E Euthanasia & Esophagus Excision D->E F Macroscopic Lesion Scoring E->F G Histopathological Analysis E->G H Compare Efficacy in Healing/Prevention F->H G->H

Figure 3. Workflow for a Surgically-Induced Reflux Esophagitis Model.

References

A Comparative Guide: Linaprazan Glurate (P-CAB) vs. Traditional Proton Pump Inhibitors (PPIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linaprazan, a Potassium-Competitive Acid Blocker (P-CAB), and traditional Proton Pump Inhibitors (PPIs) for the management of acid-related disorders. It synthesizes available experimental data to highlight differences in mechanism, efficacy, and pharmacokinetic profiles.

Introduction: A New Class of Acid Suppressants

For decades, PPIs have been the standard of care for acid-related conditions like gastroesophageal reflux disease (GERD). However, their limitations, such as slow onset of action and variable efficacy, have driven the development of a new class of drugs: Potassium-Competitive Acid Blockers (P-CABs).[1] this compound glurate, a prodrug of this compound, is a next-generation P-CAB designed to offer a more rapid and sustained control of gastric acid.[2][3] Unlike traditional PPIs, P-CABs offer a different mechanism of action that translates to a distinct clinical profile.[4]

Mechanism of Action: A Tale of Two Binders

The fundamental difference between this compound and traditional PPIs lies in how they inhibit the gastric H+,K+-ATPase (the proton pump) in parietal cells.

  • Traditional PPIs (e.g., Lansoprazole, Esomeprazole) are prodrugs that require activation by acid in the parietal cell canaliculus.[4][5] They then form an irreversible, covalent bond with the proton pump, effectively shutting it down.[4] Full efficacy is typically reached only after 3-5 days of repeated dosing, as only active pumps are inhibited.[4][6]

  • This compound (P-CAB) acts directly without needing acid activation.[5] It competitively and reversibly binds to the potassium-binding site of the proton pump, blocking its function through ionic bonds.[2][5] This mechanism allows for a very rapid onset of action and inhibition of both active and resting pumps.[1][2]

G cluster_blood cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen PPI_blood PPI (Inactive Prodrug) PPI_inactive PPI (Enters Cell) PPI_blood->PPI_inactive Absorption PCAB_blood This compound (Active) PCAB_active This compound (Enters Cell) PCAB_blood->PCAB_active Absorption PPI_activated Activated PPI (Sulfenamide) ProtonPump H+,K+-ATPase (Proton Pump) PPI_activated->ProtonPump Irreversible Covalent Bond H_ion H+ ProtonPump->H_ion H+ exit PPI_inactive->PPI_activated Acid Activation PCAB_active->ProtonPump Reversible Ionic Binding (K+ Competitive) K_ion K+ K_ion->ProtonPump K+ entry

Caption: Comparative mechanism of action for PPIs and this compound (P-CAB).

Comparative Pharmacokinetics and Pharmacodynamics

The structural and mechanistic differences result in distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound glurate was developed as a prodrug to improve upon the PK profile of the original this compound, aiming for a lower maximum concentration (Cmax) and longer plasma residence time.[2][7]

Table 1: Pharmacokinetic & Pharmacodynamic Profile Comparison

Parameter Traditional PPIs (e.g., Lansoprazole) This compound Glurate (P-CAB)
Mechanism Irreversible covalent binding to H+,K+-ATPase[4] Reversible ionic binding to H+,K+-ATPase[2][4]
Acid Activation Required[4][5] Not required[4]
Onset of Action Slow (3-5 days for maximal effect)[4] Rapid (~1-2 hours for full effect)[2][4]
Plasma Half-life ~1.5 - 2 hours[4] ~10 hours[4]
Acid Control Often less than 18 hours, potential for nocturnal acid breakthrough[4][5] Provides 24-hour acid control[4][5]
Food Effect Efficacy can be reduced by food[6] Not significantly affected

| Metabolism | Primarily via CYP2C19, subject to genetic polymorphism[8] | Less dependent on CYP2C19 pathway |

Comparative Efficacy: Experimental Data

Clinical studies have been conducted to compare the efficacy of this compound glurate with traditional PPIs, particularly in the healing of erosive esophagitis (eGERD).

A Phase II dose-finding study provided key comparative data against lansoprazole.[7][9] The study focused on patients with more severe esophagitis (Los Angeles [LA] grade C/D) or those with LA grade A/B who had a partial response to previous PPI therapy.[9]

Table 2: 4-Week Endoscopic Healing Rates for Erosive Esophagitis (Phase II Data)

Patient Group This compound Glurate (All Doses) Lansoprazole (30 mg q.d.)
Overall (Intention-to-Treat) 71.1%[7][9] 60.6%[7][9]
Overall (Per-Protocol) 80.9%[7][9] 59.1%[7][9]
LA Grade C/D (Highest Dose Group) 89%[10] 38%[10]

| LA Grade A/B (Highest Dose Group) | 91%[10] | 81%[10] |

These results indicate that this compound glurate demonstrated higher healing rates compared to lansoprazole, with the most significant difference observed in patients with severe eGERD (LA grades C and D).[9][10]

Key Experimental Protocols

The validation of these findings relies on robust experimental designs. The primary methods used in comparative studies are detailed below.

  • Objective: To compare the efficacy and safety of different doses of this compound glurate versus a standard dose of a traditional PPI (e.g., lansoprazole 30 mg) in healing erosive esophagitis.

  • Patient Population: Adults with endoscopically confirmed erosive esophagitis, often stratified by severity (e.g., LA grades A/B vs. C/D) and prior response to PPI therapy.[9]

  • Methodology:

    • Screening & Baseline: Patients undergo a screening endoscopy to confirm the presence and grade of erosive esophagitis by a central review board.[7][9]

    • Randomization: Eligible patients are randomized into parallel groups to receive either one of several twice-daily doses of this compound glurate or a once-daily standard dose of the comparator PPI for a 4-week double-blind period.[9]

    • Symptom Tracking: Patients record daily symptoms, such as heartburn, using an electronic diary (e.g., mRESQ-eD).[7]

    • Primary Endpoint Assessment: A follow-up endoscopy is performed at Week 4 to assess the primary endpoint: the rate of complete endoscopic healing, defined as the absence of mucosal breaks (LA grade N).[7]

    • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.[10]

  • Objective: To measure and compare the degree and duration of gastric acid suppression achieved by this compound glurate versus a traditional PPI.

  • Methodology:

    • Preparation: Subjects discontinue all acid-suppressing medications for a washout period (typically 1-2 weeks) prior to the study.[11][12]

    • Probe Placement: A thin catheter with one or more pH sensors is passed through the nose into the esophagus and stomach. The distal sensor is typically placed 5 cm above the manometrically located lower esophageal sphincter.[13]

    • Baseline Monitoring: A 24-hour baseline pH recording is taken before any drug administration to establish pre-treatment acid exposure levels.

    • Drug Administration & Monitoring: Following the baseline period, subjects are administered the study drug (this compound glurate or a PPI). Continuous 24-hour pH monitoring is then performed after the first dose and/or at steady-state.

    • Data Analysis: The primary outcome is the percentage of the 24-hour period during which intragastric pH is maintained above a clinically relevant threshold, typically pH > 4.[7] Other metrics include time to reach target pH and incidence of nocturnal acid breakthrough.

G cluster_screening cluster_treatment cluster_analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Endoscopy (Confirm & Grade eGERD) Screen->Baseline Enroll Patient Enrollment & Consent Baseline->Enroll Random Randomization Enroll->Random ArmA This compound Glurate (Multiple Doses, b.d.) Random->ArmA Group 1 ArmB Comparator PPI (e.g., Lansoprazole, q.d.) Random->ArmB Group 2 Diary Daily Symptom Reporting (e-Diary) ArmA->Diary Endoscopy4Wk Week 4 Endoscopy ArmA->Endoscopy4Wk ArmB->Diary ArmB->Endoscopy4Wk SecondaryEP Secondary Endpoints: Symptom Relief, Safety Diary->SecondaryEP PrimaryEP Primary Endpoint: Healing Rate Analysis Endoscopy4Wk->PrimaryEP

Caption: Workflow for a typical comparative eGERD healing study.

Conclusion

The available data suggests that this compound glurate, a next-generation P-CAB, presents a distinct pharmacological profile compared to traditional PPIs. Its rapid, acid-independent mechanism of action translates to a faster onset and more sustained 24-hour acid control.[4] Clinical trial data, particularly from a Phase II study, indicates that this compound glurate may offer superior healing rates in patients with erosive esophagitis, especially in more severe cases, when compared to lansoprazole.[9][10] These findings position this compound glurate as a promising candidate for addressing the unmet needs in the management of severe acid-related diseases.[5][14] Further Phase III studies will be critical to definitively establish its superiority and long-term safety profile.

References

Navigating the Next Wave of Acid Suppression: A Comparative Safety and Tolerability Guide to Linaprazan and Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder treatment is rapidly evolving with the emergence of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). As research and development in this area intensifies, a thorough understanding of the safety and tolerability profiles of different P-CABs is paramount. This guide provides an objective comparison of Linaprazan against other prominent P-CABs—Vonoprazan, Tegoprazan, and Fexuprazan—supported by available clinical trial data.

Mechanism of Action: A Shared Pathway

P-CABs, including this compound, Vonoprazan, Tegoprazan, and Fexuprazan, exert their acid-suppressing effects by reversibly binding to the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike PPIs, which require acid activation and form covalent bonds, P-CABs act through ionic binding in a potassium-competitive manner.[2] This leads to a rapid onset of action and sustained acid suppression.

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen PCAB P-CAB (this compound, Vonoprazan, etc.) Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Reversible Inhibition H_ion H+ Pump->H_ion Acid Secretion K_ion K+ K_ion->Pump Competitive Binding H_ion_out H+ (Acid)

P-CAB Mechanism of Action on the H+/K+ ATPase.

Comparative Safety and Tolerability

The following tables summarize the available data on the safety and tolerability of this compound, Vonoprazan, Tegoprazan, and Fexuprazan from various clinical trials. It is important to note that direct head-to-head comparative trials for all these agents are limited, and the data presented is compiled from different studies.

Table 1: Overview of Common Treatment-Emergent Adverse Events (TEAEs)

P-CABMost Commonly Reported Adverse EventsIncidence Rate of any TEAEsNotes
This compound glurate COVID-194% of the total study population in one Phase II study.[3][4]Generally well-tolerated with a safety profile comparable to lansoprazole.[3][4]
Vonoprazan Nasopharyngitis, diarrhea, constipation, flatulence, dyspepsia, headache, abdominal pain.[5]Ranged from 20% to 74.1% across different studies and indications.[5][6][7]Pooled incidence of any AEs was 20%.[6][7] Safety profile is generally comparable to PPIs.[7]
Tegoprazan Gastrointestinal disorders (e.g., diarrhea, abdominal discomfort), headache.[8][9]Incidence of drug-related TEAEs ranged from 4.90% to 13.73% in one study.[8]Most adverse events were mild in intensity and resolved without sequelae.[10]
Fexuprazan Indigestion, diarrhea, nausea, abdominal discomfort, chronic gastritis.[11]9.78% in the prior-to-meal group and 8.70% in the after-meal group in one study.[12]Well-tolerated with no reports of serious adverse events in some studies.[13]

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates

P-CABIncidence of Serious AEsDiscontinuation Rate due to AEsNotes
This compound glurate Data not specified in available high-level summaries.Data not specified in available high-level summaries.
Vonoprazan Pooled incidence of 1%.[6][7]Pooled incidence of 1%.[6][7]Incidence rates for serious adverse events were 10.39 per 100 person-years for vonoprazan and 10.65 for PPIs.[14]
Tegoprazan Four cases in the 50 mg group and two in the 100 mg group in one study, none causally related to the drug.[8]Not specified in available high-level summaries.
Fexuprazan Two serious TEAEs (myocardial infarction and ligament rupture) reported in one study, not considered drug-related.[12]Not specified in available high-level summaries.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic properties of P-CABs contribute to their rapid and sustained acid suppression.

Table 3: Comparative Pharmacokinetic Parameters

P-CABTime to Peak Plasma Concentration (Tmax)Half-life (t1/2)Key Metabolism Notes
This compound glurate (prodrug of this compound) This compound (active metabolite): Not specified in readily available summaries.This compound (in rats): 2.0 to 4.1 hours.[15]This compound glurate is rapidly converted to its active metabolite, this compound.[15]
Vonoprazan 1.5 - 2.0 hours.[16]Approximately 7.7 hours.[16]Primarily metabolized by CYP3A4, with minor contributions from other CYP enzymes.[16]
Tegoprazan Approximately 0.5 - 1.5 hours.[17][18]Approximately 4.3 - 5.39 hours.[17][18]Metabolized by CYP3A4 to its active metabolite (M1).[19]
Fexuprazan 1.75 - 3.5 hours.[11][20]Approximately 9 hours.[20]Mainly metabolized by CYP3A4.[11]

Table 4: Comparative Pharmacodynamic Effects on Gastric pH

P-CABOnset of ActionDuration of Acid Suppression
This compound glurate Fast onset of action.[4]Designed for a long duration of action.[15]
Vonoprazan Increases intragastric pH above 4.0 as early as 4 hours after a 20 mg dose.[16]Sustained effect for up to 24 hours.[16] On day 7 of 20 mg once daily, the 24-hour intragastric pH >4 holding time ratio was 83%.[16]
Tegoprazan Rapid, dose-dependent gastric acid suppression.[10]Prolonged period of gastric pH control.[21]
Fexuprazan Gastric pH > 4 was reached within 2 hours after the first 80–320-mg dose.[20]Maintained for 24 hours in a dose-dependent manner.[2]

Experimental Protocols

The safety and tolerability data presented in this guide are derived from randomized, controlled clinical trials. While specific protocols vary between studies, the general methodologies employed for assessing safety and pharmacokinetics are outlined below.

Safety and Tolerability Assessment
  • Adverse Event (AE) Monitoring : All AEs are recorded at each study visit, whether observed by the investigator or reported by the participant. AEs are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA).

  • Standardized Reporting : The relationship of the AE to the study drug is assessed by the investigator. The severity of AEs is graded (e.g., mild, moderate, severe).

  • Serious Adverse Events (SAEs) : SAEs are reported to the sponsor and regulatory authorities within a specified timeframe.

  • Clinical Laboratory Tests : Hematology, clinical chemistry, and urinalysis are performed at screening and at specified intervals during the study.

  • Vital Signs and Physical Examinations : Blood pressure, heart rate, and body temperature are monitored at each visit. A complete physical examination is conducted at the beginning and end of the study.

  • Electrocardiograms (ECGs) : ECGs are performed to monitor for any cardiac effects of the study drug.

Pharmacokinetic Analysis
  • Blood Sampling : Blood samples are collected at pre-specified time points before and after drug administration.

  • Bioanalytical Method : Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Parameter Calculation : Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[15][17][19]

cluster_Screening Screening & Enrollment cluster_Treatment Treatment Period cluster_Assessment Safety & PK/PD Assessment cluster_FollowUp Follow-up & Analysis Screening Informed Consent & Screening Assessments Enrollment Eligible Participant Enrollment Screening->Enrollment Randomization Randomization to Treatment Arms Enrollment->Randomization Dosing Drug Administration (P-CAB or Comparator) Randomization->Dosing Safety Adverse Event Monitoring Vital Signs, ECGs, Labs Dosing->Safety PK_PD Pharmacokinetic Sampling Gastric pH Monitoring Dosing->PK_PD FollowUp End of Treatment Visit & Follow-up Safety->FollowUp PK_PD->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

References

A Comparative Guide to the In Vivo Efficacy of Linaprazan Glurate for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), with alternative acid-suppressive therapies. The information presented is based on published preclinical and clinical data, offering a comprehensive overview for researchers and drug development professionals in the field of acid-related diseases.

Executive Summary

This compound glurate, a prodrug of the P-CAB this compound, has demonstrated potent and sustained acid suppression in both preclinical and clinical studies. In a Phase II clinical trial for erosive esophagitis (EE), this compound glurate showed high healing rates, particularly in patients with more severe disease, when compared to the proton pump inhibitor (PPI) lansoprazole. Preclinical data in a rat model of gastric acid secretion also indicate a strong dose-dependent inhibitory effect, with a lower effective dose for 50% inhibition compared to the P-CAB vonoprazan. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and provide visual representations of the underlying mechanisms and workflows.

Data Presentation

Preclinical Efficacy in Pylorus-Ligated Rat Model

The following table summarizes the in vivo efficacy of this compound glurate (X842) compared to vonoprazan in a pylorus-ligated rat model of gastric acid secretion.[1]

CompoundDose (mg/kg)Mean Inhibition of Gastric Acid Secretion (%)ID₅₀ (mg/kg)
This compound glurate (X842) 0.156% (not significant)0.55
0.544%
1.061%
1.585%
Vonoprazan 2.047%>2.0
*P < 0.05 compared with vehicle-treated controls.
Clinical Efficacy in Erosive Esophagitis (Phase II Study)

This table presents the 4-week healing rates of erosive esophagitis from a Phase II, randomized, double-blind, dose-finding study comparing different doses of this compound glurate with lansoprazole.[2][3][4]

Treatment GroupOverall Healing Rate (ITT Analysis)Healing Rate in LA Grade A/B (ITT Analysis)Healing Rate in LA Grade C/D (ITT Analysis)
This compound glurate (all doses) 71.1%83.8%73.6%
Lansoprazole (30 mg once daily) 60.6%81.0%37.5%

*ITT: Intention-to-treat; LA Grade: Los Angeles Classification of Esophagitis.

Experimental Protocols

Pylorus-Ligated Rat Model for Gastric Acid Secretion[1]

This preclinical in vivo study aimed to evaluate the inhibitory effect of this compound glurate on basal gastric acid secretion.

  • Animal Model: Male Wistar rats were used.

  • Procedure:

    • Rats were fasted overnight with free access to water.

    • This compound glurate (X842), vonoprazan, or vehicle was administered orally.

    • Within one hour of administration, the rats were anesthetized with ether, and the pylorus was ligated.

    • The abdomen was sutured, and the animals were allowed to recover.

    • Four hours after pyloric ligation, the rats were sacrificed via CO₂ asphyxiation.

    • The stomach was removed, and the gastric contents were collected.

    • The collected gastric juice was centrifuged, and the supernatant was analyzed to determine the total acid output.

Phase II Clinical Trial in Erosive Esophagitis[2][3][5]

This randomized, double-blind, active-comparator, parallel-group, dose-finding study was conducted to assess the efficacy and safety of this compound glurate in patients with erosive esophagitis.

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).

  • Treatment Arms:

    • This compound glurate: 25 mg, 50 mg, 75 mg, or 100 mg administered orally twice daily for 4 weeks.

    • Lansoprazole: 30 mg administered orally once daily for 4 weeks.

  • Primary Efficacy Endpoint: The primary outcome was the endoscopic healing of erosive esophagitis at 4 weeks. Healing was defined as the absence of mucosal breaks (esophagitis grade 0) upon endoscopic examination.

  • Study Design: Patients were randomly assigned to one of the five treatment groups. Endoscopy was performed at baseline and at the end of the 4-week treatment period to assess the healing of esophageal erosions.

Visualizations

Signaling Pathway of this compound Glurate

Mechanism of Action of this compound Glurate cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen LG This compound Glurate (Oral) L This compound (Active Metabolite) LG->L Hydrolysis PP Proton Pump (H+/K+-ATPase) L->PP Reversible Binding L->PP K_channel K+ Channel H H+ PP->H Inhibition of H+ Secretion

Caption: Mechanism of action of this compound glurate as a potassium-competitive acid blocker.

Experimental Workflow for In Vivo Efficacy (Pylorus-Ligated Rat)

Preclinical In Vivo Efficacy Workflow start Start fasting Overnight Fasting of Rats start->fasting dosing Oral Administration of This compound Glurate or Comparator fasting->dosing surgery Pylorus Ligation (under anesthesia) dosing->surgery recovery 4-hour Recovery Period surgery->recovery sacrifice Sacrifice and Stomach Removal recovery->sacrifice collection Collection of Gastric Contents sacrifice->collection analysis Measurement of Total Acid Output collection->analysis end End analysis->end

Caption: Experimental workflow for the pylorus-ligated rat model.

Logical Comparison of Efficacy Data

Comparative Efficacy of this compound Glurate cluster_preclinical Preclinical (Rat Model) cluster_clinical Clinical (Erosive Esophagitis) LG This compound Glurate LG_pre Lower ID₅₀ (0.55 mg/kg) LG->LG_pre LG_clin Higher Healing Rate in Severe EE (LA Grade C/D) LG->LG_clin Vono_pre Higher ID₅₀ (>2.0 mg/kg) LG_pre->Vono_pre Superior Potency Lanso_clin Lower Healing Rate in Severe EE (LA Grade C/D) LG_clin->Lanso_clin Superior Efficacy

Caption: Logical comparison of this compound glurate's efficacy against alternatives.

References

A Comparative Review of Potassium-Competitive Acid Blockers (P-CABs) for Peptic Ulcer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new class of acid suppressants, Potassium-Competitive Acid Blockers (P-CABs), is demonstrating comparable, and in some aspects superior, performance to traditional Proton Pump Inhibitors (PPIs) in the management of peptic ulcer disease. This guide provides a detailed comparison of currently available P-CABs, supported by clinical trial data and experimental insights, for researchers and drug development professionals.

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to the long-standing reliance on Proton Pump Inhibitors (PPIs).[1] Unlike PPIs, which require an acidic environment for activation and irreversibly bind to active proton pumps, P-CABs reversibly block the H+, K+-ATPase enzyme, preventing acid production in a pH-independent manner.[2][3] This fundamental difference allows for a more rapid onset of action and sustained acid suppression, addressing some of the limitations of PPIs.[1][2] This review delves into the comparative efficacy and safety of prominent P-CABs—vonoprazan, tegoprazan, and keverprazan—in the context of peptic ulcer treatment, drawing on data from recent meta-analyses and clinical trials.

Comparative Efficacy in Peptic Ulcer Healing

Recent comprehensive meta-analyses have established the non-inferiority of P-CABs to PPIs, particularly lansoprazole, in the endoscopic healing of both duodenal and gastric ulcers.[4][5]

A 2024 meta-analysis reported pooled healing rates for peptic ulcers at 95.3% for P-CABs and 95.0% for lansoprazole.[4] Another meta-analysis found the 4-week healing rate for peptic ulcer disease with P-CABs versus PPIs to have a risk ratio of 1.01, indicating comparable efficacy.[6][7] Similarly, at 8 weeks, the healing rates for gastric ulcers were not significantly different between P-CABs and PPIs.[6]

Individual P-CABs have also been shown to be effective. For instance, tegoprazan 50 mg once daily was found to be non-inferior to lansoprazole 30 mg once daily in Chinese patients with duodenal ulcers, with 6-week cumulative endoscopic ulcer healing rates of 96.9% and 99.0%, respectively.[8] In patients with gastric ulcers, both 50 mg and 100 mg doses of tegoprazan demonstrated non-inferiority to lansoprazole 30 mg at both 4 and 8 weeks.[9]

While generally showing non-inferiority, some studies suggest situational advantages for P-CABs. One network meta-analysis highlighted vonoprazan as demonstrating the best efficacy in ulcer healing rate, particularly in patients with H. pylori-positive peptic ulcers.[10][11] However, another analysis suggested that while vonoprazan is effective, lansoprazole 30 mg may be the optimal regimen for peptic ulcer healing at 2 and 8 weeks, with pantoprazole 40 mg showing superior performance at 4 weeks.[12]

For the prevention of NSAID-related ulcers, P-CABs have also demonstrated non-inferiority to lansoprazole.[4][5] Furthermore, P-CABs may offer a statistical advantage in preventing delayed bleeding from artificial ulcers and in the recurrence of drug-induced ulcers.[6][7]

Quantitative Comparison of Healing Rates

Drug ClassPeptic Ulcer Healing Rate (Pooled Data)Duodenal Ulcer Healing Rate (6 weeks)Gastric Ulcer Healing Rate (8 weeks)NSAID-Related Ulcer Recurrence Prevention
P-CABs 95.3%[4]Non-inferior to Lansoprazole[4][5]Non-inferior to Lansoprazole[4][5]Non-inferior to Lansoprazole[4]
Lansoprazole (PPI) 95.0%[4]---
P-CAB AgentIndicationComparator4-Week Healing Rate6-Week Healing Rate8-Week Healing Rate
Vonoprazan Peptic Ulcer DiseasePPIsRR: 1.01[6][7]--
Tegoprazan Duodenal UlcerLansoprazole89.2% vs 88.5%[8]96.9% vs 99.0%[8]-
Tegoprazan Gastric UlcerLansoprazole90.6% (50mg), 91.9% (100mg) vs 89.2%[9]-94.8% (50mg), 95.0% (100mg) vs 95.7%[9]
Keverprazan Duodenal UlcerLansoprazole-94.4% vs 93.3%[13]-

Safety and Tolerability Profile

The safety and tolerability of P-CABs are generally comparable to that of PPIs.[4][5] The rates of drug-related treatment-emergent adverse events (TEAEs) did not differ significantly between P-CABs and lansoprazole in a 2024 meta-analysis.[4] However, the same analysis noted that P-CAB treatment was associated with an increased risk of serious adverse events compared to lansoprazole.[4]

A network meta-analysis indicated a low risk of adverse events for keverprazan and tegoprazan, while vonoprazan demonstrated a moderate risk.[10] This analysis also found that vonoprazan exhibited a higher risk of drug-related adverse events and serious adverse events compared to lansoprazole.[10] Common adverse events reported for vonoprazan are similar to those for PPIs, with nasopharyngitis being one of the most frequently reported.[14]

Mechanism of Action: A Visual Pathway

P-CABs directly and reversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells by competing with potassium ions (K+).[2][15] This action is independent of the pump's activation state, unlike PPIs which require an acidic environment to become active.[2]

PCAB_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K+ binding site H+ exit K+_lumen->ProtonPump:port_k K+ influx ProtonPump:port_h->H+ H+ secretion (Inhibited) PCAB P-CAB PCAB->ProtonPump:port_k Competitively binds to K+ site K+_cell K+ K+_cell->ProtonPump:port_k Blocked

Mechanism of Action of P-CABs.

Experimental Protocols: A General Clinical Trial Workflow

The efficacy and safety of P-CABs in treating peptic ulcers are typically evaluated in multicenter, randomized, double-blind, non-inferiority phase III clinical trials.[8]

1. Patient Screening and Enrollment:

  • Inclusion Criteria: Patients with endoscopically confirmed active gastric or duodenal ulcers.

  • Exclusion Criteria: Malignant ulcers, severe concomitant diseases, recent use of agents that may affect ulcer healing.

2. Randomization and Blinding:

  • Eligible patients are randomly assigned to receive either the P-CAB (e.g., tegoprazan 50 mg) or the comparator PPI (e.g., lansoprazole 30 mg) once daily.

  • Both patients and investigators are blinded to the treatment allocation.

3. Treatment and Follow-up:

  • Treatment duration is typically 4 to 8 weeks.[9]

  • Follow-up visits are scheduled at intervals (e.g., 2, 4, and 6 or 8 weeks) to assess symptom relief and adverse events.

4. Efficacy and Safety Assessment:

  • Primary Endpoint: Cumulative endoscopic ulcer healing rate at the end of the treatment period (e.g., 6 or 8 weeks).[8] Healing is defined as the complete disappearance of the ulcer crater.

  • Secondary Endpoints: Endoscopic ulcer healing rate at earlier time points (e.g., 4 weeks), relief of ulcer-related gastrointestinal symptoms, and incidence of treatment-emergent adverse events.[8]

5. Statistical Analysis:

  • The primary efficacy analysis is typically a non-inferiority comparison of the ulcer healing rates between the two treatment groups.[8] A predefined non-inferiority margin is used (e.g., -8%).[8]

Clinical_Trial_Workflow Start Patient Screening (Endoscopically Confirmed Ulcer) Randomization Randomization (Double-Blind) Start->Randomization Treatment Treatment Arm 1: P-CAB Treatment Arm 2: PPI Randomization->Treatment FollowUp Follow-up Visits (Weeks 2, 4, 6/8) Treatment->FollowUp Assessment Efficacy & Safety Assessment FollowUp->Assessment Primary Primary Endpoint: Endoscopic Healing Rate Assessment->Primary Secondary Secondary Endpoints: Symptom Relief, Adverse Events Assessment->Secondary Analysis Non-inferiority Analysis Primary->Analysis Secondary->Analysis End Conclusion Analysis->End

General Workflow of a Phase III Clinical Trial for Peptic Ulcer Treatment.

Conclusion

Potassium-Competitive Acid Blockers have emerged as a robust alternative to Proton Pump Inhibitors for the treatment of peptic ulcer disease. Their non-inferiority in ulcer healing, coupled with a rapid onset of action, presents a valuable therapeutic option. While the overall safety profile is comparable to PPIs, the potential for a higher risk of serious adverse events with certain P-CABs, such as vonoprazan, warrants careful consideration and further long-term investigation. As more data from diverse patient populations become available, the precise role of P-CABs in the management of acid-related disorders will be further elucidated, potentially leading to a paradigm shift in the treatment of peptic ulcers.

References

A Pharmacological Showdown: Linaprazan Glurate vs. Revaprazan in Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two notable potassium-competitive acid blockers (P-CABs): linaprazan glurate and revaprazan. We delve into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy based on available experimental data.

This compound glurate and revaprazan represent a newer class of drugs for acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Both drugs target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion. However, their pharmacological nuances, clinical development paths, and available data present a compelling basis for comparison.

Mechanism of Action: A Tale of Two P-CABs

Both this compound glurate and revaprazan are classified as potassium-competitive acid blockers (P-CABs). They function by reversibly binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells, thereby inhibiting the final step of acid production.[1][2][3][4][5] This reversible, ionic binding contrasts with the irreversible, covalent bonding of proton pump inhibitors (PPIs).[6] The direct inhibition of the proton pump by P-CABs leads to a faster onset of action compared to PPIs, which require acid activation.[5][6]

This compound glurate is a prodrug of this compound.[6][7] After oral administration, it is rapidly converted to its active metabolite, this compound, which then exerts its pharmacological effect on the proton pump.[1][2] This prodrug formulation was designed to improve upon the pharmacokinetic profile of this compound, aiming for a longer duration of action.[1][6]

Revaprazan, on the other hand, is an active drug that directly inhibits the H+/K+-ATPase.[4][5] It is recognized as one of the first P-CABs to be clinically developed.[8]

dot

cluster_this compound This compound Glurate Pathway cluster_revaprazan Revaprazan Pathway This compound Glurate (Oral) This compound Glurate (Oral) Absorption Absorption This compound Glurate (Oral)->Absorption GI Tract This compound (Active Metabolite) This compound (Active Metabolite) Absorption->this compound (Active Metabolite) Metabolic Conversion H+/K+ ATPase H+/K+ ATPase (Proton Pump) This compound (Active Metabolite)->H+/K+ ATPase Reversible Binding Inhibition of Acid Secretion Inhibition of Acid Secretion H+/K+ ATPase->Inhibition of Acid Secretion Revaprazan (Oral) Revaprazan (Oral) Absorption_rev Absorption Revaprazan (Oral)->Absorption_rev GI Tract Revaprazan (Active Drug) Revaprazan (Active Drug) Absorption_rev->Revaprazan (Active Drug) H+/K+ ATPase_rev H+/K+ ATPase (Proton Pump) Revaprazan (Active Drug)->H+/K+ ATPase_rev Reversible Binding Inhibition of Acid Secretion_rev Inhibition of Acid Secretion H+/K+ ATPase_rev->Inhibition of Acid Secretion_rev

Comparative Mechanism of Action

Pharmacodynamic Profile: In Vitro Potency

The inhibitory potential of these compounds on the H+/K+-ATPase has been evaluated in vitro. For this compound glurate and its active metabolite, this compound, a study using rabbit gastric gland vesicles provided the following half-maximal inhibitory concentrations (IC50):

  • This compound glurate (X842): 436.20 nM

  • This compound (active metabolite): 40.21 nM

  • Vonoprazan (for comparison): 17.15 nM[1][2]

The significantly lower IC50 of this compound compared to its prodrug, this compound glurate, highlights the importance of the in vivo conversion for its therapeutic effect.

For revaprazan, a separate study reported an IC50 value of 0.350 µM (or 350 nM) at pH 6.1.[8] It is crucial to note that direct comparisons of IC50 values across different studies can be misleading due to variations in experimental conditions, such as pH and the source of the H+/K+-ATPase enzyme.

CompoundIC50 (nM)Experimental Conditions
This compound Glurate 436.20Rabbit gastric glands[1][2]
This compound 40.21Rabbit gastric glands[1][2]
Revaprazan 350pH 6.1[8]

Experimental Protocols: H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against H+/K+-ATPase.

Methodology (based on the this compound glurate study):

  • Enzyme Preparation: H+/K+-ATPase-rich vesicles are prepared from rabbit gastric glands.

  • Assay Buffer: The assay is typically performed in a buffered solution containing MgCl2 and KCl to support enzyme activity.

  • Compound Incubation: The enzyme preparation is incubated with varying concentrations of the test compounds (this compound glurate, this compound) and a positive control (e.g., vonoprazan).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.[1][2]

dot

Start Start Prepare H+/K+ ATPase vesicles Prepare H+/K+ ATPase vesicles Start->Prepare H+/K+ ATPase vesicles Incubate with test compounds Incubate with test compounds Prepare H+/K+ ATPase vesicles->Incubate with test compounds Add ATP to start reaction Add ATP to start reaction Incubate with test compounds->Add ATP to start reaction Measure Pi release Measure Pi release Add ATP to start reaction->Measure Pi release Calculate % inhibition Calculate % inhibition Measure Pi release->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50

H+/K+-ATPase Inhibition Assay Workflow

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of this compound glurate and revaprazan exhibit key differences that influence their clinical application.

This compound Glurate:

As a prodrug, this compound glurate is designed for an improved pharmacokinetic profile compared to its active metabolite, this compound.[1][6] Preclinical studies in rats have shown that after oral administration, this compound glurate is rapidly absorbed and converted to this compound.[1][2] This conversion results in a lower peak plasma concentration (Cmax) of the active compound and an extended half-life (t1/2) compared to administering this compound directly.[1][6] This profile is intended to provide a more sustained inhibition of gastric acid secretion.[1][6]

Revaprazan:

Clinical studies in healthy male subjects have shown that revaprazan is rapidly absorbed and eliminated.[9][10] Following repeated administration, the pharmacokinetic characteristics were similar to those after the first dose, indicating no significant accumulation.[9]

ParameterThis compound Glurate (in Rats)Revaprazan (in Humans)
Absorption RapidRapid[9][10]
Metabolism Rapidly converted to active this compound[1][2]-
Key Feature Lower Cmax and extended t1/2 of active metabolite[1][6]Rapid elimination[9][10]

Clinical Efficacy: Evidence from Clinical Trials

The clinical development of this compound glurate and revaprazan has focused on different primary indications, making a direct comparison of their efficacy challenging.

This compound Glurate:

Recent clinical trials have positioned this compound glurate as a promising treatment for erosive esophagitis (EE). A Phase II dose-finding study demonstrated high 4-week healing rates in patients with EE, outperforming the PPI lansoprazole, particularly in patients with more severe disease (Los Angeles grades C/D).[11][12] Across all doses, this compound glurate achieved a 4-week healing rate of 71.1% in the intention-to-treat analysis, compared to 60.6% for lansoprazole.[11][12] Phase III trials are currently underway to further evaluate its efficacy and safety.[13][14]

Revaprazan:

Revaprazan is approved for use in South Korea for the treatment of gastritis.[15] A Phase III clinical trial in patients with gastric ulcers demonstrated that revaprazan (200 mg once daily) has similar efficacy to omeprazole (20 mg once daily) over a 4 to 8-week period.[16][17] The cumulative healing rates were comparable between the two groups.[16][17] Studies in healthy volunteers have also shown that revaprazan rapidly and effectively inhibits gastric acid secretion in a dose-dependent manner.[9][10]

Clinical IndicationThis compound GlurateRevaprazan
Primary Focus Erosive Esophagitis[11][12]Gastritis, Gastric Ulcers[15][16][17]
Comparator Lansoprazole[11][12]Omeprazole[16][17]
Key Efficacy Finding Higher healing rates in EE vs. lansoprazole[11][12]Similar healing rates in gastric ulcer vs. omeprazole[16][17]

Conclusion

This compound glurate and revaprazan are both effective potassium-competitive acid blockers with distinct pharmacological profiles and clinical development trajectories. This compound glurate, as a prodrug, offers an optimized pharmacokinetic profile leading to sustained acid suppression, with promising efficacy in the treatment of erosive esophagitis. Revaprazan has established its efficacy in the treatment of gastritis and gastric ulcers, demonstrating a rapid onset of action.

The choice between these agents in a clinical or developmental context will depend on the specific indication, the desired duration of acid suppression, and the patient population. Further head-to-head clinical trials would be necessary to definitively establish the superiority of one agent over the other in specific acid-related disorders. The ongoing and future research on these and other P-CABs will continue to shape the landscape of gastric acid suppression therapy.

References

Safety Operating Guide

Proper Disposal Procedures for Linaprazan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Linaprazan (also known as AZD0865), a potassium-competitive acid blocker used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Core Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary disposal route is through a licensed professional waste disposal service.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling this compound waste. This includes, but is not limited to:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory or household trash.

  • Collect all solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats or wipes) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • For solutions containing this compound, use a designated, sealed, and labeled hazardous liquid waste container. Avoid mixing with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1].

3. Spill Management:

  • In the event of a spill, prevent it from entering drains or water courses[2].

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect the material into the designated hazardous waste container.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation, and place it in the hazardous waste container[1].

  • After collecting the spillage, decontaminate the area with an appropriate solvent and wash the area thoroughly[1].

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, awaiting pickup[1].

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • The ultimate disposal method must be through an approved and licensed hazardous waste disposal facility[1][2].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste container.

  • Do not dispose of this compound down the drain or in regular trash, as this can harm aquatic ecosystems[1][3]. The general FDA guidelines for household medication disposal are not appropriate for a laboratory setting dealing with a substance highly toxic to aquatic life[4][5].

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Linaprazan_Disposal_Workflow cluster_start cluster_assessment cluster_containment Step 1: Containment cluster_spill Contingency: Spill cluster_storage Step 2: Secure Storage cluster_disposal Step 3: Final Disposal start Excess or Expired This compound Identified assess_state Assess Physical State (Solid or Liquid) start->assess_state spill Spill Occurs start->spill Accidental solid_waste Solid Waste: Place in labeled, sealed hazardous solid waste container. assess_state->solid_waste Solid liquid_waste Liquid Waste: Place in labeled, sealed hazardous liquid waste container. assess_state->liquid_waste Liquid storage Store container in a cool, well-ventilated, and secure area. solid_waste->storage liquid_waste->storage collect_spill Collect Spillage (P391) using appropriate methods. Prevent entry to drains. spill->collect_spill collect_spill->solid_waste Contain collected material contact_ehs Contact Institutional EHS for waste pickup. storage->contact_ehs approved_disposal Dispose via an Approved Waste Disposal Plant (P501) contact_ehs->approved_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Linaprazan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Linaprazan. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this compound.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.

Quantitative Data Summary

ParameterValueReference
GHS Hazard ClassAcute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
LD50 (Oral) Data not available
Occupational Exposure Limit (OEL) No established limit values[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Impervious protective gloves (e.g., Nitrile).

  • Body Protection: A laboratory coat or impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if dust is generated and ventilation is inadequate.

Standard Operating Procedures for Handling

Adherence to these procedural steps is critical for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly read and understand the this compound Safety Data Sheet (SDS).

    • Put on all required Personal Protective Equipment (PPE) as specified in Section 2.

    • Ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[1]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • When weighing the solid compound, handle it carefully to prevent dust formation.

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

    • Recommended storage temperature for the powder form is -20°C, and -80°C when in solvent.[1]

    • Keep away from direct sunlight and sources of ignition.[1]

Spill Management Plan

In the event of a spill, follow these steps to ensure safe cleanup and containment.

Spill Cleanup Workflow

cluster_spill Spill Response spill_alert Alert Personnel & Secure Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials spill_clean->spill_dispose

Caption: Procedural flow for this compound spill management.

Step-by-Step Spill Cleanup Protocol:

  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or ventilation is poor, contact your institution's environmental health and safety department.

  • Containment and Cleanup:

    • For a powder spill , gently cover with a damp absorbent material to avoid raising dust.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.

  • Decontamination:

    • Clean the spill area thoroughly with a detergent solution and rinse with water.

    • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound, including unused product, empty containers, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal company.[1] Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linaprazan
Reactant of Route 2
Reactant of Route 2
Linaprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.